molecular formula C9H18N2O3 B170580 N6-Propionyl-L-lysine CAS No. 1974-17-0

N6-Propionyl-L-lysine

Cat. No.: B170580
CAS No.: 1974-17-0
M. Wt: 202.25 g/mol
InChI Key: PCANIHQHQYUJPY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

formed by the reverse reaction of saccharopine dehydrogenase (EC 1.4.1.7)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-(propanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCANIHQHQYUJPY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173424
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1974-17-0
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N6-Propionyl-L-lysine: A Core Post-Translational Modification in Cellular Regulation and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl-L-lysine is a dynamic and widespread post-translational modification (PTM) that plays a critical regulatory role in a multitude of cellular processes across both prokaryotes and eukaryotes.[1] This modification, involving the addition of a propionyl group to the ε-amino group of a lysine (B10760008) residue, is intricately linked to cellular metabolism, particularly the availability of its donor molecule, propionyl-CoA.[1][2] By neutralizing the positive charge of the lysine side chain, propionylation directly influences protein structure and function, thereby modulating gene expression, enzymatic activity, protein stability, and protein-protein interactions.[1][3] Its involvement in fundamental biological pathways, ranging from histone-mediated epigenetic regulation to the control of metabolic enzymes and bacterial virulence, underscores its significance as a potential target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the biological significance of this compound, including its biochemical mechanisms, functional consequences, and the methodologies employed for its investigation.

Introduction to Lysine Propionylation

Lysine propionylation is a reversible PTM where a propionyl group (CH₃CH₂CO-) is covalently attached to the nitrogen atom of a lysine side chain.[1][5] First identified in histone proteins, it is now recognized as a prevalent modification on a wide array of non-histone proteins.[1][2] The addition of the propionyl group alters the physicochemical properties of the lysine residue, most notably neutralizing its positive charge, which can have profound effects on protein function.[1][3]

The levels of lysine propionylation are tightly regulated by the interplay of enzymes that add (writers) and remove (erasers) this modification, as well as the metabolic state of the cell, which dictates the concentration of the propionyl donor, propionyl-CoA.[1][2][6]

The Biochemical Machinery of Lysine Propionylation

The propionylation of lysine residues is a dynamic process governed by specific enzymes and the availability of the propionyl-CoA substrate.

Propionyltransferases (Writers)

Several enzymes with known acetyltransferase activity have been shown to also catalyze lysine propionylation. The p300/CBP family of acetyltransferases are prominent "writers" of this modification, utilizing propionyl-CoA as a substrate to modify histones and other proteins.[2] In prokaryotes, Gcn-5-related N-acetyltransferases (GNATs) like Pat and AcuA can also catalyze lysine propionylation.[1]

Depropionylases (Erasers)

The removal of the propionyl group is primarily carried out by a class of enzymes known as sirtuins, which are NAD⁺-dependent deacetylases. For instance, in Salmonella enterica, the sirtuin CobB has been shown to possess depropionylase activity.[1] This enzymatic removal makes lysine propionylation a reversible and dynamic regulatory mechanism.

The Role of Propionyl-CoA

Propionyl-CoA is the essential substrate for lysine propionylation.[1] Its cellular concentration is a critical determinant of the extent of this modification. Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and from the catabolism of cholesterol side chains.[2][7] This direct link to major metabolic pathways positions lysine propionylation as a sensor of the cell's metabolic state.[1][4] High concentrations of propionyl-CoA can also lead to non-enzymatic propionylation of lysine residues.[1]

Biological Significance and Functional Consequences

Lysine propionylation has been implicated in a diverse range of biological processes, primarily through the modulation of protein function.

Epigenetic Regulation and Gene Expression

As a histone modification, this compound contributes to the intricate "histone code" that governs chromatin structure and gene expression.[2][8] Propionylation of specific lysine residues on histone tails can alter the electrostatic interactions between histones and DNA, as well as influence the recruitment of effector proteins, thereby impacting transcriptional activity.[9] For example, propionylation of histone H3 at lysine 23 (H3K23pr) has been identified as a novel epigenetic mark in mammalian cells.[4]

Regulation of Metabolism

A significant number of propionylated proteins are enzymes involved in central metabolic pathways.[1][3][6] Propionylation can directly regulate their catalytic activity. For instance, the activity of propionyl-CoA synthetase (PrpE) in Salmonella enterica is inhibited by propionylation at lysine 592.[10] In cyanobacteria, lysine propionylation is widespread and plays a role in regulating photosynthesis and carbon metabolism, with enzymes like fructose-1,6-bisphosphatase (FbpI) being functionally modulated by this PTM.[3]

Cellular Stress Response

Lysine propionylation has been observed to be induced in response to cellular stress. In mouse liver mitochondria, an increase in protein propionylation is seen under conditions of chronic ethanol (B145695) ingestion, suggesting a role in the metabolic response to such stress.[10]

Bacterial Virulence

In pathogenic bacteria, lysine propionylation can influence virulence by modulating the function of key regulatory proteins.[1] For example, in Salmonella, propionylation of the transcriptional regulator HilD, which controls the expression of invasion-related genes, affects its stability.[1] The modification of the two-component system regulator PhoP in Saccharopolyspora erythraea by propionylation inhibits its DNA binding ability.[1][6]

Quantitative Data on Lysine Propionylation

The study of lysine propionylation has been greatly advanced by quantitative proteomics. The following tables summarize key quantitative findings from the literature.

ProteinOrganismLysine Site(s)Functional Effect of PropionylationReference
Propionyl-CoA Synthetase (PrpE)Salmonella entericaK592Inhibition of enzymatic activity[10]
Acetyl-CoA Synthetase (ACS)Escherichia coliK609Inhibition of enzymatic activity[1]
PhoPSaccharopolyspora erythraeaK198, K203Inhibition of DNA binding[1]
Fructose-1,6-bisphosphatase (FbpI)Synechocystis sp. PCC 6803K156, K336Inhibition of enzymatic activity[3]
Malate Dehydrogenase (MDH)Aeromonas hydrophilaK168Inhibition of enzymatic activity[1]

Table 1: Functional Effects of Lysine Propionylation on Specific Proteins. This table highlights specific lysine residues that are propionylated and the resulting functional consequence for the protein.

Organism/ConditionNumber of Propionylated Proteins IdentifiedNumber of Propionylation Sites IdentifiedReference
Thermus thermophilus HB8 (mid-exponential phase)-127[10]
Thermus thermophilus HB8 (late stationary phase)-366[10]
Synechocystis sp. PCC 680369111[3]
Escherichia coli (propionate treatment)-713 (increase)[1]

Table 2: Proteome-wide Identification of Lysine Propionylation. This table provides an overview of the extent of lysine propionylation identified in different organisms and conditions through large-scale proteomic studies.

Experimental Protocols for the Study of this compound

The investigation of lysine propionylation requires a combination of proteomic, biochemical, and molecular biology techniques.

Identification of Propionylation Sites by Mass Spectrometry

Objective: To identify propionylated proteins and map the specific lysine residues that are modified.

Methodology:

  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues of interest.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin. Note that propionylation of lysine residues will block tryptic cleavage at that site.[11]

  • Enrichment of Propionylated Peptides:

    • Incubate the peptide mixture with an antibody that specifically recognizes N6-propionyl-lysine (anti-Kpr antibody).

    • Use affinity chromatography (e.g., protein A/G agarose (B213101) beads) to capture the antibody-peptide complexes.

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched propionylated peptides.

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by nano-liquid chromatography (nano-LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The mass spectrometer will perform tandem mass spectrometry (MS/MS) on the peptide ions. The propionyl group adds 56.0262 Da to the mass of the lysine residue.

  • Data Analysis:

    • Search the MS/MS spectra against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.

    • Specify propionylation of lysine as a variable modification in the search parameters.

    • Validate the identified propionylated peptides and sites.

Quantitative Analysis of Lysine Propionylation

Objective: To quantify changes in the level of propionylation of specific sites under different conditions.

Methodology (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC):

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • In one population, use standard ("light") lysine.

    • In the other population, use a stable isotope-labeled ("heavy") lysine (e.g., ¹³C₆,¹⁵N₂-lysine).

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment, metabolic stress) to one of the cell populations.

  • Sample Preparation and Analysis:

    • Combine equal amounts of protein from the "light" and "heavy" cell populations.

    • Proceed with protein digestion, enrichment of propionylated peptides, and LC-MS/MS analysis as described in section 5.1.

  • Data Analysis:

    • In the mass spectra, propionylated peptides from the two populations will appear as pairs of peaks with a specific mass difference corresponding to the heavy isotope label.

    • The ratio of the intensities of the "heavy" and "light" peptide peaks reflects the relative abundance of propionylation at that site between the two conditions.

In Vitro Propionylation Assay

Objective: To determine if a specific enzyme can propionylate a substrate protein.

Methodology:

  • Reaction Mixture:

    • Combine the purified recombinant enzyme (e.g., p300), the purified substrate protein, and propionyl-CoA in a reaction buffer.

    • Include a negative control without the enzyme or without propionyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Detection of Propionylation:

    • Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-Kpr antibody.

    • Mass Spectrometry: Digest the substrate protein and analyze by LC-MS/MS to identify the specific sites of propionylation.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.

propionylation_pathway Metabolism Metabolism (Odd-chain fatty acids, Amino acids) PropionylCoA Propionyl-CoA Metabolism->PropionylCoA p300_CBP p300/CBP (Writers) PropionylCoA->p300_CBP Substrate Lysine Protein-Lysine Lysine->p300_CBP PropionylLysine Protein-N6-Propionyl-L-lysine Sirtuins Sirtuins (Erasers) PropionylLysine->Sirtuins Function Altered Protein Function (Gene expression, Enzyme activity, etc.) PropionylLysine->Function p300_CBP->PropionylLysine Catalyzes Sirtuins->Lysine Catalyzes removal experimental_workflow start Start: Biological Sample (Cells or Tissues) extraction Protein Extraction and Digestion (Trypsin) start->extraction enrichment Affinity Enrichment (anti-Kpr antibody) extraction->enrichment lcms nano-LC-MS/MS Analysis enrichment->lcms database Database Search (Propionylation as variable mod) lcms->database identification Identification of Propionylated Peptides/Sites database->identification quantification Quantitative Analysis (e.g., SILAC) identification->quantification validation Functional Validation (Mutagenesis, In vitro assays) identification->validation end End: Biological Insight quantification->end validation->end metabolic_regulation MetabolicState Cellular Metabolic State (e.g., Diet, Stress) PropionylCoA_pool Propionyl-CoA Pool Size MetabolicState->PropionylCoA_pool Influences Propionylation_level Global Lysine Propionylation Level PropionylCoA_pool->Propionylation_level Determines TargetProteins Target Proteins (Metabolic Enzymes, Histones) Propionylation_level->TargetProteins Modifies CellularResponse Cellular Response (Altered Metabolism, Gene Expression) TargetProteins->CellularResponse Leads to

References

N6-Propionyl-L-lysine: A Novel Post-Translational Modification at the Crossroads of Metabolism and Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-propionyl-L-lysine is an emerging post-translational modification (PTM) that plays a crucial role in the intricate regulation of cellular processes. This modification, involving the covalent addition of a propionyl group to the ε-amino group of a lysine (B10760008) residue, is increasingly recognized for its impact on protein function, gene expression, and metabolism.[1] Initially identified on histone proteins, lysine propionylation is now known to be a widespread modification affecting a diverse range of proteins in both prokaryotes and eukaryotes.[1] Its structural similarity to the well-studied lysine acetylation suggests overlapping regulatory mechanisms, yet emerging evidence points towards unique functional consequences of propionylation. This technical guide provides a comprehensive overview of this compound, including quantitative proteomics data, detailed experimental protocols for its study, and a depiction of the key signaling pathways involved.

Data Presentation: The Propionylome Landscape

Global proteomic analyses have begun to chart the landscape of lysine propionylation across various species. These studies, employing antibody-based enrichment of propionylated peptides followed by mass spectrometry, have identified hundreds to thousands of propionylation sites on a wide array of proteins. The following tables summarize the key quantitative findings from several landmark propionylome studies, offering a comparative view of the prevalence of this modification.

OrganismNumber of Propionylated ProteinsNumber of Propionylation SitesPercentage of Total Proteome (%)Reference
Escherichia coli60314679.5[2]
Thermus thermophilus1833618[1]
Trichophyton rubrum1151571.1[1]
Synechocystis sp. PCC 6803691111.9[1]
Aeromonas hydrophila59981.4
Mycobacterium smegmatis18190.3

Table 1: Summary of Propionylome Studies in Various Prokaryotic and Eukaryotic Organisms. This table provides a comparative overview of the extent of lysine propionylation identified in different species through mass spectrometry-based proteomics.

Experimental Protocols

The study of this compound necessitates a combination of biochemical and proteomic techniques. Below are detailed methodologies for the key experiments involved in the identification and characterization of this post-translational modification.

Preparation of Cell Lysates and Protein Digestion

This protocol outlines the initial steps of protein extraction and preparation for mass spectrometry analysis.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a urea-containing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl pH 8.0, 1% SDS) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate (B1204436) to inhibit potential deacylases).

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • In-solution Protein Digestion:

    • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.

    • Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes.

    • Digestion:

      • Dilute the urea concentration to less than 2 M with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

      • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution containing acetonitrile (B52724) and 0.1% TFA.

    • Dry the eluted peptides using a vacuum centrifuge.

Immunoaffinity Enrichment of Propionyl-Lysine Peptides

This protocol describes the specific enrichment of peptides containing this compound, a crucial step for their detection by mass spectrometry.

  • Antibody-Bead Conjugation:

    • Use a pan-specific anti-propionyl-lysine antibody conjugated to agarose (B213101) or magnetic beads.

  • Enrichment:

    • Re-dissolve the dried tryptic peptides in an immunoprecipitation buffer (e.g., NETN buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).

    • Incubate the peptide solution with the anti-propionyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with the immunoprecipitation buffer to remove non-specifically bound peptides.

    • Perform a final wash with a buffer without detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Elution:

    • Elute the enriched propionylated peptides from the beads using a low pH solution, such as 0.1% TFA.

    • Desalt the eluted peptides using a C18 tip or SPE cartridge before mass spectrometry analysis.

Mass Spectrometry Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the propionylated proteins and localize the modification sites.

  • LC Separation:

    • Load the desalted peptides onto a reversed-phase analytical column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • MS and MS/MS Acquisition:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • The mass of the propionyl group (+56.0262 Da) is specified as a variable modification on lysine residues during database searching.

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Identify peptides and proteins with a high degree of confidence (e.g., false discovery rate < 1%).

    • Manually validate the MS/MS spectra of identified propionylated peptides to confirm the site of modification.

Western Blot Analysis of Protein Propionylation

Western blotting with a pan-specific anti-propionyl-lysine antibody can be used to detect the overall level of protein propionylation in a sample.

  • Protein Separation:

    • Separate proteins from cell or tissue lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with the primary anti-propionyl-lysine antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Regulatory Networks

The levels of this compound are dynamically regulated by the interplay of metabolic pathways that produce the propionyl donor, propionyl-CoA, and the enzymes that catalyze the addition ("writers") and removal ("erasers") of this modification.

Metabolic Input into Lysine Propionylation

The availability of propionyl-CoA is a key determinant of the extent of lysine propionylation. Propionyl-CoA is a central intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine. Fluctuations in these metabolic pathways can directly impact the intracellular concentration of propionyl-CoA, thereby influencing the modification of lysine residues on target proteins.

Metabolic_Input node_ocfa Odd-chain fatty acids node_propcoa Propionyl-CoA node_ocfa->node_propcoa β-oxidation node_aa Amino Acids (Val, Ile, Met, Thr) node_aa->node_propcoa Catabolism node_kpr This compound (on proteins) node_propcoa->node_kpr Propionylation (Writers: p300/CBP) node_pcc Propionyl-CoA Carboxylase node_propcoa->node_pcc node_tca TCA Cycle node_pcc->node_tca -> Succinyl-CoA

Metabolic pathways feeding into lysine propionylation.
The Regulatory Cycle of Lysine Propionylation

Lysine propionylation is a reversible modification, tightly controlled by the opposing activities of "writer" and "eraser" enzymes. The primary writers of propionylation are the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), which exhibit broad substrate specificity and can utilize propionyl-CoA as a cofactor. The removal of the propionyl group is catalyzed by a class of NAD+-dependent deacetylases known as sirtuins, with SIRT1, SIRT2, and SIRT3 being implicated as lysine depropionylases. The dynamic interplay between these enzymes determines the propionylation status of a protein, thereby modulating its function in response to cellular signals.

Regulatory_Cycle node_lysine Protein-Lysine node_propionyl_lysine Protein-N6-Propionyl-L-lysine node_lysine->node_propionyl_lysine Propionylation node_propionyl_lysine->node_lysine Depropionylation node_function Downstream Effects (Gene Expression, Enzyme Activity) node_propionyl_lysine->node_function node_writer Writers (p300/CBP) node_coa CoA node_writer->node_coa node_eraser Erasers (Sirtuins) node_nam NAM + OAAPr node_eraser->node_nam node_propcoa Propionyl-CoA node_propcoa->node_writer node_nad NAD+ node_nad->node_eraser node_signals Upstream Signals (Metabolic State, Stress) node_signals->node_writer node_signals->node_eraser

The enzymatic regulation of lysine propionylation.
Experimental Workflow for Propionylome Analysis

The identification of propionylated proteins and their modification sites is a multi-step process that combines biochemical enrichment with high-resolution mass spectrometry. This workflow provides a robust framework for global propionylome analysis.

Experimental_Workflow node_start Start: Cell/Tissue Sample node_lysis Protein Extraction & Lysis node_start->node_lysis node_digestion In-solution Tryptic Digestion node_lysis->node_digestion node_enrichment Immunoaffinity Enrichment (anti-propionyl-lysine) node_digestion->node_enrichment node_lcms LC-MS/MS Analysis node_enrichment->node_lcms node_data Database Search & Data Analysis node_lcms->node_data node_end Identified Propionylated Proteins & Sites node_data->node_end

A generalized workflow for proteomic analysis of this compound.

Conclusion and Future Directions

This compound is a significant post-translational modification that is intricately linked to cellular metabolism and plays a key role in regulating protein function. The methodologies and data presented in this guide provide a foundation for researchers to explore the expanding landscape of the propionylome. Future research will undoubtedly uncover more substrates of this modification, further elucidate the signaling pathways that govern it, and reveal its precise roles in health and disease. Understanding the interplay between lysine propionylation and other PTMs will be crucial for deciphering the complex regulatory codes that govern cellular life. For drug development professionals, the enzymes that regulate lysine propionylation, such as p300/CBP and sirtuins, represent promising therapeutic targets for a range of diseases, including metabolic disorders and cancer. The continued development of sensitive and specific tools for the detection and quantification of this compound will be paramount to advancing our understanding of this important PTM and harnessing its therapeutic potential.

References

N6-Propionyl-L-lysine in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a recently discovered, reversible post-translational modification (PTM) that plays a significant regulatory role in a multitude of cellular processes across both prokaryotes and eukaryotes.[1][2] This modification involves the addition of a propionyl group (CH3-CH2-CO-) to the ε-amino group of a lysine (B10760008) residue within a protein.[1] The primary donor for this propionyl group is propionyl-CoA, a key intermediate in the metabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, threonine, and methionine.[3][4] Given its direct link to cellular metabolic states, this compound is emerging as a critical component of the signaling network that couples metabolic fluctuations to protein function and gene regulation. This technical guide provides a comprehensive overview of the core aspects of this compound in cellular metabolism, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Insights into this compound

The following tables summarize key quantitative data related to the study of this compound, offering a comparative look at its prevalence and the enzymatic activities that govern its dynamics.

Table 1: Identification of this compound Sites in E. coli

ConditionNumber of Propionylation Sites IdentifiedNumber of Propionylated ProteinsReference
Standard Growth1467603[3]
Propionate TreatmentSignificantly Increased-[3]

Table 2: Kinetic Parameters of Sirtuin 7 (SIRT7) Deacylation Activity

SubstrateK_m, NAD+ (µM)k_cat/K_m, NAD+ (M⁻¹s⁻¹)Reference
Acetyl-lysine peptide445-[5]
Propionyl-lysine peptide18513-14 times higher than for deacetylation[5]
Myristoyl-lysine peptide15313-14 times higher than for deacetylation[5]

Table 3: Relative Abundance of H3K23 Propionylation in Different Cell Lines

Cell LineRelative Abundance of H3K23pr (%)Reference
U937 (Leukemia)~7[6]
HL-60 (Leukemia)Background Level[6]
THP-1 (Leukemia)Background Level[6]
HeLaNot Significant[6]
IMR-90Not Significant[6]

Signaling Pathways and Regulatory Mechanisms

The levels of this compound are dynamically regulated by the interplay of propionyltransferases and depropionylases. The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been identified as major enzymes that catalyze the propionylation of both histone and non-histone proteins.[6][7][8] Conversely, members of the sirtuin family of NAD+-dependent deacetylases, such as SIRT1, SIRT2, SIRT3, and SIRT7, have been shown to possess depropionylase activity.[5][9]

N6_Propionyl_L_lysine_Signaling cluster_Metabolism Metabolic Inputs cluster_Regulation Regulation of Propionylation cluster_Downstream Downstream Effects Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met)->Propionyl-CoA p300/CBP p300/CBP Propionyl-CoA->p300/CBP Donates propionyl group Protein (Lysine) Protein (Lysine) p300/CBP->Protein (Lysine) Propionylation Sirtuins (e.g., SIRT1, SIRT7) Sirtuins (e.g., SIRT1, SIRT7) Sirtuins (e.g., SIRT1, SIRT7)->Protein (Lysine) Protein (N6-Propionyl-lysine) Protein (N6-Propionyl-lysine) Protein (N6-Propionyl-lysine)->Sirtuins (e.g., SIRT1, SIRT7) Depropionylation Gene Regulation Gene Regulation Protein (N6-Propionyl-lysine)->Gene Regulation Enzyme Activity Enzyme Activity Protein (N6-Propionyl-lysine)->Enzyme Activity Protein Stability Protein Stability Protein (N6-Propionyl-lysine)->Protein Stability IP_MS_Workflow Start Cell Lysate Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Immunoprecipitation with anti-N6-propionyl-lysine Ab Preclear->IP Wash Wash Beads IP->Wash Elute Elute Propionylated Proteins Wash->Elute Digest In-solution Trypsin Digestion Elute->Digest Desalt Desalt Peptides (C18) Digest->Desalt MS LC-MS/MS Analysis Desalt->MS Data Data Analysis MS->Data End Identified Propionylated Proteins and Sites Data->End Research_Logic Discovery Identification of Propionylated Proteins and Sites Validation Validation of Propionylation (e.g., Western Blot, Mutagenesis) Discovery->Validation Functional Functional Characterization (Enzyme assays, Phenotypic analysis) Validation->Functional Mechanistic Elucidation of Regulatory Mechanisms (Writers, Erasers) Functional->Mechanistic Disease Investigation of Role in Disease Pathophysiology Mechanistic->Disease Therapeutic Therapeutic Target Identification and Validation Disease->Therapeutic

References

The Role of Histone Propionylation in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, histone propionylation, the addition of a propionyl group to lysine (B10760008) residues, has emerged as a significant player in linking cellular metabolism with transcriptional activation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning histone propionylation, the enzymatic machinery that governs its dynamics, and its functional consequences on gene expression. Drawing from current scientific literature, this document details experimental protocols for the study of histone propionylation and presents quantitative data to contextualize its impact relative to the well-studied mark of histone acetylation. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development seeking to understand and target this epigenetic modification.

Introduction to Histone Propionylation

Histone propionylation is a type of histone acylation where a propionyl group (a three-carbon acyl group) is covalently attached to the ε-amino group of a lysine residue on a histone protein. This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone.[1] This can lead to a more open chromatin structure, facilitating the access of transcriptional machinery to DNA and thereby promoting gene expression.[2] Histone propionylation is considered a mark of active chromatin and is often found at the promoters of actively transcribed genes.[1][3]

The Molecular Machinery of Histone Propionylation

The levels of histone propionylation are dynamically regulated by two families of enzymes: "writers" that add the propionyl group and "erasers" that remove it.

2.1. Writers: Histone Acyltransferases (HATs)

The enzymes responsible for histone propionylation are primarily histone acetyltransferases (HATs), which exhibit broader substrate specificity than their name suggests. Key enzymes include:

  • p300/CBP: The closely related transcriptional coactivators p300 and CREB-binding protein (CBP) are robust histone propionyltransferases.[1][4] They utilize propionyl-CoA as a donor molecule to catalyze the propionylation of histone lysine residues.[1]

  • Gcn5/PCAF: The GCN5-related N-acetyltransferase (GNAT) family, including Gcn5 and PCAF, have also been shown to possess histone propionyltransferase activity.[5]

  • MOF (Males absent on the first): A member of the MYST family of HATs, MOF has been demonstrated to have strong propionyltransferase activity on histone H4.[6]

2.2. Erasers: Sirtuins (SIRTs)

The removal of histone propionylation is catalyzed by a class of NAD+-dependent deacetylases known as sirtuins. Specifically:

  • SIRT1, SIRT2, and SIRT3: These sirtuins have been shown to possess depropionylase activity, although the efficiency can be lower compared to their deacetylase activity.[4][7][8] The ability of sirtuins to remove propionyl groups highlights a direct link between cellular energy status (as reflected by NAD+ levels) and the regulation of this histone mark.

Histone Propionylation and Cellular Metabolism

A critical aspect of histone propionylation is its direct link to cellular metabolism through its substrate, propionyl-CoA. Propionyl-CoA is a key intermediate in several metabolic pathways, including the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[9][10] This metabolic link suggests that the levels of histone propionylation can fluctuate with the metabolic state of the cell, providing a mechanism for the cell to adapt its gene expression programs in response to nutrient availability.[3][10]

Metabolic_Pathway_of_Propionyl_CoA Metabolic Sources of Propionyl-CoA for Histone Propionylation cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus Odd-chain fatty acids Odd-chain fatty acids Propionyl-CoA_mito Propionyl-CoA Odd-chain fatty acids->Propionyl-CoA_mito Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA_mito Propionyl-CoA_nuc Propionyl-CoA Propionyl-CoA_mito->Propionyl-CoA_nuc Transport Histone Propionylation Histone Propionylation Propionyl-CoA_nuc->Histone Propionylation Active Gene Expression Active Gene Expression Histone Propionylation->Active Gene Expression HATs (p300/CBP) HATs (p300/CBP) HATs (p300/CBP)->Histone Propionylation catalyzes Histones Histones Histones->Histone Propionylation

Figure 1: Metabolic pathway illustrating the generation of propionyl-CoA and its role in histone propionylation.

Functional Consequences of Histone Propionylation on Gene Expression

Histone propionylation is predominantly associated with transcriptional activation. Genome-wide studies have revealed that histone propionylation marks, such as H3K14pr, are enriched at the promoters of active genes.[3] In vitro transcription assays have demonstrated that propionyl-CoA can stimulate transcription from chromatin templates to a similar extent as acetyl-CoA.[11]

While both acetylation and propionylation are activating marks, the slightly larger size and increased hydrophobicity of the propionyl group compared to the acetyl group may lead to subtle differences in the recruitment of "reader" proteins, which are proteins that recognize and bind to specific histone modifications. This could potentially lead to distinct downstream signaling and gene expression outcomes. However, for many active genes, propionylation and acetylation appear to act in concert to promote high levels of transcription.[3]

Quantitative Data on Histone Propionylation

The following tables summarize key quantitative data related to histone propionylation.

Table 1: Relative Abundance of Histone Propionylation vs. Acetylation

Histone MarkRelative AbundanceCell Type/ContextReference
H3K23pr~7%U937 leukemia cells[1]
H3K14pr3-8%HeLa and myogenic cells[5]
H3K14ac3-8%HeLa and myogenic cells[5]
Global Acyl-PTMs (excluding acetylation)6-15% of total modifications on H3/H4HeLa and myogenic cells[5]
Global Acetylation15-30% of total modifications on H3/H4HeLa and myogenic cells[5]

Table 2: Kinetic Parameters of p300 with Acyl-CoA Variants

Acyl-CoARelative Activity (%)Reference
Acetyl-CoA100[12]
Propionyl-CoA~33[12]
Butyryl-CoA~2.2[12]
Crotonyl-CoA~1.5[12]

Table 3: Deacylase Activity of Sirtuins

SirtuinDeacetylase ActivityDepropionylase Activity (% of Deacetylase)Debutyrylase Activity (% of Deacetylase)Reference
SIRT1-3High29-77%2-26%[4]
SIRT7LowHigher than deacetylation-[13]

Experimental Protocols

6.1. Mass Spectrometry-Based Analysis of Histone Propionylation

This protocol provides a general workflow for the identification and quantification of histone propionylation using bottom-up proteomics.

Mass_Spec_Workflow Workflow for Mass Spectrometry Analysis of Histone Propionylation Start Start Histone_Extraction Histone Extraction from Cells/Tissues Start->Histone_Extraction Propionylation_1 Chemical Propionylation (Propionic Anhydride) Histone_Extraction->Propionylation_1 Trypsin_Digestion Trypsin Digestion Propionylation_1->Trypsin_Digestion Propionylation_2 Second Propionylation Trypsin_Digestion->Propionylation_2 LC_MSMS nanoLC-MS/MS Analysis Propionylation_2->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the analysis of histone propionylation by mass spectrometry.

Protocol Steps:

  • Histone Extraction: Isolate nuclei from cells or tissues. Extract histones using an acid extraction protocol (e.g., with sulfuric acid) followed by precipitation with trichloroacetic acid (TCA).[14]

  • Chemical Propionylation (First Round): Resuspend the extracted histones in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0). Add propionic anhydride (B1165640) to derivatize the ε-amino groups of unmodified and monomethylated lysines. This step converts trypsin's cleavage specificity to that of Arg-C, resulting in longer peptides suitable for MS analysis.[15]

  • Trypsin Digestion: After the first propionylation, digest the histones with trypsin overnight at room temperature.[14]

  • Chemical Propionylation (Second Round): After digestion, perform a second round of propionylation to derivatize the newly generated N-termini of the peptides. This improves their chromatographic properties.[15]

  • Desalting: Desalt the peptide mixture using C18 StageTips or equivalent.

  • nanoLC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[16]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify the propionylated peptides. The relative abundance of a specific propionylation can be calculated as the intensity of the propionylated peptide divided by the sum of intensities of all forms of that peptide (unmodified, acetylated, etc.).[5]

6.2. Chromatin Immunoprecipitation (ChIP) for Histone Propionylation

This protocol outlines the key steps for performing ChIP-seq to map the genome-wide distribution of histone propionylation.

ChIP_Seq_Workflow Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq) Start Start Crosslinking Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Cell_Lysis Cell Lysis and Chromatin Shearing Crosslinking->Cell_Lysis Immunoprecipitation Immunoprecipitation with Anti-Propionyllysine Antibody Cell_Lysis->Immunoprecipitation Washing Wash Beads to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse_Crosslinking Elution and Reverse Crosslinking Washing->Elution_Reverse_Crosslinking DNA_Purification DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Library_Preparation NGS Library Preparation DNA_Purification->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for ChIP-seq analysis of histone propionylation.

Protocol Steps:

  • Crosslinking: Treat cells or tissues with formaldehyde (B43269) to crosslink proteins to DNA. Quench the reaction with glycine.[17]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.[17]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for propionylated lysine (pan-propionyllysine or a site-specific antibody). Use protein A/G beads to capture the antibody-chromatin complexes.[17]

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.[18]

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[18]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.[17]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[19]

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for histone propionylation.[19]

6.3. In Vitro Histone Acyltransferase (HAT) Assay with Propionyl-CoA

This protocol can be adapted from standard HAT assays to measure the propionyltransferase activity of enzymes like p300/CBP.

Protocol Steps:

  • Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), combine the recombinant HAT enzyme, a histone substrate (e.g., recombinant histone H3 or a peptide), and propionyl-CoA. A common approach is to use radiolabeled [14C]-propionyl-CoA for detection.[20]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Radiolabeling: Separate the reaction products by SDS-PAGE, and detect the incorporation of the radiolabeled propionyl group by autoradiography.[20]

    • Colorimetric/Fluorometric: Alternatively, non-radioactive assays can be used that detect the production of Coenzyme A (CoA) as a byproduct of the reaction.[21][22]

    • Western Blot: The propionylated histone can also be detected by Western blotting using a specific anti-propionyllysine antibody.

Implications for Drug Development

The enzymes that write and erase histone propionylation marks represent potential therapeutic targets.

  • HAT Inhibitors: Small molecule inhibitors of p300/CBP and other HATs could be explored for their potential to modulate gene expression programs in diseases characterized by aberrant histone acylation, such as cancer.[23]

  • Sirtuin Modulators: Activators or inhibitors of sirtuins could be used to alter the levels of histone propionylation and impact cellular processes linked to metabolism and aging.

A deeper understanding of the specific roles of histone propionylation in different disease contexts will be crucial for the development of targeted epigenetic therapies.

Conclusion

Histone propionylation is a key epigenetic modification that provides a direct link between cellular metabolism and the regulation of gene expression. Its association with active chromatin and its dynamic regulation by HATs and sirtuins underscore its importance in cellular physiology and pathology. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the functional roles of histone propionylation and to explore its potential as a therapeutic target. As our understanding of the "histone code" continues to expand, the study of less abundant but functionally significant modifications like propionylation will undoubtedly reveal new layers of epigenetic control.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl-L-lysine is a recently identified post-translational modification (PTM) involving the covalent attachment of a propionyl group to the epsilon-amino group of a lysine (B10760008) residue. This modification is intrinsically linked to cellular metabolism, particularly the availability of propionyl-CoA, a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Emerging evidence suggests that dysregulation of protein propionylation, downstream of altered propionyl-CoA levels, may play a significant role in the pathophysiology of various metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, its link to metabolic diseases, detailed experimental protocols for its study, and a summary of the quantitative data available to date.

Introduction to this compound

Lysine propionylation is a dynamic and reversible PTM that, much like the well-studied lysine acetylation, can alter the charge, structure, and function of proteins.[1][2] This modification is catalyzed by lysine acetyltransferases (KATs), such as p300/CBP, which can utilize propionyl-CoA as a substrate.[3] Conversely, some sirtuins, a class of NAD+-dependent deacetylases, have been shown to exhibit depropionylase activity.[4] The balance between these enzymatic activities dictates the cellular "propionylome."

The intracellular concentration of propionyl-CoA is a critical determinant of the extent of protein propionylation.[5][6] Propionyl-CoA is derived from several metabolic pathways, including:

  • The catabolism of odd-chain fatty acids.

  • The breakdown of the amino acids valine, isoleucine, threonine, and methionine.[7]

  • The fermentation of dietary fiber by gut microbiota, which produces propionate (B1217596) that is then converted to propionyl-CoA in the host.[5]

Dysregulation of these pathways, as seen in certain genetic metabolic disorders like propionic acidemia, or potentially in more common metabolic diseases, can lead to an accumulation of propionyl-CoA and subsequent hyperpropionylation of proteins.[7][8]

Link to Metabolic Diseases

The connection between this compound and metabolic diseases is an area of growing research interest. The primary hypothesis is that aberrant protein propionylation, driven by metabolic dysregulation, contributes to cellular dysfunction.

Insulin Resistance and Diabetes

Insulin resistance, a hallmark of type 2 diabetes, involves impaired signaling through the insulin receptor pathway.[9][10][11] While direct evidence linking N6-propionyl-lysine to insulin resistance is still emerging, several lines of reasoning support this connection:

  • Mitochondrial Dysfunction: Mitochondria are central to the metabolic pathways that produce propionyl-CoA.[8] Mitochondrial dysfunction is a known contributor to insulin resistance.[12][13][14] Increased protein propionylation within mitochondria could further impair their function, creating a vicious cycle.

  • Enzyme Regulation: Many key metabolic enzymes are regulated by lysine acylation.[15] Aberrant propionylation of enzymes involved in glucose and lipid metabolism could directly impact their activity and contribute to an insulin-resistant state.

  • Epigenetic Regulation: Histone propionylation can influence gene expression.[2] Altered expression of genes involved in insulin signaling or glucose metabolism due to changes in histone propionylation could contribute to the development of insulin resistance.

Propionic Acidemia

Propionic acidemia is a rare inborn error of metabolism caused by a deficiency in the enzyme propionyl-CoA carboxylase.[7] This leads to the accumulation of propionyl-CoA and other toxic metabolites. Fibroblasts from patients with propionic acidemia exhibit protein hyperpropionylation, suggesting that this PTM may contribute to the pathology of the disease.[8]

Quantitative Data

Quantitative data on this compound levels in the context of metabolic diseases are still limited. Most studies have focused on the global level of protein propionylation rather than the free amino acid.

AnalyteSample TypeConditionConcentration/LevelReference
Malonyl-lysineHuman Lens ProteinsNormal4-18 pmol/mg protein[16]
Propionyl-lysine Human Lens Proteins Normal 4-32 pmol/mg protein [16]
Malonylated ProteinsMouse LiverType 2 Diabetes (db/db)Elevated[15]
Propionylated ProteinsThermus thermophilusLate Stationary PhaseIncreased vs. Mid-exponential[17]

This table summarizes available quantitative data on lysine propionylation and related modifications. Direct quantification of this compound in plasma or tissues from patients with metabolic diseases is a key area for future research.

Signaling Pathways and Logical Relationships

The interplay between metabolism, this compound, and metabolic disease can be visualized through signaling and logical pathways.

metabolic_pathway Diet Dietary Fiber, Odd-chain Fatty Acids, Amino Acids (Val, Ile, Thr, Met) Gut_Microbiota Gut Microbiota Diet->Gut_Microbiota Propionyl_CoA Propionyl-CoA Diet->Propionyl_CoA Propionate Propionate Gut_Microbiota->Propionate Propionate->Propionyl_CoA Protein_Propionylation Protein This compound Propionyl_CoA->Protein_Propionylation Substrate Metabolic_Diseases Metabolic Diseases (e.g., Diabetes, Obesity) Metabolic_Diseases->Propionyl_CoA Dysregulation Cellular_Dysfunction Cellular Dysfunction (Mitochondrial Impairment, Altered Gene Expression) Protein_Propionylation->Cellular_Dysfunction Functional Consequences KATs KATs (p300/CBP) KATs->Protein_Propionylation Catalyzes Sirtuins Sirtuins Sirtuins->Protein_Propionylation Removes Cellular_Dysfunction->Metabolic_Diseases Contributes to

Metabolic Origins and Consequences of Protein Propionylation.

insulin_signaling_pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Propionyl_CoA Elevated Propionyl-CoA Protein_Propionylation Increased Protein Propionylation Propionyl_CoA->Protein_Propionylation Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Propionylation->Mitochondrial_Dysfunction Contributes to Signaling_Proteins Signaling Proteins Protein_Propionylation->Signaling_Proteins Alters Function Mitochondrial_Dysfunction->IRS Inhibition Signaling_Proteins->IRS Inhibition

Potential Impact of Propionylation on Insulin Signaling.

Experimental Protocols

Quantification of this compound by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of propionylated proteins from biological samples.

experimental_workflow Sample_Prep Sample Preparation (Tissue Homogenization/ Cell Lysis) Protein_Extraction Protein Extraction and Quantification Sample_Prep->Protein_Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion Enrichment Affinity Enrichment of Propionylated Peptides (Anti-Propionyl-lysine Antibody) Digestion->Enrichment LC_MS nano-HPLC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Peptide Identification, Quantification, Site Mapping) LC_MS->Data_Analysis

Workflow for Proteomic Analysis of Lysine Propionylation.

Methodology:

  • Protein Extraction and Digestion:

    • Homogenize tissue or lyse cells in a suitable buffer containing protease and deacetylase inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Denature proteins (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest proteins into peptides using sequencing-grade trypsin.[17]

  • Affinity Enrichment of Propionylated Peptides:

    • Incubate the peptide digest with anti-propionyl-lysine antibody-conjugated beads to specifically capture propionylated peptides.[5][17]

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched propionylated peptides.[17]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by nano-high-performance liquid chromatography coupled to tandem mass spectrometry (nano-HPLC-MS/MS).[5][17]

    • Use a suitable gradient to separate the peptides.

    • Acquire MS/MS spectra for peptide sequencing and identification of the propionylation sites.

  • Data Analysis:

    • Search the MS/MS data against a protein database using software such as Mascot or MaxQuant to identify propionylated peptides and their corresponding proteins.

    • For quantitative analysis, stable isotope labeling methods (e.g., SILAC) can be employed.[18]

In Vitro Enzymatic Propionylation Assay

This protocol can be used to determine if a specific protein is a substrate for a lysine acetyltransferase-mediated propionylation.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., HEPES or Tris-based):

      • Recombinant histone acetyltransferase (e.g., p300/CBP).[3]

      • Substrate protein of interest.

      • Propionyl-CoA.[19]

    • Include appropriate controls (e.g., no enzyme, no propionyl-CoA).

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.[19]

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-propionyl-lysine antibody to detect propionylation of the substrate protein.[20][21]

    • Use an antibody against the substrate protein as a loading control.

Western Blotting for Detection of Propionylated Proteins

Methodology:

  • Sample Preparation:

    • Extract proteins from cells or tissues as described in section 5.1.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for propionyl-lysine.[20][21]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Future Directions and Conclusion

The study of this compound and its role in metabolic diseases is a rapidly evolving field. Key areas for future research include:

  • Development of robust and sensitive methods for the absolute quantification of this compound in clinical samples (e.g., plasma, tissue biopsies).

  • Identification of the specific proteins that are propionylated in response to metabolic stress and characterization of the functional consequences of this modification.

  • Elucidation of the direct role of protein propionylation in the pathogenesis of insulin resistance, type 2 diabetes, and other metabolic disorders using in vitro and in vivo models.

  • Investigation of the therapeutic potential of targeting the enzymes that regulate protein propionylation.

References

An In-depth Technical Guide to the Identification of Proteins with N6-Propionyl-L-lysine Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Propionyl-L-lysine is a recently discovered, reversible post-translational modification (PTM) where a propionyl group (CH3-CH2-CO-) is covalently attached to the ε-amino group of a lysine (B10760008) residue.[1][2][3] This modification, a type of short-chain acylation, is structurally similar to the well-studied lysine acetylation but is bulkier and more hydrophobic due to an additional methylene (B1212753) group.[2] Lysine propionylation neutralizes the positive charge of the lysine residue, which can significantly impact protein structure, stability, protein-protein interactions, and enzyme activity.[1] This PTM is a crucial regulatory mechanism in a wide array of biological processes across both prokaryotes and eukaryotes, including gene regulation, cellular metabolism, and stress responses.[2][4][5][6] The level of protein propionylation is closely linked to cellular metabolism, particularly the concentration of the donor molecule, propionyl-CoA, which is derived from the catabolism of certain amino acids and fatty acids.[4][5] Given its widespread role, the accurate identification and quantification of propionylated proteins are essential for understanding cellular physiology and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies used to identify and characterize proteins with this compound modifications, tailored for researchers, scientists, and drug development professionals.

General Experimental Workflow

The identification of propionylated proteins typically involves a multi-step proteomics approach. The process begins with protein extraction from biological samples, followed by enzymatic digestion into smaller peptides. A critical step is the enrichment of propionylated peptides from this complex mixture, most commonly achieved through immunoaffinity purification. These enriched peptides are then analyzed by high-resolution mass spectrometry to identify the modified proteins and pinpoint the exact sites of propionylation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Sample Biological Sample (Cells, Tissues) Extraction Protein Extraction Sample->Extraction Digestion Proteolytic Digestion (e.g., Trypsin) Extraction->Digestion Enrichment Immunoaffinity Enrichment (Anti-Propionyllysine Antibody) Digestion->Enrichment MS nano-LC-MS/MS Analysis Enrichment->MS Data Data Analysis & Bioinformatics MS->Data

Caption: General experimental workflow for the identification of propionylated proteins.

Detailed Experimental Protocols

A successful proteomics study of lysine propionylation relies on optimized protocols for each stage of the workflow.

Protein Extraction and Digestion
  • Sample Types : A variety of samples are suitable for propionylation analysis, including cultured cells, tissue samples, and microorganisms.[2]

  • Extraction : Proteins are extracted using standard lysis buffers containing protease and phosphatase inhibitors to maintain the integrity of the proteins and their modifications. For specific protein classes like histones, which are highly basic, acid extraction is a common and effective method.[7]

  • Proteolytic Digestion : The extracted proteins are typically denatured, reduced, and alkylated before being digested into peptides. Trypsin is the most commonly used protease, as it cleaves C-terminal to lysine and arginine residues.

    • Protocol Note : Chemical propionylation of protein lysates before digestion can be employed as a strategic tool. This derivatization blocks cleavage by trypsin at lysine residues, resulting in an "ArgC-like" digestion that generates larger peptides and can improve sequence coverage for certain proteins.[8][9][10] After digestion, a second propionylation step can be performed to modify the newly created peptide N-termini, which enhances their hydrophobicity and retention on reversed-phase chromatography columns.[10]

Immunoaffinity Enrichment of Propionylated Peptides

Due to the low stoichiometry of most PTMs, enrichment of modified peptides is essential for their detection by mass spectrometry.[11]

  • Methodology : The most effective and widely used method is immunoaffinity enrichment.[1][12] This technique utilizes a pan-specific antibody that recognizes the N6-propionyl-lysine motif.[1][11]

  • Protocol Outline :

    • Tryptic peptides are resuspended in a binding buffer (e.g., NETN buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).[12]

    • The peptide solution is incubated with agarose (B213101) or magnetic beads that have been pre-conjugated with a high-affinity anti-propionyllysine antibody.[1][12] This incubation is typically performed for several hours at 4°C with gentle rotation.[12]

    • After incubation, the beads are washed extensively with binding buffer and then with wash buffers to remove non-specifically bound peptides.

    • The enriched propionylated peptides are eluted from the antibody beads, often using an acidic solution like 0.1% trifluoroacetic acid (TFA).

    • The eluted peptides are desalted using C18 ZipTips or a similar method before MS analysis.[13]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is the core technology for the definitive identification and quantification of propionylated peptides.[14]

  • Instrumentation : The standard setup involves nano-flow high-performance liquid chromatography (nano-HPLC) coupled online to a tandem mass spectrometer (e.g., LTQ-Orbitrap, Q-Exactive).[1][11][13] Peptides are separated by reversed-phase chromatography before being ionized and introduced into the mass spectrometer.[15]

  • Data Acquisition : The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It cycles between a full MS scan (to measure the mass-to-charge ratio of intact peptide ions) and multiple MS/MS scans (where the most intense peptide ions are isolated, fragmented, and their fragment ions are measured).

  • Identification : The propionyl group adds 56.0262 Da to the lysine residue. This specific mass shift is used by database search algorithms (e.g., MaxQuant, Sequest) to identify peptide-spectrum matches (PSMs) from the raw MS data. The fragmentation pattern in the MS/MS spectrum allows for the confident localization of the propionyl group to a specific lysine residue.[14]

Quantitative Analysis Strategies

Comparing propionylation levels across different conditions is crucial for understanding its biological function. Several quantitative proteomics strategies can be employed.

  • Stable Isotope Labeling : This is a robust method for relative quantification.[1]

    • Stable Isotope Dimethyl Labeling : Peptides from different samples (e.g., control vs. treated) are labeled with light (CH₂O) or heavy (CD₂O) formaldehyde (B43269) reagents.[1] The samples are then mixed, enriched, and analyzed together. The intensity ratio of the light and heavy peptide pairs in the MS scan reflects the relative abundance of that peptide between the samples.

    • "Silent SILAC" Approach : This innovative strategy combines Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with chemical propionylation.[8][9] Cells are cultured in media containing lysine labeled with different stable isotopes (e.g., L-1-¹³C-lysine vs. L-6-¹³C-lysine) that result in peptides with the same precursor mass (indistinguishable in MS1).[8][9] After protein extraction and propionylation, fragmentation during MS/MS yields reporter ions with different masses (e.g., m/z 140 and 141), allowing for accurate quantification at the MS2 level.[8][9]

Quantitative Data on Protein Propionylation

Proteomics studies have identified thousands of propionylation sites across numerous species, highlighting the prevalence of this modification.

Table 1: Summary of Identified Propionylation Sites in Various Organisms

OrganismCondition/Growth StageNumber of Propionylated ProteinsNumber of Propionylation SitesReference
Thermus thermophilusMid-exponential & Late stationary183361[11]
Synechocystis sp. PCC 6803Standard69111[1][12]
Escherichia coliPropionate-treatedN/A713 (increase)[1][6]
Trichophyton rubrumConidia5470[1]
Trichophyton rubrumMycelium7096[1]

Table 2: Examples of Identified Propionylated Proteins and Their Functions

ProteinOrganismFunctional Lysine Site(s)FunctionConsequence of PropionylationReference
PrpES. entericaK592Propionyl-CoA synthetaseInhibits enzymatic activity[1]
FbpISynechocystisK156, K336Carbon fixation / GluconeogenesisInhibits enzymatic activity[1]
PsaDSynechocystisK132Photosystem I subunitDecreased structural stability[1]
MDHA. hydrophilaK168Glucose metabolismInhibits enzymatic activity[1]
ACSE. coliK609Propionate metabolismInhibits enzymatic activity[1]
PhoPS. erythraeaK198, K203Two-component systemInhibits DNA binding[1]

Regulatory and Signaling Pathways

Protein propionylation is a dynamic process tightly regulated by "writer" and "eraser" enzymes and is deeply integrated with cellular metabolism.

Metabolic Regulation

The abundance of protein propionylation is directly influenced by the intracellular concentration of propionyl-CoA.[16] This molecule is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine). Therefore, protein propionylation serves as a sensor for the metabolic state of the cell.[4] Many enzymes involved in central metabolism, such as glycolysis, the TCA cycle, and carbon fixation, have been identified as targets of propionylation, suggesting a direct feedback mechanism to regulate metabolic flux.[3][4]

Metabolic_Regulation Metabolites Amino Acids (Val, Ile, Met) Odd-chain Fatty Acids PropionylCoA Propionyl-CoA (Metabolic Hub) Metabolites->PropionylCoA Catabolism PropionylatedProtein Propionylated Protein PropionylCoA->PropionylatedProtein Propionylation (Writers: p300/CBP) Protein Target Protein (e.g., Metabolic Enzyme) PropionylatedProtein->PropionylCoA Feedback Regulation PropionylatedProtein->Protein Depropionylation (Erasers: Sirtuins)

Caption: Link between cellular metabolism and protein propionylation.

Regulation of Gene Expression

Propionylation of histone proteins is a key epigenetic mark.[5] Similar to acetylation, propionylation on histone tails neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which increases the accessibility of DNA to transcription factors and promotes gene expression.[4]

The addition and removal of this mark are dynamically controlled by specific enzymes:

  • Writers (Propionyltransferases) : The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been shown to catalyze lysine propionylation using propionyl-CoA as a cofactor.[1][13] In prokaryotes, Gcn-5-related N-acetyltransferases (GNATs) such as Pat and AcuA perform this function.[1][6]

  • Erasers (Depropionylases) : Certain members of the sirtuin family of NAD+-dependent deacetylases, specifically human SIRT2 and SIRT3 and the bacterial CobB, have been shown to remove propionyl groups from lysine residues.[1][6]

Dynamic_Regulation Unmodified Protein-Lysine Modified Protein-Propionyllysine (Charge Neutralized) Unmodified->Modified Propionylation Modified->Unmodified Depropionylation Writers Writers (p300/CBP, GNATs) Writers->Unmodified Erasers Erasers (SIRT2, SIRT3, CobB) Erasers->Modified PropionylCoA Propionyl-CoA PropionylCoA->Unmodified

Caption: Dynamic regulation of protein propionylation by "writer" and "eraser" enzymes.

Conclusion

The identification of proteins modified by this compound is a rapidly advancing field. The combination of high-affinity antibody-based enrichment and high-resolution mass spectrometry provides a powerful and robust platform for the discovery and quantification of propionylation sites on a proteome-wide scale.[1][2] These technical approaches are revealing that propionylation is a widespread and crucial regulatory PTM, deeply intertwined with cellular metabolism and gene expression.[4] A thorough understanding of the proteins regulated by this modification and the enzymes that control it will provide novel insights into cellular signaling and may unveil new therapeutic targets for a range of diseases, from metabolic disorders to cancer.

References

N6-Propionyl-L-lysine in Prokaryotes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl-L-lysine is an increasingly recognized post-translational modification (PTM) with a significant regulatory role in prokaryotic physiology. This technical guide provides an in-depth overview of the natural occurrence of this modification in bacteria, detailing its prevalence, the functional implications for cellular processes, and the methodologies employed for its study. Quantitative data from proteomic analyses are consolidated for comparative purposes, and key experimental protocols are described to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms governing protein propionylation. This document serves as a critical resource for researchers investigating bacterial pathogenesis, metabolic regulation, and the development of novel therapeutic strategies.

Introduction: The Expanding Landscape of Lysine (B10760008) Acylation

Post-translational modifications (PTMs) are fundamental regulatory mechanisms that dramatically expand the functional capacity of proteins across all domains of life.[1][2] Among these, the acylation of lysine residues is a pivotal modification that influences protein stability, enzyme activity, protein-protein interactions, and DNA binding affinity.[1][2] While lysine acetylation has been extensively studied, recent advancements in high-throughput mass spectrometry have unveiled a diverse array of short-chain lysine acylations, including propionylation.[1]

Lysine propionylation involves the addition of a propionyl group (CH3-CH2-CO-) from propionyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by propionyltransferases that neutralizes the positive charge of the lysine side chain.[1][2] This modification, first identified in histone proteins, is now understood to be a widespread phenomenon in both eukaryotes and prokaryotes.[1][2][3] In the prokaryotic realm, protein propionylation has been implicated in a variety of cellular processes, including metabolic regulation, stress responses, and virulence.[1][4][5] The concentration of propionate (B1217596) and its metabolic intermediate, propionyl-CoA, directly influences the level of protein propionylation, linking this PTM to the metabolic state of the cell.[1][2]

This guide synthesizes the current knowledge on the natural occurrence of this compound in prokaryotes, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Quantitative Overview of Protein Propionylation in Prokaryotes

Proteomic studies have identified thousands of propionylated proteins across various bacterial species. The extent of propionylation varies between organisms and is influenced by growth conditions and external stimuli. The following tables summarize the quantitative data from several key studies on prokaryotic protein propionylation.

Table 1: Summary of Propionylated Proteins and Sites in Various Prokaryotic Species

Prokaryotic SpeciesNumber of Propionylated ProteinsNumber of Propionylation SitesReference
Escherichia coli-713 (increase upon propionate treatment)[1]
Thermus thermophilus HB8183361[6]
Synechocystis sp. PCC 680369111[1][5][7]
Trichophyton rubrum115157[1]
Salmonella entericaPropionyl-CoA synthetase (PrpE)1 (K592)[1][2]
Mycobacterium smegmatisFadD351 (K519)[2]

Table 2: Functional Classification of Propionylated Proteins in Thermus thermophilus

Functional ClassPercentage of Propionylated Proteins
Metabolism58.7%
Translation, ribosomal structure and biogenesis12.0%
Posttranslational modification, protein turnover, chaperones6.5%
Energy production and conversion5.4%
Coenzyme transport and metabolism4.3%
Other13.1%
(Data adapted from Okanishi et al., 2014)[6]

Key Signaling and Metabolic Pathways

Protein propionylation is intricately linked to cellular metabolism, particularly the availability of propionyl-CoA. The following diagrams illustrate the central metabolic pathway leading to propionyl-CoA formation and the enzymatic regulation of protein propionylation.

Propionyl_CoA_Metabolism Propionate Propionate PrpE PrpE (Propionyl-CoA Synthetase) Propionate->PrpE Propionyl_CoA Propionyl-CoA Methylcitrate_Cycle Methylcitrate Cycle Propionyl_CoA->Methylcitrate_Cycle Pat_AcuA Pat / AcuA (Propionyltransferase) Propionyl_CoA->Pat_AcuA Propionyl Donor TCA_Cycle TCA Cycle Methylcitrate_Cycle->TCA_Cycle Protein Protein Protein->Pat_AcuA Propionylated_Protein Propionylated Protein CobB CobB (Deacylase) Propionylated_Protein->CobB PrpE->Propionyl_CoA Pat_AcuA->Propionylated_Protein CobB->Protein Removal of Propionyl Group Experimental_Workflow Cell_Culture Bacterial Cell Culture (e.g., with/without propionate treatment) Protein_Extraction Protein Extraction and Lysis Cell_Culture->Protein_Extraction Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment Affinity Enrichment of Propionylated Peptides (using anti-propionyllysine antibody beads) Digestion->Enrichment LC_MSMS nano-HPLC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Searching and Bioinformatic Analysis LC_MSMS->Data_Analysis Validation Validation (e.g., Western Blot) Data_Analysis->Validation

References

An In-depth Technical Guide to the Evolutionary Conservation of Lysine Propionylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lysine (B10760008) propionylation is a dynamic and reversible post-translational modification (PTM) that plays a crucial role in regulating cellular processes across different domains of life.[1][2] This modification, involving the addition of a propionyl group to the ε-amino group of a lysine residue, is emerging as a significant regulatory mechanism comparable to the well-studied lysine acetylation.[2][3] Structurally similar to acetylation but slightly bulkier, propionylation can uniquely alter protein function, stability, and interactions.[3] This technical guide provides a comprehensive overview of the evolutionary conservation of lysine propionylation, detailing its prevalence from prokaryotes to eukaryotes, the enzymatic machinery that governs it, its functional implications in metabolism and gene regulation, and the key experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important PTM.

Introduction to Lysine Propionylation

Post-translational modifications of proteins are fundamental to expanding the functional capacity of the proteome. Among these, the acylation of lysine residues is a widespread regulatory mechanism.[4] Lysine propionylation, first identified in histone proteins, involves the covalent addition of a propionyl group (CH₃-CH₂-CO-) from the donor molecule propionyl-CoA.[2][4][5] This modification neutralizes the positive charge of the lysine residue, which can impact protein structure, protein-protein interactions, and enzymatic activity.[6][7]

The concentration of intracellular propionyl-CoA, an intermediate in the metabolism of odd-chain fatty acids and certain amino acids, directly influences the level of protein propionylation.[2][8] This direct link between cellular metabolic state and protein function underscores the importance of propionylation as a regulatory PTM.[6] Studies have demonstrated that lysine propionylation is a reversible process, governed by specific enzymes: lysine propionyltransferases ("writers") and depropionylases ("erasers"), many of which are shared with the lysine acetylation machinery.[6][9]

Evolutionary Conservation and Distribution

Lysine propionylation is not confined to a specific lineage but is a widespread PTM found in both prokaryotes and eukaryotes, highlighting its ancient evolutionary origins and fundamental importance.[2][3] Global proteomic analyses have identified thousands of propionylation sites on hundreds of proteins across a diverse range of species, from bacteria to humans.[7][10][11]

Key Findings Across Species:

  • Prokaryotes: Extensive propionylomes have been characterized in bacteria such as Thermus thermophilus, Escherichia coli, and Salmonella enterica.[2][10][11] In these organisms, propionylation frequently targets enzymes involved in central metabolism, including carbon metabolism and responses to cellular stress.[1][2][4] For instance, in S. enterica, propionylation of propionyl-CoA synthetase (PrpE) at lysine 592 serves as a feedback mechanism to inactivate the enzyme.[9][12]

  • Photosynthetic Organisms: The first global survey of lysine propionylation in a photosynthetic organism was conducted in the cyanobacterium Synechocystis sp. PCC 6803.[1] This study identified 111 propionylation sites on 69 proteins, a significant portion of which are involved in photosynthesis and carbon metabolism, suggesting a regulatory role for propionylation in these vital processes.[1][13]

  • Eukaryotes: In eukaryotes, lysine propionylation was first discovered on histones in yeast and human cells.[6][14] It is now recognized as an important epigenetic mark.[6] Propionylation of histone H3 at lysine 23 (H3K23pr) has been shown to be evolutionarily conserved from yeast to humans.[6] Beyond histones, numerous non-histone proteins in mammals are also propionylated, implicating this PTM in a wide array of biological functions.[2]

Data Presentation

Table 1: Summary of Global Lysine Propionylome Studies Across Diverse Species

SpeciesPropionylated ProteinsPropionylation SitesKey Findings & Regulated Pathways
Escherichia coli6031467Propionylation levels increase with propionate (B1217596) treatment and decrease with high glucose; involved in propionate metabolism.[11]
Thermus thermophilus183361Propionylation is prevalent and increases significantly during the stationary growth phase, suggesting a role in stress adaptation.[10]
Synechocystis sp. PCC 680369111First global analysis in a photosynthetic organism; targets proteins in photosynthesis and carbon metabolism.[1]
Human (HeLa Cells)N/AMultipleIdentified on core histones (H2B, H3, H4), suggesting a role as an evolutionarily conserved epigenetic mark.[14]
Mammalian (U937 Cells)1 (Histone H3)1 (H3K23)H3K23 propionylation is dynamically regulated during cell differentiation.[6]

The Propionylation Machinery: Writers and Erasers

The dynamic and reversible nature of lysine propionylation is controlled by the competing activities of enzymes that add and remove the propionyl group.

Writers (Lysine Propionyltransferases): Several enzymes, originally identified as histone acetyltransferases (HATs), have been shown to possess lysine propionyltransferase (KPT) activity.[15][16] These enzymes utilize propionyl-CoA as a donor substrate.

  • p300/CBP: The human acetyltransferases p300 and CREB-binding protein (CBP) can catalyze lysine propionylation on histones H3 and H4, as well as on non-histone proteins like p53, in vitro.[6][15][17]

  • Gcn5-related N-acetyltransferases (GNATs): In prokaryotes, GNAT family members such as Pat and AcuA are responsible for propionylation.[2][9] For example, they catalyze the propionylation of propionyl-CoA synthetase in S. enterica.[4][9]

  • MYST Family: Members of the MYST family of acetyltransferases, including MOF, have been shown to exhibit strong KPT activity on both histone and non-histone proteins.[16]

Erasers (Lysine Depropionylases): The removal of propionyl groups is catalyzed by a class of enzymes known as sirtuins, which are NAD⁺-dependent deacetylases.

  • Sirtuins (SIRTs): Several sirtuins have demonstrated depropionylase activity. In bacteria, the Sir2 ortholog CobB can remove propionyl groups.[2][11] In humans, SIRT1, SIRT2, and SIRT3 can depropionylate substrates, while SIRT7 shows a preference for depropionylation over deacetylation.[4][6][18][19] The NAD⁺-dependency of this reaction links the removal of this PTM directly to the cell's energy status.[9]

Data Presentation

Table 2: Key Enzymes Regulating Lysine Propionylation

EnzymeTypeOrganism(s)Known Substrates / Function
p300/CBPWriterHumanHistones H3, H4; p53. Catalyzes propionylation.[6][15]
Pat / AcuAWriterBacteria (S. enterica, B. subtilis)Propionyl-CoA Synthetase (PrpE).[2][4]
MOFWriterHumanHistones H4, H2A/2B and other cellular proteins.[16]
CobBEraserBacteria (E. coli, S. enterica)General deacylase with depropionylase activity.[2][11]
SIRT1/SIRT2/SIRT3EraserHuman, MouseGeneral deacylases with depropionylase activity.[4][6]
SIRT7EraserHumanShows a preference for depropionylation and demyristoylation.[18][19]

Functional Roles of Lysine Propionylation

Regulation of Metabolism

A primary and evolutionarily conserved role of lysine propionylation is the regulation of metabolic enzymes.[2][4] By directly modifying key enzymes, propionylation provides a rapid mechanism for cells to adapt their metabolic flux in response to changes in nutrient availability, particularly the levels of propionyl-CoA.[2]

  • Feedback Inhibition: Propionylation of S. enterica propionyl-CoA synthetase (PrpE) at K592 inhibits its activity, creating a negative feedback loop that controls cellular propionyl-CoA levels.[9][12]

  • Carbon Metabolism: In cyanobacteria, numerous enzymes involved in carbon fixation and glycolysis/gluconeogenesis are propionylated, including fructose-1,6-bisphosphatase (FbpI), suggesting propionylation is a key regulator of carbon metabolism in these organisms.[1][7]

Gene Regulation and Epigenetics

Propionylation of histone proteins constitutes a novel layer of epigenetic regulation.[5][6][20] Similar to acetylation, histone propionylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription.[6]

  • Transcriptional Activation: Histone propionylation is generally considered a mark of active chromatin.[5]

  • Dynamic Regulation: The level of H3K23 propionylation in the U937 leukemia cell line decreases significantly during monocytic differentiation, indicating that this modification is dynamically regulated and may play a role in controlling gene expression programs during cell fate decisions.[6]

Mandatory Visualizations

Diagram 1: Regulatory Cycle of Lysine Propionylation

Caption: The reversible cycle of lysine propionylation and its functional impact.

Diagram 2: Experimental Workflow for Propionylome Analysis

workflow start Cell/Tissue Lysate digest Protein Digestion (e.g., Trypsin) start->digest peptides Total Peptide Mixture digest->peptides enrich Immunoaffinity Enrichment (anti-Propionyl-Lysine Antibody) peptides->enrich enriched_peptides Enriched Propionylated Peptides enrich->enriched_peptides Bound unbound Unbound Peptides enrich->unbound Flow-through lcms LC-MS/MS Analysis enriched_peptides->lcms data_analysis Database Search & Bioinformatics Analysis lcms->data_analysis result Identified Propionylated Proteins and Sites data_analysis->result

Caption: Workflow for mass spectrometry-based identification of propionylated proteins.

Detailed Experimental Protocols

Accurate identification and characterization of lysine propionylation rely on robust experimental techniques. The following are core protocols used in the field.

Protocol 1: Mass Spectrometry-Based Identification of Lysine Propionylation Sites

This protocol outlines the key steps for the global identification of propionylation sites from cell or tissue samples.[1][2]

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a urea-containing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.0) with protease and deacetylase inhibitors.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Dilute the lysate to reduce urea concentration (<2 M) and digest proteins into peptides using a protease such as trypsin overnight at 37°C.[21]

    • Acidify the sample with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction cartridge.

  • Immunoaffinity Enrichment of Propionylated Peptides:

    • Resuspend the tryptic peptides in an immunoprecipitation buffer (e.g., NETN buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0).[1]

    • Incubate the peptides with agarose (B213101) beads conjugated with a high-affinity pan-anti-propionyllysine antibody for 4-6 hours at 4°C with gentle rotation.[1][2]

    • Wash the beads extensively with NETN buffer and then with water to remove non-specifically bound peptides.

    • Elute the enriched propionylated peptides from the beads using a low-pH solution, such as 0.1% TFA.

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using C18 microtips (e.g., ZipTips).

    • Analyze the enriched peptides by nano-HPLC coupled to a high-resolution tandem mass spectrometer (e.g., LTQ-Orbitrap).[14]

    • Peptides are separated on a reverse-phase capillary column and electrosprayed into the mass spectrometer.

    • The mass spectrometer is typically operated in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database using software like MaxQuant or PTMap.[14][16]

    • Specify propionylation of lysine (+56.0262 Da) as a variable modification in the search parameters.

    • Filter the results to a high confidence level (e.g., false discovery rate < 1%) to generate a list of identified propionylated proteins and sites.

Protocol 2: Western Blot Analysis of Protein Propionylation

This method is used to validate propionylation on a specific protein of interest or to assess global changes in propionylation levels.[1][6][14]

  • Protein Extraction: Extract total protein from cells or tissues using a lysis buffer (e.g., RIPA buffer) supplemented with protease and sirtuin inhibitors (e.g., nicotinamide).

  • SDS-PAGE and Electrotransfer:

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Separate 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for propionyllysine (for global analysis) or a site-specific propionylated protein antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A loading control (e.g., actin or tubulin) should be used to ensure equal protein loading.

Protocol 3: In Vitro Propionylation and Depropionylation Assays

These assays are crucial for confirming whether a specific enzyme can catalyze the addition or removal of propionyl groups on a substrate protein.[6][17]

  • In Vitro Propionylation Assay:

    • Prepare a reaction mixture containing:

      • Recombinant substrate protein (e.g., histone H3).

      • Recombinant "writer" enzyme (e.g., p300).

      • Propionylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

      • Propionyl-CoA (either unlabeled or radiolabeled, e.g., [¹⁴C]propionyl-CoA).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding SDS loading buffer.

    • Analyze the results by SDS-PAGE followed by Coomassie staining, Western blotting with a propionyllysine antibody, or autoradiography if using a radiolabel.[6] Alternatively, the reaction product can be analyzed by mass spectrometry.

  • In Vitro Depropionylation Assay:

    • First, prepare a propionylated substrate, either by a large-scale in vitro propionylation reaction or by using chemically synthesized propionylated peptides.

    • Prepare a reaction mixture containing:

      • Propionylated substrate.

      • Recombinant "eraser" enzyme (e.g., SIRT1).

      • Deacylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂).

      • NAD⁺ (required cofactor for sirtuins).

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction and analyze the loss of the propionyl group by Western blotting or mass spectrometry.[6]

Conclusion and Future Perspectives

Lysine propionylation is an evolutionarily conserved post-translational modification that is deeply integrated with cellular metabolism and gene regulation. Its presence in all domains of life, from bacteria to humans, underscores its fundamental biological importance. The interplay between metabolic flux, which dictates the availability of propionyl-CoA, and the enzymatic machinery of writers and erasers creates a sophisticated regulatory network.

While significant progress has been made in identifying propionylated proteins and the enzymes that regulate this PTM, many questions remain. Future research will need to focus on:

  • Functional Characterization: Elucidating the precise functional consequences of propionylation on the vast number of identified substrates.

  • Crosstalk with other PTMs: Investigating the interplay between propionylation and other modifications like acetylation, methylation, and ubiquitination on the same protein.[1]

  • Drug Development: Exploring the potential for targeting propionyltransferases and depropionylases for therapeutic intervention in diseases where propionylation is dysregulated, such as metabolic disorders and cancer.

The continued development of advanced proteomic techniques and biochemical assays will be instrumental in unraveling the full complexity of the propionylome and its role in health and disease.

References

An In-depth Technical Guide on Non-enzymatic versus Enzymatic N6-Propionyl-L-lysine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a post-translational modification (PTM) where a propionyl group is covalently attached to the epsilon-amino group of a lysine (B10760008) residue. This modification, analogous to the well-studied lysine acetylation, has emerged as a crucial regulator of protein function and cellular processes. The formation of this compound can occur through two distinct mechanisms: non-enzymatic chemical reaction and enzyme-catalyzed propionylation. Understanding the intricacies of both pathways is paramount for researchers in drug discovery and molecular biology aiming to modulate these processes for therapeutic intervention. This technical guide provides a comprehensive overview of both formation routes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Non-enzymatic this compound Formation

Non-enzymatic propionylation is a chemical process driven by the intracellular concentration of the reactive metabolite, propionyl-CoA.[1] In environments with elevated levels of propionyl-CoA, the thioester bond is susceptible to nucleophilic attack by the lysine amine, leading to the formation of this compound.[2]

Chemical Mechanism and Influencing Factors

The reaction proceeds via a direct nucleophilic attack of the deprotonated ε-amino group of lysine on the carbonyl carbon of propionyl-CoA. The reactivity of this process is significantly influenced by the local pH. An alkaline environment (pH > 7) favors the deprotonation of the lysine side chain, enhancing its nucleophilicity and thereby increasing the rate of non-enzymatic propionylation.[2][3] While specific rate constants for this reaction are not extensively documented, studies on analogous non-enzymatic acylation reactions suggest a strong dependence on both acyl-CoA concentration and pH.[2]

dot

NonEnzymatic_Propionylation PropionylCoA Propionyl-CoA Intermediate Tetrahedral Intermediate PropionylCoA->Intermediate Nucleophilic attack Lysine L-Lysine Residue (Protein) Lysine->Intermediate PropionylLysine This compound Intermediate->PropionylLysine CoA Coenzyme A (CoA-SH) Intermediate->CoA Release HighConc High Cellular Concentration HighConc->PropionylCoA HighpH Alkaline pH HighpH->Lysine Favors deprotonation

Figure 1: Chemical mechanism of non-enzymatic this compound formation.

Enzymatic this compound Formation and Removal

The enzymatic formation and removal of this compound are tightly regulated processes involving specific lysine propionyltransferases (KPTs) and depropionylases.

Lysine Propionyltransferases (KPTs)

Several enzymes, primarily known as histone acetyltransferases (HATs), have been shown to possess lysine propionyltransferase activity. These include members of the p300/CBP family and MOF (males absent on the first).[4][5] These enzymes utilize propionyl-CoA as a donor molecule to catalyze the transfer of the propionyl group to the lysine residue.

Lysine Depropionylases

The removal of the propionyl group is catalyzed by a class of enzymes known as sirtuins (SIRTs), which are NAD+-dependent deacetylases. Specifically, SIRT1, SIRT2, and SIRT3 have been demonstrated to exhibit depropionylase activity.[6][7] The depropionylation reaction consumes NAD+ and produces nicotinamide, O-propionyl-ADP-ribose, and the deacetylated lysine.

dot

Enzymatic_Propionylation_Depropionylation cluster_0 Propionylation cluster_1 Depropionylation PropionylCoA Propionyl-CoA KPT p300/CBP, MOF (KPT) PropionylCoA->KPT Lysine L-Lysine Residue Lysine->KPT PropionylLysine This compound KPT->PropionylLysine Propionyl transfer CoA CoA-SH KPT->CoA PropionylLysine2 This compound SIRT SIRT1, 2, 3 (Depropionylase) PropionylLysine2->SIRT Lysine2 L-Lysine Residue SIRT->Lysine2 Propionyl removal NAM Nicotinamide SIRT->NAM O_Propionyl_ADPR O-Propionyl-ADP-ribose SIRT->O_Propionyl_ADPR NAD NAD+ NAD->SIRT

Figure 2: Enzymatic pathways of this compound formation and removal.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the enzymatic processes involved in this compound metabolism. Data for non-enzymatic propionylation is qualitative due to the lack of reported rate constants.

Table 1: Kinetic Parameters of Lysine Propionyltransferases

EnzymeSubstrate (Acyl-CoA)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source(s)
p300 Propionyl-CoA14.9 ± 2.10.043 ± 0.0022886[8]
CREBBP Propionyl-CoA15.3 ± 2.50.038 ± 0.0022484[9]
MOF Propionyl-CoA7.9 ± 1.50.13 ± 0.00516456[4]

Table 2: Deacylase Activity of Sirtuins

EnzymeRelative Depropionylase Activity (% of Deacetylase Activity)Km for NAD+ (µM) (with propionylated peptide)Source(s)
SIRT1 29-77%Not Reported[6]
SIRT2 29-77%Not Reported[6]
SIRT3 29-77%Not Reported[6]
SIRT7 Preferred over deacetylation185[10]

Table 3: Factors Influencing Non-enzymatic Propionylation

FactorEffect on RateNotesSource(s)
Propionyl-CoA Concentration Increases with concentrationThe primary driver of the reaction. Cellular concentrations in HEK293T cells are ~92 ng/mg of cellular protein.[1][4]
pH Increases with higher pHAlkaline conditions (pH > 7) favor the deprotonated, more nucleophilic state of the lysine ε-amino group.[2][3]

Experimental Protocols

In Vitro Enzymatic Propionylation Assay

This protocol is adapted for assaying the activity of lysine propionyltransferases like p300/CBP.

Materials:

  • Recombinant lysine propionyltransferase (e.g., p300)

  • Histone H3 or a specific peptide substrate

  • Propionyl-CoA

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • [14C]-Propionyl-CoA (for radioactive detection) or antibodies against propionyl-lysine (for Western blot)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the histone or peptide substrate (e.g., 1-5 µg), and the recombinant KPT (e.g., 100-500 ng).

  • Initiate the reaction by adding propionyl-CoA to a final concentration of 10-100 µM. For radioactive assays, include a small amount of [14C]-Propionyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Detect the propionylated substrate by:

    • Western Blot: Transfer the proteins to a PVDF membrane, probe with a specific anti-propionyl-lysine antibody, followed by a secondary antibody, and visualize using a chemiluminescence detection system.

    • Autoradiography: For radioactive assays, dry the gel and expose it to a phosphor screen or X-ray film.

In Vitro Enzymatic Depropionylation Assay

This protocol is designed to measure the activity of sirtuins.

Materials:

  • Recombinant sirtuin (e.g., SIRT1, SIRT2, or SIRT3)

  • Propionylated histone or peptide substrate

  • NAD+

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Antibodies against propionyl-lysine and the unmodified substrate protein/peptide

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Prepare a propionylated substrate by incubating a histone or peptide with a KPT and propionyl-CoA as described in section 4.1, followed by purification.

  • Set up the depropionylation reaction by combining the reaction buffer, the propionylated substrate, and the recombinant sirtuin.

  • Initiate the reaction by adding NAD+ to a final concentration of 0.5-5 mM.

  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Terminate the reaction with SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting, using an anti-propionyl-lysine antibody to detect the remaining propionylated substrate and an antibody against the unmodified substrate as a loading control.

Identification of Propionylation Sites by Mass Spectrometry

This workflow outlines the key steps for identifying propionylation sites in a complex protein sample.

dot

MS_Workflow Start Protein Extraction from Cells/Tissues Propionylation Chemical Propionylation (Propionic Anhydride) Start->Propionylation Digestion Tryptic Digestion Propionylation->Digestion Enrichment Immunoaffinity Enrichment (anti-propionyl-lysine antibody) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis Database Searching and Site Localization LC_MS->DataAnalysis

Figure 3: Experimental workflow for the mass spectrometric identification of this compound sites.

Protocol Overview:

  • Protein Extraction: Isolate proteins from cells or tissues using a suitable lysis buffer containing protease and deacetylase/depropionylase inhibitors.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Protein Propionylation (Chemical Derivatization): To facilitate mass spectrometry analysis of highly basic proteins like histones, chemically propionylate all primary amines (lysine ε-amino groups and protein N-termini) using propionic anhydride (B1165640) at a basic pH. This step blocks trypsin cleavage at lysine residues.[11]

  • Tryptic Digestion: Digest the propionylated proteins with trypsin, which will now only cleave at arginine residues.

  • Peptide Propionylation: Perform a second propionylation step to modify the newly generated peptide N-termini.

  • Immunoaffinity Enrichment: Incubate the digested peptides with beads conjugated to an anti-propionyl-lysine antibody to enrich for propionylated peptides.[12]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the propionylated peptides and localize the modification sites.

Conclusion

The formation of this compound is a dynamic process governed by both non-enzymatic and enzymatic mechanisms. Non-enzymatic propionylation is a concentration- and pH-dependent chemical event, while enzymatic propionylation and depropionylation are precisely controlled by specific transferases and sirtuins. The interplay between these pathways dictates the cellular "propionylome" and its impact on various biological functions. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers to further investigate this important post-translational modification and its potential as a therapeutic target. Future studies are warranted to fully elucidate the kinetic parameters of all involved enzymes and the precise conditions governing non-enzymatic propionylation in vivo.

References

Subcellular Landscape of Protein Propionylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein propionylation, a dynamic and reversible post-translational modification (PTM), involves the addition of a propionyl group to the ε-amino group of lysine (B10760008) residues.[1] Emerging as a critical regulator of cellular processes, this modification is intrinsically linked to cellular metabolism, particularly the availability of its donor, propionyl-CoA.[1][2] Dysregulation of protein propionylation has been implicated in a range of pathologies, including metabolic disorders and cancer, making it a compelling area of investigation for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the subcellular localization of propionylated proteins, details key experimental methodologies for their study, and illustrates the signaling pathways in which they participate.

Subcellular Distribution of Propionylated Proteins

Protein propionylation is a widespread phenomenon observed in multiple subcellular compartments, primarily the nucleus , mitochondria , and cytoplasm . The localization of propionylated proteins is intimately tied to their functional roles, from epigenetic regulation in the nucleus to the modulation of metabolic enzymes in the mitochondria and cytoplasm.

Quantitative Overview of Propionylated Proteomes

Quantitative proteomic studies have begun to map the subcellular distribution of the propionylome. While a single, universally applicable quantitative dataset is not available due to variations in cell types, organisms, and experimental conditions, the following tables summarize findings from representative studies, offering a glimpse into the compartmentalization of protein propionylation.

Table 1: Distribution of Identified Propionylated Proteins Across Subcellular Compartments

Subcellular CompartmentNumber of Identified Propionylated ProteinsPercentage of Total Identified PropionylomeKey Protein ClassesReference
Nucleus 150+~40%Histones, Transcription Factors, Nuclear Enzymes[4][5]
Mitochondria 100+~30%Metabolic Enzymes (TCA Cycle, Fatty Acid Metabolism), Mitochondrial Chaperones[6][7]
Cytoplasm 80+~20%Glycolytic Enzymes, Cytoskeletal Proteins, Signaling Proteins[8]
Other/Unassigned 30+~10%Proteins from ER, Golgi, and unlocalized proteins[8]

Table 2: Stoichiometry of Propionylation on Key Proteins

ProteinSubcellular LocalizationPropionylation SiteStoichiometry (%)Functional ImplicationReference
Histone H3NucleusK14Variable (up to 7% in specific cell lines)Transcriptional activation[4][9]
Propionyl-CoA Carboxylase (PCC)MitochondriaMultipleNot extensively quantifiedRegulation of enzyme activity[10]
p53Nucleus/CytoplasmMultipleNot extensively quantifiedModulation of transcriptional activity[2]

Signaling Pathways Regulated by Protein Propionylation

Protein propionylation plays a pivotal role in various signaling pathways, primarily by influencing protein-protein interactions, protein stability, and enzymatic activity. Its crosstalk with other PTMs, such as acetylation and phosphorylation, adds another layer of regulatory complexity.[3]

Propionyl-CoA Metabolism and its Link to Histone Propionylation

The concentration of propionyl-CoA is a critical determinant of the extent of protein propionylation.[1] Propionyl-CoA is primarily generated in the mitochondria from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids (valine, isoleucine, threonine, and methionine).[11][12] This mitochondrial propionyl-CoA can be transported to the nucleus, where it serves as the substrate for histone propionylation, directly linking cellular metabolic status to epigenetic regulation of gene expression.[13][14]

cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus OCFA Odd-chain Fatty Acids PropionylCoA_mito Propionyl-CoA OCFA->PropionylCoA_mito BCAA Branched-chain Amino Acids (Val, Ile, Thr, Met) BCAA->PropionylCoA_mito Cholesterol Cholesterol Cholesterol->PropionylCoA_mito PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA_mito->PCC CarnitineShuttle Carnitine Shuttle PropionylCoA_mito->CarnitineShuttle SuccinylCoA Succinyl-CoA PCC->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA PropionylCoA_nu Propionyl-CoA CarnitineShuttle->PropionylCoA_nu Transport PropionylatedHistones Propionylated Histones PropionylCoA_nu->PropionylatedHistones HATs Histones Histones Histones->PropionylatedHistones GeneExpression Gene Expression PropionylatedHistones->GeneExpression HATs Histone Acetyltransferases (HATs)

Propionyl-CoA Metabolism and Histone Propionylation.
Crosstalk with Phosphorylation in the AKT Signaling Pathway

Recent evidence suggests a crosstalk between propionylation and phosphorylation in key signaling pathways like the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival. While direct propionylation of AKT itself is yet to be extensively documented, propionylation of upstream regulators or downstream targets could modulate the pathway's activity. For instance, propionylation of a kinase or phosphatase could alter its activity, thereby impacting the phosphorylation state of AKT.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT_P p-AKT (Active) PDK1->AKT_P AKT AKT AKT AKT->AKT_P Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT_P->Downstream CellProcesses Cell Growth, Survival Downstream->CellProcesses PropionylCoA Propionyl-CoA Regulator_Pr Propionylated Regulatory Protein PropionylCoA->Regulator_Pr Propionyltransferase Propionyltransferase Propionyl- transferase Regulator Regulatory Protein Regulator->Regulator_Pr Regulator_Pr->AKT_P Modulates Phosphorylation

Hypothetical Crosstalk between Propionylation and AKT Signaling.

Experimental Protocols

The study of protein propionylation requires a combination of techniques to isolate subcellular compartments, enrich for propionylated proteins, and identify and quantify the modification sites.

Subcellular Fractionation

This protocol describes a method for separating nuclear, mitochondrial, and cytoplasmic fractions from cultured mammalian cells.

Materials:

  • Cell Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

  • NP-40 (10% solution)

  • Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

  • Mitochondria Isolation Buffer (20 mM HEPES pH 7.5, 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.

  • Add 10% NP-40 to a final concentration of 0.5% and vortex briefly.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic and mitochondrial fractions. The pellet contains the nuclei.

  • Cytoplasmic and Mitochondrial Fraction: Transfer the supernatant from step 4 to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant is the cytoplasmic fraction. The pellet contains the crude mitochondria.

  • Wash the mitochondrial pellet with Mitochondria Isolation Buffer and centrifuge again at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.

  • Nuclear Fraction: Wash the nuclear pellet from step 4 with Cell Lysis Buffer.

  • Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.

Immunoprecipitation of Propionylated Proteins

This protocol describes the enrichment of propionylated proteins from cell lysates using an anti-propionyllysine antibody.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer with protease and deacetylase inhibitors)

  • Anti-propionyllysine antibody

  • Protein A/G agarose (B213101) beads

  • Wash Buffer (e.g., IP buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the anti-propionyllysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash them 3-5 times with Wash Buffer.

  • Elute the bound proteins using Elution Buffer. For mass spectrometry analysis, on-bead digestion can be performed.

Mass Spectrometry-Based Analysis of Protein Propionylation

The following workflow outlines the key steps for identifying and quantifying propionylation sites using mass spectrometry.

Start Protein Sample (from Subcellular Fractionation) Enrichment Enrichment of Propionylated Proteins/Peptides (e.g., Immunoprecipitation) Start->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion Derivatization Chemical Derivatization (Optional, e.g., Propionylation) Digestion->Derivatization LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Direct Analysis Derivatization->LC_MSMS DataAnalysis Data Analysis: - Peptide Identification - Propionylation Site Localization - Quantification LC_MSMS->DataAnalysis End Identified and Quantified Propionylated Proteins DataAnalysis->End

Workflow for Mass Spectrometry-Based Propionylation Analysis.

Protocol Outline:

  • Sample Preparation: Proteins from subcellular fractions are extracted and quantified.

  • Enrichment (Optional but Recommended): Propionylated proteins or peptides are enriched using immunoaffinity purification.[15]

  • Reduction, Alkylation, and Digestion: Proteins are denatured, disulfide bonds are reduced and alkylated, and the proteins are digested into peptides using a protease like trypsin.

  • Chemical Derivatization (for Histone Analysis): For histone analysis, chemical propionylation is often performed to block unmodified and monomethylated lysines, directing trypsin to cleave only at arginine residues. This results in longer peptides that are more suitable for analysis.[16]

  • Peptide Desalting: Peptides are desalted and concentrated using C18 solid-phase extraction.[16]

  • LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify peptides and localize the propionylation sites. Specialized software is used for quantitative analysis.

Conclusion

The study of protein propionylation is a rapidly evolving field with significant implications for understanding cellular regulation and disease. The subcellular compartmentalization of propionylated proteins underscores their diverse roles in nuclear, mitochondrial, and cytoplasmic processes. The methodologies outlined in this guide provide a robust framework for researchers to investigate the propionylome and its functional consequences. As our understanding of the intricate signaling networks governed by propionylation expands, so too will the opportunities for developing novel therapeutic strategies targeting this important post-translational modification.

References

N6-Propionyl-L-lysine: A Technical Guide to its Impact on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a post-translational modification (PTM) where a propionyl group is covalently attached to the ε-amino group of a lysine (B10760008) residue within a protein.[1][2] This modification neutralizes the positive charge of the lysine side chain and introduces a small, hydrophobic moiety.[1][3] Emerging research highlights lysine propionylation as a significant regulatory mechanism, influencing a wide array of cellular processes by altering protein structure, function, and interactions.[2][4] This technical guide provides an in-depth overview of the core principles of this compound's impact on proteins, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

The addition and removal of the propionyl group are catalyzed by specific enzymes. Lysine acetyltransferases (KATs), such as p300/CBP and MOF, have been shown to possess lysine propionyltransferase (KPT) activity, utilizing propionyl-CoA as a donor.[5][6][7] Conversely, sirtuin deacetylases, like SIRT1 and CobB in bacteria, can act as lysine depropionylases.[2][7][8] This dynamic regulation suggests that lysine propionylation is a reversible switch controlling protein activity in response to cellular metabolic states, particularly the availability of propionyl-CoA.[2][4]

Impact on Protein Structure and Function

The addition of a propionyl group to a lysine residue can induce significant changes in a protein's local and global conformation, thereby affecting its function. These functional alterations can manifest in several ways:

  • Enzymatic Activity Modulation: Propionylation can directly impact the catalytic activity of enzymes. By modifying lysine residues within or near the active site, propionylation can either inhibit or, in some cases, enhance enzymatic function. For instance, the propionylation of Lys-592 in propionyl-CoA synthetase from Salmonella enterica leads to the inhibition of its enzymatic activity.[9][10] Similarly, in Synechocystis, propionylation of fructose-1,6-bisphosphatase (FbpI) at Lys156 and Lys336 is suggested to regulate its activity, impacting carbon metabolism.[1]

  • Alteration of Protein-Protein Interactions: The change in charge and hydrophobicity upon propionylation can disrupt or create new protein-protein interaction interfaces. This can have profound effects on the assembly of protein complexes and the propagation of signaling cascades.

  • Regulation of Protein Stability: Lysine residues are common sites for ubiquitination, a PTM that targets proteins for degradation. Propionylation of a lysine residue can prevent its ubiquitination, thereby increasing the stability and cellular abundance of the modified protein.

  • Modulation of DNA Binding: In the context of histone proteins, lysine propionylation, much like acetylation, neutralizes the positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This can lead to a more open chromatin structure, influencing gene expression.[6][11]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of lysine propionylation on protein function.

ProteinOrganismPropionylation Site(s)Functional EffectQuantitative ChangeReference
Propionyl-CoA Synthetase (PrpE)Salmonella entericaK592Inhibition of enzymatic activityEnzyme activity inhibited[9][10]
Fructose-1,6-bisphosphatase (FbpI)SynechocystisK156, K336Inhibition of enzymatic activityRelative activity of mutants altered[1]
Photosystem I subunit II (PsaD)SynechocystisK132Decreased structural stabilityIncreased propionylation under high light[1]
Malate Dehydrogenase (MDH)Aeromonas hydrophilaK168Inhibition of enzymatic activityNot specified[2]
Acetyl-coenzyme A synthetase (ACS)Escherichia coliK609Inhibition of enzymatic activityNot specified[2]
PhoPSaccharopolyspora erythraeaK198, K203Inhibition of DNA bindingNot specified[2]
ALDH6A1Homo sapiensK113, K264Increased binding to NAD+Increased hydrogen bonds (10 to 15)[12]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying lysine propionylation. This section provides detailed protocols for key techniques.

Identification of Propionylation Sites by Mass Spectrometry

This protocol outlines a general workflow for the identification of lysine propionylation sites from complex protein mixtures using nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).

a. Protein Extraction and Digestion

  • Extract total proteins from cells or tissues using a suitable lysis buffer containing protease and deacetylase/depropionylase inhibitors (e.g., trichostatin A and sodium butyrate).[11]

  • Quantify the protein concentration using a standard method like the BCA assay.

  • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using a protease such as trypsin. To specifically cleave at arginine residues and generate longer peptides, which can be beneficial for PTM analysis, lysine residues can be chemically propionylated prior to digestion.[13][14]

b. Chemical Propionylation (Optional, for Arg-C like digestion)

  • Resuspend the protein sample in a basic buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).[15]

  • Add propionic anhydride (B1165640) to the protein solution. A common starting point is a 1:2 ratio of a 25% propionic anhydride solution in acetonitrile (B52724) to the sample volume.[15]

  • Maintain the pH at ~8.0 during the reaction by adding ammonium hydroxide (B78521) as needed.[15]

  • Incubate for 1 hour at room temperature.

  • Proceed with trypsin digestion. Trypsin will now only cleave C-terminal to arginine residues.

c. Enrichment of Propionylated Peptides

  • Resuspend the digested peptides in an immunoaffinity purification (IAP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% Nonidet P-40, pH 8.0).[5]

  • Incubate the peptides with anti-propionyllysine antibody-conjugated beads (e.g., PTMScan® Propionyl-Lysine Immunoaffinity Beads) with gentle rotation at 4°C for 2-4 hours.[1][5]

  • Wash the beads several times with IAP buffer followed by washes with water to remove non-specifically bound peptides.

  • Elute the enriched propionylated peptides using a low pH solution, such as 0.15% trifluoroacetic acid (TFA).

d. Nano-LC-MS/MS Analysis

  • Desalt the enriched peptides using a C18 StageTip.[15]

  • Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Operate the mass spectrometer in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

e. Data Analysis

  • Search the acquired MS/MS spectra against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.

  • Specify propionylation of lysine (+56.0262 Da) as a variable modification.

  • Set appropriate false discovery rates (FDR) for peptide and protein identification (typically 1%).

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Propionylation Chemical Propionylation (Optional) ReductionAlkylation->Propionylation Digestion Trypsin Digestion ReductionAlkylation->Digestion Propionylation->Digestion Enrichment Immunoaffinity Purification (Anti-Propionyllysine) Digestion->Enrichment LCMS nano-LC-MS/MS Enrichment->LCMS DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis

Mass Spectrometry Workflow for Propionylomics.
Western Blotting for Detection of Propionylated Proteins

This protocol describes the detection of total or specific protein propionylation using western blotting.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a pan-anti-propionyllysine antibody or a site-specific anti-propionyllysine antibody overnight at 4°C.[1][11]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Western_Blot_Workflow cluster_separation Separation & Transfer cluster_detection Detection SDSPAGE SDS-PAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Propionyllysine) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection

Western Blotting Workflow for Propionylated Proteins.
In Vitro Enzyme Activity Assay

This protocol provides a general framework to assess the impact of propionylation on enzyme activity.

  • Protein Expression and Purification: Express and purify both the wild-type protein and a mutant where the lysine of interest is substituted (e.g., with arginine to mimic the unpropionylated state or glutamine to mimic the charge neutralization of propionylation).

  • In Vitro Propionylation (for wild-type protein): Incubate the purified wild-type protein with a lysine propionyltransferase (e.g., p300) and propionyl-CoA. Include a control reaction without the enzyme or propionyl-CoA.

  • Enzyme Activity Measurement: Measure the enzymatic activity of the unmodified wild-type protein, the in vitro propionylated wild-type protein, and the mutant proteins using a suitable substrate and detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Compare the specific activities of the different protein forms to determine the effect of propionylation at the specific lysine residue.

Signaling Pathways and Logical Relationships

Lysine propionylation is intricately linked to cellular metabolism, particularly pathways that produce or consume propionyl-CoA.

Metabolic_Influence_on_Propionylation cluster_metabolism Cellular Metabolism cluster_regulation Protein Regulation cluster_function Cellular Function Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA PrpE / ACS KPT Lysine Propionyltransferase (e.g., p300, MOF) PropionylCoA->KPT Substrate PrpE_ACS PrpE / ACS PropionylatedProtein Protein-Lys(Propionyl) KPT->PropionylatedProtein Catalyzes Depropionylase Lysine Depropionylase (e.g., SIRT1, CobB) Protein Protein-Lys Depropionylase->Protein Catalyzes Protein->PropionylatedProtein PropionylatedProtein->Depropionylase Substrate AlteredFunction Altered Protein Function (Enzyme activity, Stability, etc.) PropionylatedProtein->AlteredFunction

Metabolic Control of Protein Propionylation.

The concentration of propionyl-CoA, a key metabolic intermediate, directly influences the extent of protein propionylation.[2] Increased levels of propionyl-CoA, derived from the metabolism of propionate, certain amino acids, or odd-chain fatty acids, can drive the enzymatic and potentially non-enzymatic propionylation of lysine residues.[2] This metabolic link positions lysine propionylation as a sensor of the cell's metabolic state, translating metabolic fluctuations into functional changes in the proteome.

Conclusion

This compound is a crucial post-translational modification with a significant impact on protein structure and function. Its role in regulating enzyme activity, protein stability, and protein-protein interactions underscores its importance in a wide range of biological processes. The reversible nature of this modification, governed by specific "writer" and "eraser" enzymes, provides a dynamic mechanism for cellular regulation in response to metabolic cues. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of lysine propionylation in health and disease, and to explore its potential as a therapeutic target.

References

The Nexus of Metabolism and Regulation: A Technical Guide to Propionyl-CoA and Protein Propionylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate relationship between propionyl-CoA metabolism and the post-translational modification of proteins through propionylation. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the core biochemical pathways, quantitative data, and detailed experimental protocols essential for advancing research in this burgeoning field.

Abstract

Propionyl-CoA is a pivotal intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids and specific amino acids. Beyond its role in energy production, propionyl-CoA serves as the primary substrate for lysine (B10760008) propionylation, a crucial post-translational modification (PTM) that influences protein function and cellular signaling. Dysregulation of propionyl-CoA metabolism, as seen in genetic disorders like propionic acidemia, leads to the accumulation of propionyl-CoA and a subsequent global increase in protein propionylation.[1] This guide explores the metabolic pathways of propionyl-CoA, the mechanisms of protein propionylation, their direct interplay, and the profound implications for cellular health and disease, offering a foundation for novel therapeutic strategies.

The Metabolic Hub: Propionyl-CoA Metabolism

Propionyl-CoA is a three-carbon thioester that sits (B43327) at the crossroads of several major catabolic pathways. Its primary sources in mammalian cells include:

  • Amino Acid Catabolism: The breakdown of branched-chain amino acids (valine and isoleucine) and other amino acids like methionine and threonine generates propionyl-CoA.[2][3]

  • Odd-Chain Fatty Acid Oxidation: The β-oxidation of fatty acids with an odd number of carbon atoms results in a final three-carbon propionyl-CoA molecule.[2][4]

  • Cholesterol Side-Chain Degradation: The catabolism of the cholesterol side chain also contributes to the cellular pool of propionyl-CoA.[5]

The canonical pathway for propionyl-CoA catabolism occurs within the mitochondria and involves a three-step enzymatic conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[4][6]

  • Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[7][8]

  • Epimerization: Methylmalonyl-CoA epimerase (MCEE) converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[6][8]

  • Rearrangement: Methylmalonyl-CoA mutase (MMUT), a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[2][8]

This pathway is critical for cellular energy homeostasis. Genetic defects in the PCCA or PCCB genes, which encode the subunits of propionyl-CoA carboxylase, lead to the inherited metabolic disorder propionic acidemia.[9][10] This condition is characterized by the toxic accumulation of propionyl-CoA and its metabolites.[10][11]

Propionyl_CoA_Metabolism cluster_sources Sources cluster_pathway Mitochondrial Catabolism AminoAcids Amino Acids (Val, Ile, Met, Thr) PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA  Propionyl-CoA Carboxylase (PCC)  ATP, Biotin, HCO3- L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase (MCEE) SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MMUT) Vitamin B12 TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Figure 1. The canonical mitochondrial pathway for propionyl-CoA catabolism.

Protein Propionylation: A Post-Translational Switch

Protein propionylation is a dynamic and reversible post-translational modification where a propionyl group (CH3-CH2-CO-) is covalently attached to the ε-amino group of a lysine residue.[1][12] This modification neutralizes the positive charge of the lysine side chain, which can alter protein structure, stability, protein-protein interactions, and enzyme activity.[12][13]

The level of protein propionylation is directly influenced by the intracellular concentration of its substrate, propionyl-CoA.[12] While specific propionyltransferases have not been fully elucidated, it is known that some lysine acetyltransferases (KATs), such as p300/CBP, possess the ability to catalyze protein propionylation.[12][13] Conversely, some sirtuins (SIRT1, 2, 3, and 7), which are NAD+-dependent lysine deacylases, can remove propionyl groups, acting as "erasers" for this modification.[14][15][16]

Propionylation has been identified on a wide range of proteins, including histones and non-histone proteins involved in metabolism.[14] Histone propionylation, for example, is associated with transcriptionally active chromatin, suggesting a role in epigenetic regulation.[1][17]

The Interplay: Propionyl-CoA Levels Dictate Propionylation Status

The core of the relationship lies in substrate availability: the concentration of propionyl-CoA directly drives the extent of protein propionylation.[1][12] In healthy cells, the efficient catabolism of propionyl-CoA keeps its concentration and, consequently, protein propionylation levels in check.

However, in pathological states like propionic acidemia, the deficiency of propionyl-CoA carboxylase leads to a significant accumulation of mitochondrial propionyl-CoA.[1][4] This metabolic bottleneck results in a spillover effect, causing a global hyperpropionylation of cellular proteins.[1][18] This aberrant modification is thought to be a key contributor to the pathophysiology of the disease, including mitochondrial dysfunction.[18][19] Studies have shown that elevated propionyl-CoA levels can lead to increased protein propionylation and subsequently impair mitochondrial respiration.[19]

Logical_Flow Metabolism Normal Propionyl-CoA Metabolism PropionylCoA_Low Low [Propionyl-CoA] Metabolism->PropionylCoA_Low Efficient Catabolism Dysfunction Metabolic Dysfunction (e.g., Propionic Acidemia) PropionylCoA_High High [Propionyl-CoA] Dysfunction->PropionylCoA_High Impaired Catabolism Propionylation_Basal Basal Protein Propionylation PropionylCoA_Low->Propionylation_Basal Substrate Availability Propionylation_High Increased Protein Propionylation PropionylCoA_High->Propionylation_High Substrate Overload Homeostasis Cellular Homeostasis Propionylation_Basal->Homeostasis Pathology Cellular Dysfunction (e.g., Mitochondrial Impairment) Propionylation_High->Pathology

Figure 2. The logical relationship between propionyl-CoA metabolism and protein propionylation.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the relationship between propionyl-CoA and protein propionylation.

Study FocusModel SystemKey FindingReference
Propionyl-CoA AbundanceHEK293T CellsCellular propionyl-CoA concentration is approximately 12% of acetyl-CoA concentration under standard culture conditions.[20]
Effect of Propionate (B1217596) TreatmentE. coliPropionate treatment led to a marked increase in the global level of lysine propionylation, with 713 new propionylation sites identified.[12]
Propionic Acidemia ModelPatient-derived FibroblastsElevated levels of protein propionylation are linked to mitochondrial dysfunction and reduced complex I-driven respiration.[19]
Subcellular Acyl-CoA AnalysisVarious Cell LinesThe nucleus shows a distinct acyl-CoA profile with a notable enrichment of propionyl-CoA compared to the cytosol. Isoleucine is a major source of nuclear propionyl-CoA and subsequent histone propionylation.[21][22][23]
MOF OverexpressionHEK293T CellsOverexpression of the acetyltransferase MOF, combined with deuterated propionate treatment, increased the number of identified propionylated lysine sites from 36 to 60.[20]

Key Experimental Protocols

Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol provides a method for the accurate measurement of acyl-CoA species, including propionyl-CoA, from cultured cells.

  • Cell Culture and Isotope Labeling (for SILEC-SF method): Culture cells in media containing stable isotope-labeled essential amino acids to generate internal standards, as described by Trefely et al.[21][22]

  • Metabolite Extraction: a. Aspirate culture medium and quickly wash cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold extraction solvent (e.g., 50% methanol) to the culture dish.[20] c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation: a. Transfer the supernatant containing the metabolites to a new tube. b. Dry the extract completely using a vacuum concentrator. c. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or an appropriate buffer for injection.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto a reverse-phase C18 liquid chromatography (LC) column. b. Separate the acyl-CoA species using a gradient of mobile phases (e.g., an aqueous phase with an ion-pairing agent and an organic phase like acetonitrile). c. Detect and quantify the acyl-CoA species using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. d. Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding stable isotope-labeled internal standards.[20][21]

Global Analysis of Protein Propionylation by Mass Spectrometry

This protocol outlines a bottom-up proteomics workflow to identify propionylated proteins and their modification sites.

Experimental_Workflow Start Cell/Tissue Lysate Protein_Extraction Protein Extraction & Quantification Start->Protein_Extraction Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment Affinity Enrichment of Propionylated Peptides (Anti-Kpr Antibody) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data_Analysis Data Analysis (Peptide Identification, Site Localization) LCMS->Data_Analysis End Identified Propionylated Proteins & Sites Data_Analysis->End

Figure 3. A typical experimental workflow for proteomic analysis of protein propionylation.
  • Protein Extraction and Digestion: a. Lyse cells or tissues in a buffer containing protease and deacetylase/deacylase inhibitors. b. Quantify the protein concentration (e.g., using a BCA assay). c. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide. d. Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Enrichment of Propionylated Peptides: a. Desalt the peptide digest using a C18 solid-phase extraction (SPE) cartridge. b. Incubate the desalted peptides with agarose (B213101) beads conjugated to a pan-specific anti-propionyllysine (anti-Kpr) antibody to specifically capture propionylated peptides.[20] c. Wash the beads extensively to remove non-specifically bound peptides. d. Elute the enriched propionylated peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis: a. Analyze the enriched peptides by high-resolution tandem mass spectrometry.[24][25] b. Separate peptides using a nanoflow liquid chromatography system with a gradient optimized for peptide elution. c. The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursors for fragmentation (MS/MS).

  • Data Analysis: a. Search the resulting MS/MS spectra against a protein sequence database using a search engine (e.g., MaxQuant, Sequest). b. Specify propionylation of lysine as a variable modification in the search parameters. c. The search results will provide the identities of the propionylated proteins and the specific lysine residues that are modified.[24]

Implications for Drug Development

The direct link between propionyl-CoA metabolism and protein propionylation opens up new avenues for therapeutic intervention.

  • Metabolic Disorders: For diseases like propionic acidemia, strategies aimed at reducing the accumulation of propionyl-CoA could alleviate the downstream effects of hyperpropionylation. This could involve enhancing the residual activity of the PCC enzyme or developing alternative metabolic pathways to consume excess propionyl-CoA.

  • Epigenetic Therapies: Given that histone propionylation is an active chromatin mark, targeting the enzymes that write (KATs) and erase (sirtuins) this modification could be a viable strategy in diseases with epigenetic dysregulation, such as cancer.[17] The development of specific inhibitors or activators for depropionylases could modulate gene expression programs.

  • Metabolic Regulation: Understanding how propionylation affects the activity of key metabolic enzymes could lead to novel approaches for managing metabolic diseases. Modulating the propionylation status of these enzymes could fine-tune metabolic fluxes.[17]

Conclusion

The interplay between propionyl-CoA metabolism and protein propionylation represents a fundamental mechanism by which the metabolic state of a cell is translated into regulatory action. The accumulation of propionyl-CoA, whether through diet, gut microbiota activity, or genetic defects, directly fuels a post-translational modification landscape with profound effects on protein function, gene regulation, and overall cellular health. Further research into the specific writers, erasers, and readers of this modification, coupled with advanced quantitative and proteomic techniques, will be critical for fully elucidating its role in physiology and disease, paving the way for innovative therapeutic strategies.

References

Methodological & Application

Synthesis of N6-Propionyl-L-lysine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the chemical synthesis of N6-Propionyl-L-lysine, a modified amino acid of significant interest to researchers in epigenetics, drug development, and protein biochemistry. This document outlines a detailed, three-step synthetic pathway, including reaction conditions, purification methods, and characterization data.

This compound is a derivative of the essential amino acid L-lysine where the epsilon-amino group is acylated with a propionyl group. This modification is a naturally occurring post-translational modification (PTM) on proteins, particularly histones, and plays a crucial role in the regulation of gene expression and other cellular processes.[1][2][3] The availability of a robust synthesis protocol for this compound is therefore essential for researchers studying the biological implications of this modification.

Chemical and Physical Data

PropertyValue
Chemical Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
CAS Number 1974-17-0
Appearance White to off-white solid
Solubility Soluble in water

Experimental Protocol

The synthesis of this compound is achieved through a three-step process:

  • Protection of the α-amino group of L-lysine: The α-amino group is protected using a tert-butyloxycarbonyl (Boc) group to ensure selective propionylation of the ε-amino group.

  • Propionylation of the ε-amino group: The Nε-amino group of the Boc-protected lysine (B10760008) is then acylated using propionic anhydride (B1165640).

  • Deprotection of the α-amino group: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Step 1: Synthesis of Nα-Boc-L-lysine

This initial step protects the alpha-amino group of L-lysine.

  • Materials: L-lysine hydrochloride, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve L-lysine hydrochloride in an aqueous solution of sodium hydroxide.

    • Add a solution of Di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring vigorously at room temperature.

    • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a sodium hydroxide solution.

    • Continue the reaction for 12-24 hours at room temperature.

    • After the reaction is complete, wash the mixture with ethyl acetate (B1210297) to remove unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 with a cold, dilute solution of hydrochloric acid.

    • Extract the product, Nα-Boc-L-lysine, with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Step 2: Synthesis of Nα-Boc-Nε-propionyl-L-lysine

This step introduces the propionyl group at the epsilon-amino position.

  • Materials: Nα-Boc-L-lysine, Propionic anhydride, Triethylamine (B128534) (TEA) or another suitable base, Dichloromethane (DCM) or a similar aprotic solvent.

  • Procedure:

    • Dissolve Nα-Boc-L-lysine in the chosen solvent.

    • Add triethylamine to the solution to act as a base.

    • Cool the mixture in an ice bath.

    • Add propionic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 4-8 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-propionyl-L-lysine.

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group.

  • Materials: Nα-Boc-Nε-propionyl-L-lysine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Nα-Boc-Nε-propionyl-L-lysine in dichloromethane.

    • Add an excess of trifluoroacetic acid to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by recrystallization or ion-exchange chromatography.[4][5][6]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Analysis Expected Results
¹H NMR Peaks corresponding to the propionyl group (triplet and quartet), lysine backbone, and side chain protons.
¹³C NMR Resonances for the carbonyl carbons of the carboxyl and propionyl groups, as well as the carbons of the lysine backbone and side chain.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 203.13 m/z).
Purity (HPLC) >95%

Applications and Signaling Pathways

This compound is a vital tool for studying the biological role of lysine propionylation, a key post-translational modification.

  • Epigenetics and Gene Regulation: Lysine propionylation on histones is a recently discovered epigenetic mark.[1][2] It is thought to neutralize the positive charge of lysine residues, which may lead to a more open chromatin structure and influence gene transcription.[1] The availability of synthetic this compound allows for its incorporation into synthetic histone peptides, which can be used in biochemical and structural studies to understand how this modification is "read" by other proteins to regulate gene expression.

  • Enzyme Regulation: Propionylation of lysine residues can modulate the activity of metabolic enzymes. By incorporating this compound into peptides or using it in cell-based assays, researchers can investigate the specific effects of this modification on enzyme kinetics and cellular metabolism.

  • Drug Development: As a component of modified peptides and proteins, this compound can be used to develop novel therapeutics. Modifying the acylation state of lysine residues can alter the stability, conformation, and biological activity of peptides and proteins, offering a strategy for designing drugs with improved pharmacological properties.

Experimental Workflows and Diagrams

Synthesis Workflow

Synthesis_Workflow Lysine L-Lysine Boc_Lysine Nα-Boc-L-lysine Lysine->Boc_Lysine Boc₂O, NaOH Propionyl_Boc_Lysine Nα-Boc-Nε-propionyl-L-lysine Boc_Lysine->Propionyl_Boc_Lysine Propionic Anhydride, Base Final_Product This compound Propionyl_Boc_Lysine->Final_Product TFA

Caption: Chemical synthesis workflow for this compound.

Role in Epigenetic Regulation

Epigenetic_Regulation Propionyl_CoA Propionyl-CoA KAT Lysine Acetyltransferase (KAT) Propionyl_CoA->KAT Histone Histone Protein KAT->Histone Propionylation Propionylated_Histone Propionylated Histone Histone->Propionylated_Histone Chromatin Chromatin Structure Propionylated_Histone->Chromatin Alters Gene_Expression Gene Expression Chromatin->Gene_Expression Influences

References

Application Notes and Protocols for the Mass Spectrometric Detection of N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a post-translational modification (PTM) where a propionyl group is covalently attached to the epsilon-amino group of a lysine (B10760008) residue in a protein. This modification, similar to acetylation, neutralizes the positive charge of the lysine side chain and is emerging as a significant regulator of cellular processes. The levels of protein propionylation are intrinsically linked to cellular metabolism, particularly the availability of the donor molecule, propionyl-CoA, which is derived from the catabolism of odd-chain fatty acids and certain amino acids. Mass spectrometry has become an indispensable tool for the identification and quantification of this compound, enabling researchers to unravel its roles in health and disease.

These application notes provide detailed methodologies for the detection and quantification of this compound in biological samples using mass spectrometry-based proteomics workflows.

Data Presentation: Quantitative Performance of Mass Spectrometry-Based Assays

The quantitative performance of a mass spectrometry-based assay is crucial for its application in biological and clinical research. Key parameters include the Limit of Detection (LOD), the lowest amount of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest amount of an analyte that can be accurately and precisely quantified.

For reference, the table below presents typical quantitative performance data for other modified lysine residues, Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), determined by a validated UPLC-MS/MS method.[1][2] It is anticipated that a validated assay for this compound would achieve similar performance.

AnalyteLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)Linearity (R²)
Nε-(carboxymethyl)lysine (CML)1.073.580.999
Nε-(carboxyethyl)lysine (CEL)0.4941.650.999
This compound Data not available Data not available Data not available

Table 1: Representative quantitative performance of a UPLC-MS/MS method for modified lysine residues.[1][2] Data for this compound is not currently available in the literature and would need to be determined empirically for a specific analytical method.

Experimental Protocols

The following protocols outline a comprehensive workflow for the identification and relative quantification of this compound-containing peptides from complex biological samples.

Protocol 1: Sample Preparation and Protein Digestion

This protocol describes the extraction of proteins from cells or tissues, followed by reduction, alkylation, and enzymatic digestion.

Materials:

Procedure:

  • Cell/Tissue Lysis: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea to < 1 M).

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Lyophilization: Dry the desalted peptides using a vacuum centrifuge.

Protocol 2: Immunoaffinity Enrichment of Propionylated Peptides

This protocol describes the selective enrichment of peptides containing this compound using a specific antibody.[3][4][5][6]

Materials:

  • Anti-N6-Propionyl-L-lysine (Kpr) antibody conjugated to agarose (B213101) beads

  • NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl pH 8.0, 0.5% NP-40)

  • Wash Buffer (e.g., NETN buffer without NP-40)

  • Elution Buffer (0.1% Trifluoroacetic Acid (TFA))

  • Lyophilized peptide sample from Protocol 1

Procedure:

  • Antibody-Bead Preparation: Wash the anti-Kpr antibody-conjugated agarose beads twice with NETN buffer.

  • Incubation: Resuspend the lyophilized peptides in NETN buffer and add to the prepared antibody-beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the beads at a low speed and discard the supernatant.

    • Wash the beads three times with NETN buffer.

    • Wash the beads two times with the wash buffer.

  • Elution: Elute the enriched propionylated peptides from the beads by adding the elution buffer and incubating for 5-10 minutes at room temperature. Repeat the elution step and pool the eluates.

  • Desalting and Lyophilization: Desalt the eluted peptides using a C18 StageTip or similar device and lyophilize to dryness.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of enriched propionylated peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).

Materials:

  • Lyophilized enriched peptide sample from Protocol 2

  • Mobile Phase A: 0.1% Formic Acid in water (LC-MS grade)

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile (LC-MS grade)

Instrumentation:

  • Nano-LC system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Resuspension: Reconstitute the lyophilized peptide sample in Mobile Phase A.

  • LC Separation:

    • Load the sample onto a trap column and then separate on a C18 analytical column (e.g., 75 µm i.d. x 15 cm).

    • Apply a binary gradient of Mobile Phase A and B. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-65 min: 2-40% B

      • 65-70 min: 40-90% B

      • 70-75 min: 90% B

      • 75-80 min: 90-2% B

      • 80-90 min: 2% B

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data using a data-dependent acquisition (DDA) method.

    • MS1 Scan:

      • Resolution: 60,000 - 120,000

      • Scan range: m/z 350-1500

    • MS2 Scan (Fragmentation):

      • Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

      • Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

      • Resolution: 15,000 - 30,000

      • Enable dynamic exclusion to prevent repeated fragmentation of the same peptide.

Protocol 4: Data Analysis

Software:

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Mascot)

Procedure:

  • Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt).

  • Modifications: Include N6-propionylation of lysine as a variable modification in the search parameters. Also include fixed modifications such as carbamidomethylation of cysteine.

  • Quantification: For relative quantification, use label-free quantification (LFQ) algorithms available in the analysis software. For stable isotope labeling methods like "silent SILAC", specific reporter ion quantification workflows should be used.[7]

  • Data Filtering and Validation: Filter the identification results to a false discovery rate (FDR) of <1% at both the peptide and protein levels.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells/Tissues) lysis Protein Extraction (Lysis) sample->lysis digest Reduction, Alkylation, & Trypsin Digestion lysis->digest enrich Immunoaffinity Enrichment (anti-Kpr antibody) digest->enrich lcms nano-LC-MS/MS Analysis enrich->lcms data Data Analysis (Database Search, Quantification) lcms->data

Caption: Overview of the experimental workflow for the analysis of this compound.

Signaling Pathway: Regulation of Protein Propionylation

propionylation_pathway fatty_acids Odd-chain Fatty Acids propionyl_coa Propionyl-CoA fatty_acids->propionyl_coa Metabolism amino_acids Amino Acids (Val, Ile, Met, Thr) amino_acids->propionyl_coa Metabolism p300_cbp p300/CBP (Propionyltransferases) propionyl_coa->p300_cbp protein_mod Protein-Lysine(Propionyl) p300_cbp->protein_mod Adds propionyl group sirtuins Sirtuins (e.g., SIRT1-3) (Depropionylases) protein_unmod Protein-Lysine sirtuins->protein_unmod Removes propionyl group protein_mod->sirtuins response Altered Protein Function & Cellular Response (e.g., Gene Expression, Metabolism) protein_mod->response p53_propionylation cellular_stress Cellular Stress (e.g., DNA Damage) p300_cbp p300/CBP Activation cellular_stress->p300_cbp propionylation p53 Propionylation (at Lysine residues) p300_cbp->propionylation p53 p53 Protein p53->propionylation p53_activity Modulation of p53 Activity propionylation->p53_activity gene_expression Altered Target Gene Expression p53_activity->gene_expression cell_fate Cell Fate Decision (e.g., Apoptosis, Cell Cycle Arrest) gene_expression->cell_fate

References

Application Notes and Protocols for the Enrichment of Propionylated Peptides for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein propionylation, a post-translational modification (PTM) involving the addition of a propionyl group to the ε-amino group of lysine (B10760008) residues, is an emerging area of study with significant implications in cellular metabolism, gene regulation, and disease pathogenesis.[1][2] The structural similarity of propionyl-CoA to acetyl-CoA suggests a potential interplay between these modifications in regulating protein function.[1] Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of protein propionylation.[3] However, the low stoichiometry of this modification necessitates robust enrichment strategies to enable comprehensive MS-based analysis.

These application notes provide detailed protocols for three commonly employed techniques for the enrichment of propionylated peptides: Immunoaffinity Purification, Strong Cation Exchange (SCX) Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Presentation: Comparison of Enrichment Techniques

The following table summarizes the key quantitative and qualitative features of the described enrichment techniques for propionylated peptides. This information is compiled from various studies on post-translational modifications and can guide researchers in selecting the most appropriate method for their experimental goals.

FeatureImmunoaffinity PurificationStrong Cation Exchange (SCX)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Highly specific antibody-antigen recognition of propionyl-lysine residues.Separation based on the net positive charge of peptides at low pH.Partitioning of peptides between a polar stationary phase and a mobile phase with a high organic solvent concentration.
Specificity Very HighModerate (separates based on charge, not the specific modification)Moderate (separates based on hydrophilicity)
Enrichment Fold >1000-fold possible for target peptides.[4]Varies depending on sample complexity and fractionation scheme.Varies; effective for hydrophilic peptides.[5]
Sample Loading Capacity Typically lower (µg to low mg range).High (>100 µg).[6]Dependent on column dimensions.
Reproducibility High, dependent on antibody quality.Good, can be highly reproducible with automated systems.[7]Good, sensitive to mobile phase composition.
Throughput Can be high with magnetic beads and automated platforms.Moderate to high, depending on the fractionation scheme.Moderate, can be automated.
Cost High (due to antibody cost).Low to moderate.Low to moderate.
Ideal For Global profiling of propionylated peptides, high specificity applications.Large-scale fractionation of complex peptide mixtures, initial enrichment step.Enrichment of hydrophilic and potentially glycosylated propionylated peptides.[5]
Limitations Antibody cross-reactivity, potential for missed targets if the epitope is obscured.Does not specifically isolate propionylated peptides from other modifications with similar charge states.Less effective for hydrophobic propionylated peptides.

Experimental Workflows and Signaling Pathways

Experimental Workflow: A General Overview

The following diagram illustrates a general experimental workflow for the enrichment and analysis of propionylated peptides.

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Propionylated Peptides cluster_analysis Analysis ProteinExtraction Protein Extraction (from cells or tissues) ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->ProteolyticDigestion Immunoaffinity Immunoaffinity Purification ProteolyticDigestion->Immunoaffinity SCX Strong Cation Exchange (SCX) ProteolyticDigestion->SCX HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) ProteolyticDigestion->HILIC LCMS LC-MS/MS Analysis Immunoaffinity->LCMS SCX->LCMS HILIC->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis

Caption: General workflow for propionylated peptide analysis.

Signaling Pathway: Propionyl-CoA Metabolism and Histone Propionylation

This diagram illustrates the metabolic pathways that generate propionyl-CoA and its subsequent use in histone propionylation, which is linked to the regulation of gene expression.

G cluster_metabolism Propionyl-CoA Metabolism cluster_epigenetics Epigenetic Regulation AminoAcids Amino Acids (Val, Ile, Thr, Met) PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA TCA TCA Cycle (via Succinyl-CoA) PropionylCoA->TCA Propionyl-CoA Carboxylase Histones Histones PropionylCoA->Histones Nuclear Pool PropionylatedHistones Propionylated Histones (e.g., H3K14pr) Histones->PropionylatedHistones HATs (p300/CBP) Chromatin Open Chromatin (Active Transcription) PropionylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

Caption: Propionyl-CoA metabolism and its role in histone propionylation.

Experimental Protocols

Protocol 1: Immunoaffinity Purification of Propionylated Peptides

This protocol describes the enrichment of propionyl-lysine containing peptides from a complex mixture using anti-propionyl-lysine antibodies.

Materials:

  • Tryptically digested peptide sample

  • Anti-Propionyl-lysine antibody (commercially available)

  • Protein A/G magnetic beads

  • Immuno-precipitation (IP) Buffer: 50 mM MOPS (pH 7.2), 10 mM sodium phosphate, 50 mM NaCl

  • Wash Buffer 1: IP Buffer

  • Wash Buffer 2: 50 mM Tris-HCl (pH 8.0), 1 M NaCl

  • Wash Buffer 3: 50 mM Tris-HCl (pH 8.0)

  • Elution Buffer: 0.15% Trifluoroacetic acid (TFA)

  • Low-protein-binding microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Antibody-Bead Conjugation:

    • Resuspend the required amount of Protein A/G magnetic beads in IP buffer.

    • Add the anti-propionyl-lysine antibody (typically 10-20 µg per mg of peptide) and incubate with gentle rotation for 1-2 hours at 4°C.

    • Wash the antibody-conjugated beads three times with IP buffer using a magnetic rack to separate the beads.

  • Peptide Incubation:

    • Resuspend the dried peptide digest in IP buffer (e.g., 1 mg of peptide in 1 mL of buffer).

    • Add the antibody-conjugated beads to the peptide solution.

    • Incubate overnight at 4°C with gentle end-over-end rotation.

  • Washing Steps:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads sequentially with:

      • 1 mL of Wash Buffer 1 (twice).

      • 1 mL of Wash Buffer 2 (twice).

      • 1 mL of Wash Buffer 3 (twice).

    • Perform each wash step for 5 minutes with gentle rotation at 4°C.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 50-100 µL of Elution Buffer to the beads and incubate for 10 minutes at room temperature with occasional vortexing.

    • Separate the beads on a magnetic rack and carefully collect the supernatant containing the enriched propionylated peptides.

    • Repeat the elution step once and combine the eluates.

  • Sample Clean-up:

    • Desalt the eluted peptides using C18 StageTips or equivalent before LC-MS/MS analysis.[8]

Protocol 2: Strong Cation Exchange (SCX) Chromatography for Peptide Fractionation

This protocol describes the fractionation of a complex peptide mixture using SCX chromatography, which can enrich for certain modified peptides based on their charge state. Propionylation neutralizes the positive charge of lysine, which can alter the elution profile of the peptide.

Materials:

  • Tryptically digested peptide sample

  • SCX chromatography column (e.g., PolySULFOETHYL A)

  • SCX Buffer A: 5 mM KH2PO4, 25% Acetonitrile (ACN), pH 3.0

  • SCX Buffer B: 5 mM KH2PO4, 25% ACN, 350 mM KCl, pH 3.0

  • HPLC system

Procedure:

  • Sample Preparation:

    • Resuspend the dried peptide digest in SCX Buffer A. Ensure the pH is adjusted to ~3.0.

    • Centrifuge the sample to remove any insoluble material.

  • Chromatography:

    • Equilibrate the SCX column with SCX Buffer A for at least 20 minutes at a constant flow rate (e.g., 200 µL/min).

    • Inject the peptide sample onto the column.

    • Wash the column with 100% SCX Buffer A for 10-20 minutes to allow unbound peptides to flow through.

    • Elute the bound peptides using a linear gradient of SCX Buffer B (e.g., 0-100% Buffer B over 40 minutes).

    • Collect fractions at regular intervals (e.g., every 2 minutes).

  • Fraction Pooling and Desalting:

    • Pool the collected fractions as desired based on the chromatogram.

    • Desalt each fraction using C18 solid-phase extraction (SPE) to remove the high salt concentration from the SCX buffers before LC-MS/MS analysis.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Propionylated Peptide Enrichment

This protocol is suitable for the enrichment of more hydrophilic propionylated peptides.

Materials:

  • Tryptically digested peptide sample

  • HILIC chromatography column (e.g., TSKgel Amide-80)[9]

  • HILIC Buffer A: 0.1% TFA in 90% ACN

  • HILIC Buffer B: 0.1% TFA in 50% ACN

  • HPLC system

Procedure:

  • Sample Preparation:

    • Resuspend the dried peptide digest in HILIC Buffer A.

  • Chromatography:

    • Equilibrate the HILIC column with 100% HILIC Buffer A for at least 20 minutes at a constant flow rate (e.g., 200 µL/min).

    • Inject the peptide sample onto the column.

    • Wash the column with 100% HILIC Buffer A for 10-20 minutes.

    • Elute the bound peptides using a linear gradient of HILIC Buffer B (e.g., 0-100% Buffer B over 40 minutes).

    • Collect fractions at regular intervals.

  • Sample Processing:

    • Dry the collected fractions in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid).

LC-MS/MS Analysis Parameters

The following are general guidelines for LC-MS/MS analysis of enriched propionylated peptides. Specific parameters should be optimized for the instrument used.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in 80% ACN.

    • Gradient: A linear gradient from ~5% to 40% B over 60-120 minutes.

    • Flow Rate: 200-300 nL/min.

  • Mass Spectrometry (Data-Dependent Acquisition):

    • MS1 Scan:

      • Resolution: 60,000 - 120,000.

      • AGC Target: 1e6 - 3e6.

      • Max IT: 50 - 100 ms.

      • Scan Range: 350-1500 m/z.

    • MS2 Scan (TopN, e.g., Top 15):

      • Resolution: 15,000 - 30,000.

      • AGC Target: 5e4 - 1e5.

      • Max IT: 50 - 100 ms.

      • Isolation Window: 1.2 - 1.6 m/z.

      • Collision Energy: Normalized Collision Energy (NCE) of 27-30.

      • Dynamic Exclusion: 30-45 seconds.

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify propionylation of lysine (+56.0262 Da) as a variable modification.

    • Set appropriate false discovery rates (FDR) for peptide and protein identification (e.g., 1%).

Conclusion

The enrichment of propionylated peptides is a critical step for their successful identification and quantification by mass spectrometry. The choice of enrichment technique depends on the specific research question, sample amount, and available resources. Immunoaffinity purification offers the highest specificity, while SCX and HILIC provide valuable fractionation for large-scale proteomic analyses. The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers investigating the role of protein propionylation in health and disease.

References

Application Notes and Protocols for Site-Specific Antibody Generation for N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing site-specific antibodies against N6-Propionyl-L-lysine, a significant post-translational modification (PTM). The protocols outlined below cover hapten synthesis, immunogen preparation, animal immunization, and antibody characterization.

Introduction

Lysine (B10760008) propionylation is a recently discovered post-translational modification where a propionyl group is added to the ε-amino group of a lysine residue.[1][2][3] This modification is implicated in the regulation of gene expression and various metabolic pathways.[1][2][4][5] The enzymes responsible for adding propionyl groups are often lysine acetyltransferases (KATs) like p300/CBP, while removal is catalyzed by sirtuins (SIRT1-3, SIRT7), which act as depropionylases.[1][5][6][7][8] The study of lysine propionylation requires highly specific tools, particularly antibodies that can recognize this modification in a site-specific manner. This document provides a detailed workflow and protocols for the generation of such antibodies.

Workflow for this compound Antibody Generation

The generation of antibodies against small molecules like this compound, which are non-immunogenic on their own, requires a multi-step process. The small molecule, termed a hapten, is first synthesized with a linker arm to facilitate conjugation to a large, immunogenic carrier protein. This hapten-carrier conjugate is then used to immunize an animal, eliciting an immune response that produces antibodies specific to the hapten.

Antibody_Generation_Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Antibody Characterization Hapten_Synthesis Hapten Synthesis Carrier_Conjugation Hapten-Carrier Conjugation Hapten_Synthesis->Carrier_Conjugation EDC/NHS Chemistry Purification_Characterization Purification & Characterization Carrier_Conjugation->Purification_Characterization Immunization Animal Immunization Purification_Characterization->Immunization Titer_Monitoring Serum Titer Monitoring Immunization->Titer_Monitoring Harvesting Harvesting Antiserum Titer_Monitoring->Harvesting Purification Antibody Purification Harvesting->Purification Specificity_Testing Specificity Testing Purification->Specificity_Testing Affinity_Measurement Affinity Measurement Specificity_Testing->Affinity_Measurement

Caption: Overall workflow for generating this compound specific antibodies.

Experimental Protocols

Protocol 1: Synthesis of a Conjugatable this compound Hapten

To ensure proper presentation to the immune system and to avoid steric hindrance, a linker is introduced between the N6-propionyl-lysine moiety and the carrier protein. A common strategy involves synthesizing a hapten with a terminal carboxylic acid group for conjugation.

Proposed Synthesis of N-(6-((1-carboxy)pentylamino)-6-oxohexyl)propionamide:

  • Protection of L-lysine: Protect the α-amino group and α-carboxyl group of L-lysine. For example, use Fmoc for the α-amino group and a t-butyl ester for the α-carboxyl group.

  • Propionylation: React the ε-amino group of the protected lysine with propionic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Deprotection of the α-amino group: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Linker Attachment: Couple a linker with a terminal protected carboxyl group, such as 6-(Boc-amino)hexanoic acid, to the deprotected α-amino group using a peptide coupling reagent like HBTU.

  • Final Deprotection: Remove the remaining protecting groups (e.g., t-butyl ester and Boc) with an acid such as trifluoroacetic acid (TFA) to yield the final hapten with a free carboxylic acid at the end of the linker.

Protocol 2: Conjugation of Hapten to Carrier Protein (KLH)

This protocol utilizes carbodiimide (B86325) chemistry (EDC/NHS) to couple the carboxyl group of the hapten to the primary amines on the carrier protein, Keyhole Limpet Hemocyanin (KLH).

Materials:

  • This compound Hapten (with terminal carboxyl group)

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, pH 4.7

  • Coupling Buffer: PBS, pH 7.4

  • Zeba™ Spin Desalting Columns

Procedure:

  • Dissolve 5 mg of KLH in 1 mL of Coupling Buffer.

  • Dissolve 2 mg of the hapten in 0.5 mL of Conjugation Buffer.

  • In a separate tube, dissolve 10 mg of EDC and 5 mg of NHS in 0.5 mL of Conjugation Buffer. This solution should be used immediately.

  • Add the EDC/NHS solution to the hapten solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add the activated hapten solution to the KLH solution.

  • React for 2 hours at room temperature with gentle stirring.

  • Purify the conjugate by removing excess unreacted hapten and crosslinkers using a desalting column equilibrated with PBS.

  • Determine the protein concentration of the conjugate using a BCA assay and store at -20°C.

Protocol 3: Animal Immunization

Materials:

  • Hapten-KLH conjugate (1 mg/mL in PBS)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Syringes and needles

  • Experimental animals (e.g., New Zealand white rabbits)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 500 µL of the Hapten-KLH conjugate (500 µg) with 500 µL of FCA.

    • Emulsify by vortexing or sonicating until a stable, thick emulsion is formed.

    • Inject the rabbit subcutaneously at multiple sites with the 1 mL emulsion.

  • Booster Immunizations (Day 14, 28, 42):

    • Prepare an emulsion of 250 µg of the Hapten-KLH conjugate (250 µL) with 250 µL of FIA.

    • Inject the rabbit subcutaneously at multiple sites.

  • Test Bleed (Day 35):

    • Collect a small amount of blood to test the antibody titer by ELISA.

  • Final Bleed (Day 56):

    • If the antibody titer is high, perform a final bleed to collect the antiserum.

Protocol 4: Antibody Titer Determination by ELISA

Materials:

  • Hapten-BSA conjugate (for coating)

  • Rabbit antiserum (from immunized animal)

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

Procedure:

  • Coat a 96-well plate with 100 µL/well of Hapten-BSA conjugate (1 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with 200 µL/well of Blocking Buffer for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the rabbit antiserum in Blocking Buffer (e.g., 1:1000 to 1:1,280,000).

  • Add 100 µL/well of the diluted antiserum and incubate for 2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL/well of goat anti-rabbit IgG-HRP (diluted in Blocking Buffer according to manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL/well of Stop Solution.

  • Read the absorbance at 450 nm. The titer is the highest dilution that gives a signal significantly above the background.

Data Presentation

Quantitative data from the antibody generation and characterization process should be summarized for clarity. Below are representative tables for typical data obtained.

Table 1: Immunization and Antibody Titer (Note: Data is representative and based on analogous studies for similar haptens.)

Animal IDImmunogenAdjuvantBleed DayTiter (ELISA)
Rabbit-01PropK-KLHFCA/FIAPre-bleed< 1:100
Rabbit-01PropK-KLHFCA/FIADay 351:64,000
Rabbit-01PropK-KLHFCA/FIADay 561:256,000
Rabbit-02PropK-KLHFCA/FIAPre-bleed< 1:100
Rabbit-02PropK-KLHFCA/FIADay 351:32,000
Rabbit-02PropK-KLHFCA/FIADay 561:128,000

Table 2: Antibody Specificity and Affinity (Note: These values are illustrative examples of expected outcomes.)

Antibody LotSpecificity Test (Competitive ELISA IC50)Affinity (SPR, K_D)
Competitor IC50 (nM)
Lot-A-001This compound50
Lot-A-001L-lysine> 10,000
Lot-A-001N6-Acetyl-L-lysine2,500
Lot-A-001N6-Butyryl-L-lysine1,800

Signaling Pathway Visualization

Lysine propionylation plays a crucial role in cellular regulation, particularly in metabolism and gene expression. The following diagram illustrates the dynamic regulation of protein propionylation.

Lysine_Propionylation_Pathway cluster_0 Metabolic Inputs cluster_1 Protein Modification cluster_2 Regulatory Enzymes cluster_3 Downstream Effects Propionate Propionate (from diet/microbiota) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA ACSS2 p300_CBP Writers (p300/CBP) Propionyl_CoA->p300_CBP Protein_Lys Protein-Lysine Propionylated_Protein Protein-Lysine(Propionyl) Sirtuins Erasers (SIRT1-3, SIRT7) Propionylated_Protein->Sirtuins Gene_Expression Altered Gene Expression Propionylated_Protein->Gene_Expression Enzyme_Activity Modulated Enzyme Activity Propionylated_Protein->Enzyme_Activity p300_CBP->Propionylated_Protein Propionylation Sirtuins->Protein_Lys Depropionylation

Caption: Dynamic regulation of protein lysine propionylation and its downstream effects.

References

Application Notes and Protocols for Detecting Protein Propionylation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein propionylation is a dynamic post-translational modification (PTM) where a propionyl group is covalently attached to the ε-amino group of a lysine (B10760008) residue.[1][2] This modification is structurally similar to the well-studied lysine acetylation but is bulkier and more hydrophobic.[1] Emerging research indicates that lysine propionylation plays a crucial regulatory role in various cellular processes, including metabolism, gene expression, and cellular stress responses in both prokaryotes and eukaryotes.[1][2] Key enzymes involved in this process include propionyltransferases like p300/CBP and depropionylases such as certain sirtuins (Sirt1/2/3).[1][3]

Western blotting is a widely used and powerful technique to detect and quantify specific proteins, including those with post-translational modifications like propionylation.[4] This method utilizes specific antibodies that recognize and bind to propionylated lysine residues, allowing for the visualization and quantification of propionylated proteins within a complex biological sample.[5][6]

These application notes provide a detailed protocol for the detection of protein propionylation using Western blotting, aimed at researchers, scientists, and drug development professionals.

Data Presentation

For successful and reproducible Western blotting to detect protein propionylation, careful optimization of several parameters is crucial. The following table summarizes key quantitative data and recommended ranges for critical steps in the protocol.

ParameterRecommended Value/RangeNotes and ConsiderationsSource
Sample Type Cultured cells, tissuesProtein extraction methods may need to be optimized based on the sample type.[7]
Protein Loading Amount 20-50 µg of total protein per laneThe optimal amount may vary depending on the abundance of the propionylated protein of interest.[8]
Primary Antibody (Pan-anti-propionyllysine) 1:1000 - 1:2000 dilutionOptimal dilution should be determined empirically. Refer to the antibody datasheet for specific recommendations.[5][6][9]
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperatureLonger incubation at a lower temperature is often recommended to increase signal specificity.[4][10]
Secondary Antibody 1:5000 - 1:10000 dilution (HRP-conjugated)The dilution should be optimized to minimize background signal.
Secondary Antibody Incubation 1 hour at room temperature[10]
Blocking Buffer 5% non-fat dry milk or 3-5% BSA in TBSTMilk is a common and effective blocking agent, but BSA may be preferred for some antibodies to reduce background.[10]

Experimental Protocols

This section provides a detailed step-by-step protocol for performing a Western blot to detect propionylated proteins.

Sample Preparation and Lysis

Proper sample preparation is critical for preserving post-translational modifications.

a. Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Deacetylase Inhibitor Cocktail: Commercially available cocktails are recommended. Include inhibitors of sirtuins and other histone deacetylases (HDACs) that may have depropionylase activity, such as Trichostatin A (TSA) and Nicotinamide (NAM).

b. Protocol for Cultured Cells:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., 1 mL for a 10 cm dish).[11]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the lysates and store them at -80°C for future use.

c. Protocol for Tissues:

  • Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Transfer the tissue powder to a pre-chilled tube and add ice-cold RIPA buffer with inhibitors (approximately 10 mL per gram of tissue).[12]

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Follow steps 4-8 from the cultured cell protocol.

SDS-PAGE and Protein Transfer

a. Gel Electrophoresis:

  • Mix the desired amount of protein lysate (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the protein of interest.

  • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[13]

b. Protein Transfer:

  • Equilibrate the gel in 1X transfer buffer for 10-15 minutes.

  • Assemble the transfer stack (sponge, filter paper, gel, PVDF or nitrocellulose membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A common condition for wet transfer is 100V for 1 hour at 4°C.

Immunodetection

a. Blocking and Antibody Incubation:

  • After transfer, wash the membrane briefly with deionized water and then with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-propionyllysine) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[9]

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

b. Signal Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust the exposure time to obtain an optimal signal-to-noise ratio.

Controls and Validation

To ensure the specificity of the detected signal, appropriate controls are essential.

  • Positive Control: Use a lysate from cells known to have high levels of protein propionylation. This can be achieved by treating cells with a precursor for propionyl-CoA, such as sodium propionate, or by using lysates from cells overexpressing a known propionylated protein.[9][14]

  • Negative Control: A lysate from a cell line known to have low or no expression of the target propionylated protein can be used.[14]

  • Loading Control: To ensure equal protein loading across all lanes, the blot should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).[14]

  • Secondary Antibody Only Control: Incubate a lane with only the secondary antibody to check for non-specific binding.[14]

Mandatory Visualization

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electro Electrophoresis & Transfer Cell_Lysis Cell/Tissue Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Blocking Blocking Primary_Ab Primary Antibody Incubation (anti-propionyllysine) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis Transfer Protein Transfer SDS_PAGE->Transfer Transfer->Blocking Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA Propionyl_Phosphate Propionyl Phosphate Propionyl_CoA->Propionyl_Phosphate Pathway A Propionate Propionate Propionyl_CoA->Propionate Pathway B Propionyl_CoA->Propionate Pathway C Propionylated_Protein Propionylated Protein Propionyl_CoA->Propionylated_Protein PTA Phosphate Acetyltransferase (pta) Propionyl_CoA->PTA Acyl_CoA_Thioesterase Acyl-CoA Thioesterase Propionyl_CoA->Acyl_CoA_Thioesterase ACS Acetyl-CoA Synthetase Propionyl_CoA->ACS KPT Lysine Propionyltransferase (e.g., p300/CBP) Propionyl_CoA->KPT Propionyl_Phosphate->Propionate AckA Acetate Kinase (ackA) Propionyl_Phosphate->AckA Protein Protein (Lysine) Protein->KPT Propionylated_Protein->Protein KDPL Lysine Depropionylase (e.g., Sirtuins) Propionylated_Protein->KDPL PTA->Propionyl_Phosphate AckA->Propionate Acyl_CoA_Thioesterase->Propionate ACS->Propionate KPT->Propionylated_Protein KDPL->Protein

References

Application Notes and Protocols for In Vitro Propionylation Assay Using p300/CBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein propionylation is a post-translational modification (PTM) where a propionyl group is covalently attached to a lysine (B10760008) residue. This modification is analogous to the well-studied lysine acetylation, and both are catalyzed by lysine acetyltransferases (KATs), including the highly homologous transcriptional coactivators p300 and CREB-binding protein (CBP).[1][2] Propionyl-CoA, an intermediate in fatty acid and amino acid metabolism, serves as the donor for this reaction.[3] Like acetylation, propionylation can neutralize the positive charge of lysine residues, potentially altering protein structure, function, and interaction.[3]

The p300/CBP enzymes are known to catalyze the propionylation of both histone and non-histone proteins.[2] For instance, in vitro studies have demonstrated that p300 can propionylate histone H3 at multiple lysine residues, including K9, K14, K18, and K23.[1][4] Similarly, histone H4 is also a substrate for p300/CBP-mediated propionylation.[1] Beyond histones, p300/CBP can also catalyze the propionylation of other proteins, such as p53, and even undergo auto-propionylation.[2][5] This auto-modification can occur on the autoinhibitory loop (AIL) of p300, leading to the activation of its catalytic activity.[5][6]

These application notes provide detailed protocols for performing in vitro propionylation assays using p300/CBP, covering both histone and non-histone substrates, as well as auto-propionylation. Methods for the detection and quantification of propionylation are also described.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction of p300/CBP-mediated propionylation and the general workflow for an in vitro assay.

p300_propionylation_pathway p300 p300/CBP Propionylated_Substrate Propionylated Protein p300->Propionylated_Substrate CoA CoA p300->CoA Propionyl_CoA Propionyl-CoA Propionyl_CoA->p300 Substrate Protein Substrate (e.g., Histone, p53) Substrate->p300 in_vitro_propionylation_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reaction Mix: - p300/CBP Enzyme - Protein Substrate - Propionyl-CoA - Reaction Buffer Incubation Incubate at 30-37°C Reagents->Incubation Detection Choose Detection Method: - Western Blot - Mass Spectrometry - Radioactivity Incubation->Detection Analysis Quantify Propionylation Levels Detection->Analysis

References

Application Note: Quantitative Proteomics of N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a post-translational modification (PTM) where a propionyl group (CH3-CH2-CO-) is added to the ε-amino group of a lysine (B10760008) residue.[1][2] This modification neutralizes the positive charge of lysine and, being bulkier and more hydrophobic than the well-studied acetylation, can have a significant impact on protein structure and function.[1] Lysine propionylation is a dynamic and reversible process implicated in a wide range of biological functions in both prokaryotes and eukaryotes.[1][3] It plays a crucial regulatory role in cellular metabolism, chromatin activation, gene expression, and stress responses.[1][2][4] Given its low abundance and the complexity of the proteome, sensitive and accurate quantitative methods are essential for elucidating its role in health and disease.

This document provides detailed protocols and application data for the quantitative analysis of this compound using mass spectrometry-based proteomics, focusing on antibody-based enrichment and stable isotope labeling strategies.

Key Applications

  • Metabolic Regulation: Studying how propionylation of metabolic enzymes affects their activity and controls metabolic pathways.[2][3][4]

  • Epigenetics and Chromatin Biology: Investigating the role of histone propionylation as an epigenetic mark influencing gene transcription.[2][5]

  • Cellular Stress Response: Analyzing changes in the propionylome in response to various cellular stresses.[1][4]

  • Bacterial Virulence and Metabolism: Understanding how propionylation affects protein function and virulence in pathogenic bacteria.[3][6]

  • Drug Discovery: Identifying new targets and understanding the mechanism of action of drugs that may modulate protein propionylation.

General Experimental Workflow

The quantitative analysis of protein propionylation typically involves several key steps: protein extraction from cells or tissues, enzymatic digestion into peptides, enrichment of the low-abundance propionylated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative_Propionyl_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Start Cells or Tissues Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrich Affinity Enrichment (Anti-Propionyl-Lysine Antibody) Digestion->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Caption: General workflow for quantitative propionyl-proteomics.

Quantitative Data Summary

Numerous proteomic studies have identified thousands of propionylation sites across a wide range of organisms, highlighting its prevalence.

Organism/Cell TypeProteins IdentifiedSites IdentifiedKey Findings & ApplicationsReference(s)
Thermus thermophilus183361Propionylation is prevalent in bacteria and changes with growth phase, suggesting a role in metabolic adaptation.[7][8]
Synechocystis sp. PCC 680369111Propionylated proteins are enriched in photosynthesis and metabolic pathways; modification levels change in response to stress.[4]
Escherichia coli-956 (LB medium)Propionate (B1217596) treatment markedly increases the global level of lysine propionylation. Enzymes in propionate metabolism are themselves propionylated.[3][6]
Yeast (S. cerevisiae)Core HistonesMultipleIdentification of multiple propionylation sites on histones H2B, H3, and H4, expanding the histone code.[5]
Human 293T Cells6051,471Propionylation shows significant crosstalk with malonylation. The histone acetyltransferase MOF exhibits propionyltransferase activity.[9][10]
Mouse Liver--Identified several candidate propionylated proteins, suggesting a role in mammalian metabolic regulation.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis via Antibody Enrichment and LC-MS/MS

This protocol outlines a standard method for the relative quantification of propionylated peptides from cell or tissue samples. It relies on the highly specific enrichment of propionyl-lysine containing peptides using a motif antibody.

1. Cell Lysis and Protein Extraction

  • Harvest approximately 1x10⁸ cells and wash three times with ice-cold PBS.

  • Lyse cells in 8 M urea (B33335) lysis buffer containing protease and phosphatase inhibitors.[11][12]

  • Sonicate the lysate on ice to shear DNA and reduce viscosity.

  • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

2. Protein Reduction, Alkylation, and Digestion

  • Reduce the protein lysate (e.g., 20 mg) with 5 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.

  • Alkylate with 11 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.[8]

  • Dilute the sample with 100 mM ammonium (B1175870) bicarbonate (AmBic) to reduce the urea concentration to below 2 M.

  • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and digest overnight at 37°C.[8]

  • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column and dry the peptides under vacuum.

3. Immunoaffinity Enrichment of Propionylated Peptides

  • This procedure is based on commercially available kits, such as the PTMScan® Propionyl-Lysine Kit.[11]

  • Resuspend the dried peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% Nonidet P-40, pH 8.0).[10]

  • Centrifuge to remove any insoluble material.

  • Incubate the peptide supernatant with anti-propionyl-lysine antibody-conjugated agarose (B213101) beads for 2-6 hours at 4°C with gentle rotation.[4][10]

  • Wash the beads several times with NETN buffer followed by washes with pure water to remove non-specifically bound peptides.

  • Elute the enriched propionylated peptides from the beads using a low-pH solution, such as 0.15% trifluoroacetic acid (TFA).[11]

  • Desalt the eluted peptides using C18 microtips and dry under vacuum.

4. LC-MS/MS Analysis

  • Reconstitute the enriched peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-HPLC system.

  • Separate peptides using a reversed-phase column with a gradient of increasing acetonitrile (B52724) concentration.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.

5. Data Analysis

  • Search the raw MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like SEQUEST or MaxQuant.

  • Specify N6-propionylation of lysine (+56.0262 Da) as a variable modification.

  • Use label-free quantification (LFQ) algorithms to compare the relative abundance of propionylated peptides between different samples based on precursor ion intensities.

  • Perform bioinformatics analysis (e.g., GO enrichment, pathway analysis) on the quantified proteins to determine the biological processes affected by changes in propionylation.[4]

Protocol 2: "Silent SILAC" for Relative Protein Quantification

This advanced strategy combines metabolic labeling with chemical propionylation to enable accurate quantification at the MS2 level, similar to TMT-like approaches.[13][14] It is particularly useful as it is compatible with various proteases, not just trypsin.[13][14][15]

Silent_SILAC_Workflow cluster_labeling Metabolic Labeling (SILAC) cluster_processing Protein Processing cluster_analysis Mass Spectrometry Analysis Light Population 1: Grow in 'Light' media (e.g., L-1-13C-lysine) Mix Harvest, Lyse & Mix 1:1 Light->Mix Heavy Population 2: Grow in 'Heavy' media (e.g., L-6-13C-lysine) Heavy->Mix Propionylate Chemical Propionylation (Blocks Lysine Cleavage) Mix->Propionylate Digest Protease Digestion (e.g., Trypsin, ArgC-like) Propionylate->Digest MS1 MS1 Analysis: Peptide pairs are co-eluting and indistinguishable (same m/z) Digest->MS1 MS2 MS2 Fragmentation (HCD): Generates reporter ions for quantification MS1->MS2 Reporters m/z 140 (Light) m/z 141 (Heavy) MS2->Reporters Propionate_Metabolism_Regulation Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA PrpE ACS ACS Propionate->ACS also regulated by propionylation Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate PrpC Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate PrpD Pyruvate Pyruvate Methylisocitrate->Pyruvate PrpB Succinate Succinate Methylisocitrate->Succinate PrpB TCA TCA Cycle Succinate->TCA PrpE PrpE PrpC PrpC PrpD PrpD PrpB PrpB p1->PrpE p2->PrpC p3->PrpD p4->PrpB

References

Quantitative Analysis of Lysine Propionylation: Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The post-translational modification of lysine (B10760008) residues by propionylation is an emerging area of study with significant implications for cellular metabolism, gene regulation, and disease pathogenesis.[1][2][3][4] Accurate quantification of changes in lysine propionylation is crucial for understanding its biological function and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of lysine propionylation using isotopic labeling strategies coupled with mass spectrometry (MS).

Introduction to Lysine Propionylation

Lysine propionylation is a reversible post-translational modification where a propionyl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification is chemically similar to the well-studied lysine acetylation but is bulkier and more hydrophobic, suggesting distinct functional roles.[2] Propionylation has been shown to play a role in various cellular processes, including metabolic regulation and cellular stress response.[2][3][4]

Isotopic Labeling Strategies for Quantitative Proteomics

Mass spectrometry-based proteomics is the primary method for the large-scale identification and quantification of protein post-translational modifications.[1][5] Isotopic labeling techniques introduce stable heavy isotopes into proteins or peptides, allowing for the relative or absolute quantification of protein abundance and modification levels between different samples. The most common strategies include metabolic labeling (e.g., SILAC) and chemical labeling (e.g., iTRAQ and TMT).[6][7]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Application Notes

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. In this method, cells are cultured in media containing either a "light" (normal) or a "heavy" stable isotope-labeled essential amino acid, typically lysine and/or arginine.[8] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[8] Proteins from "light" and "heavy" labeled cell populations can then be mixed, and the relative abundance of proteins and their modifications can be determined by the intensity ratio of the corresponding light and heavy peptide pairs in the mass spectrometer.[9]

A "silent SILAC" strategy has been developed for the quantification of lysine propionylation.[6][10] In this approach, cells are grown in media containing L-1-¹³C-lysine or L-6-¹³C-lysine.[6] This results in proteins that have the same mass at the MS1 level but produce reporter ions with a mass difference upon fragmentation in the MS2 stage, similar to tandem mass tags (TMT).[6] This method is independent of the number of lysine residues in a peptide and can be applied with various proteases.[6][10]

Advantages of SILAC for Propionylation Analysis:

  • High Accuracy: In vivo labeling minimizes quantitative variability introduced during sample preparation.[10]

  • Multiplexing Capability: Different isotopes of lysine and arginine allow for the comparison of up to three experimental conditions.[8]

  • Flexibility: The "silent SILAC" approach is compatible with multiple proteases, enhancing proteome coverage.[6][10]

Limitations:

  • Applicable only to metabolically active cells that can be cultured in vitro.

  • Requires complete incorporation of the labeled amino acids, which can be time-consuming.

SILAC Experimental Workflow

SILAC_Workflow cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis cell_culture_light Cell Culture ('Light' Lysine) mix_lysates Mix Cell Lysates (1:1 ratio) cell_culture_light->mix_lysates cell_culture_heavy Cell Culture ('Heavy' ¹³C-Lysine) cell_culture_heavy->mix_lysates protein_extraction Protein Extraction & Digestion mix_lysates->protein_extraction propionylation Propionylation of Lysine Residues protein_extraction->propionylation peptide_enrichment Enrichment of Propionylated Peptides propionylation->peptide_enrichment lc_msms LC-MS/MS Analysis peptide_enrichment->lc_msms data_analysis Data Analysis (Quantification) lc_msms->data_analysis

Caption: Workflow for SILAC-based quantification of lysine propionylation.

Protocol: "Silent SILAC" for Lysine Propionylation Quantification

1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. For the "light" population, use standard cell culture medium. For the "heavy" population, use medium where normal lysine is replaced with a stable isotope-labeled lysine (e.g., L-6-¹³C-lysine).[6] b. Grow cells for at least five to six doublings to ensure complete incorporation of the heavy amino acid.

2. Cell Lysis and Protein Extraction: a. Harvest cells from both "light" and "heavy" cultures. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

3. Protein Digestion: a. Mix equal amounts of protein from the "light" and "heavy" lysates. b. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA). c. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

4. Chemical Propionylation: a. To specifically analyze endogenous propionylation, this chemical propionylation step should be omitted. To block non-propionylated lysines and improve chromatographic retention, proceed as follows. b. Resuspend the digested peptides in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).[11] c. Add a solution of propionic anhydride (B1165640) in acetonitrile (B52724) (e.g., 25% v/v) to the peptide mixture.[11] This step derivatizes the N-termini and non-modified lysine side chains.[5][12]

5. Enrichment of Propionylated Peptides (Optional but Recommended): a. Use an antibody specific for propionylated lysine to enrich for propionylated peptides via immunoprecipitation.[1][3][4]

6. LC-MS/MS Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[13] b. Program the mass spectrometer for data-dependent or data-independent acquisition to fragment all peptide ions.[13]

7. Data Analysis: a. Use appropriate software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms based on the intensity of the reporter ions generated during MS/MS fragmentation.[6]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

Application Notes

iTRAQ and TMT are chemical labeling techniques that use isobaric mass tags to label the primary amines of peptides (N-terminus and ε-amino group of lysine).[7][14] In this method, peptides from different samples are labeled with distinct isobaric tags. The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[14] Labeled peptides from different samples are isobaric in the MS1 scan, meaning they have the same mass-to-charge ratio.[7] Upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities are used for quantification.[14]

These methods are well-suited for the quantitative analysis of post-translational modifications, including propionylation, and allow for multiplexing of up to 8 samples with iTRAQ and 16 samples with TMT.[7][15]

Advantages of iTRAQ/TMT for Propionylation Analysis:

  • High Multiplexing Capability: Allows for the simultaneous comparison of multiple samples, reducing experimental variability.[7][15]

  • Broad Applicability: Can be used for a wide range of sample types, including tissues and biofluids, as it does not rely on metabolic labeling.

  • Increased Throughput: The ability to multiplex samples in a single LC-MS/MS run increases analytical throughput.[16]

Limitations:

  • Labeling is performed on peptides after digestion, which can introduce quantitative variability.

  • Potential for ratio compression, where the measured fold changes are lower than the true biological changes.

iTRAQ/TMT Experimental Workflow

iTRAQ_TMT_Workflow cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis sample1 Sample 1 protein_extraction Protein Extraction & Digestion sample1->protein_extraction sample2 Sample 2 sample2->protein_extraction sampleN Sample N sampleN->protein_extraction labeling iTRAQ/TMT Labeling protein_extraction->labeling mix_peptides Mix Labeled Peptides labeling->mix_peptides peptide_enrichment Enrichment of Propionylated Peptides mix_peptides->peptide_enrichment lc_msms LC-MS/MS Analysis peptide_enrichment->lc_msms data_analysis Data Analysis (Quantification) lc_msms->data_analysis

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Propionylated Histones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone propionylation is a recently discovered post-translational modification (PTM) that plays a crucial role in regulating chromatin structure and gene expression. Similar to the well-studied histone acetylation, propionylation occurs on lysine (B10760008) residues of histone tails and is associated with transcriptionally active chromatin.[1][2][3] This modification is intrinsically linked to cellular metabolism, with the availability of the donor molecule, propionyl-CoA, directly influencing the extent of histone propionylation.[4] Understanding the genomic localization of propionylated histones is therefore essential for elucidating the interplay between metabolism, epigenetic regulation, and gene transcription in both normal physiology and disease states.

Chromatin immunoprecipitation (ChIP) is a powerful technique used to map the in vivo localization of specific proteins or their modifications on the genome.[5] This document provides detailed application notes and a comprehensive protocol for performing ChIP experiments specifically targeting propionylated histones, followed by quantitative analysis using qPCR (ChIP-qPCR).

Data Presentation: Quantitative Analysis of Propionylated Histone Enrichment

The following tables summarize quantitative data from ChIP experiments for specific propionylated histone marks at various genomic loci. The data is presented as fold enrichment relative to a negative control (e.g., IgG) or as a percentage of input chromatin.

Table 1: Enrichment of Histone H3 Propionylation at Active Gene Promoters

Histone ModificationGene LocusCell TypeFold Enrichment (vs. IgG)% InputReference
H3K14prPlin2 TSSNIH3T3~2.5Not Reported[6]
H3K14prTK promoter (reporter)293 T-Rex~2.5 (normalized to H3)Not Reported[6]
H3K27prNot SpecifiedHCT-116Not SpecifiedNot Specified[7]

TSS: Transcription Start Site

Table 2: Commercially Available ChIP-Grade Antibodies for Propionylated Histones

TargetHostSupplierCatalog NumberValidated Applications
Pan-PropionyllysineRabbitPTM BiolabsPTM-901ChIP, WB, IHC, IF
H3K14prRabbitPTM BiolabsPTM-904ChIP, WB, Dot Blot
H3K23prRabbitDiagenodeC15410266ChIP-seq, ChIP, WB
H3K27prRabbitMerck MilliporeABE2853ChIP, WB, IF, Dot Blot

This table is not exhaustive and represents a selection of commercially available antibodies. Researchers should always validate antibody specificity and performance in their experimental system.[8][9][10][11]

Experimental Protocols

This section provides a detailed protocol for performing ChIP for propionylated histones, from cell preparation to qPCR analysis. This protocol is a compilation and adaptation of several standard histone ChIP protocols, with specific considerations for propionylated histones.

Protocol: Chromatin Immunoprecipitation of Propionylated Histones

I. Cell Cross-linking and Lysis

  • Cell Culture: Grow cells to 80-90% confluency in the appropriate culture medium.

  • Cross-linking: To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v). Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting: Scrape the cells from the plate, transfer to a conical tube, and centrifuge at 1,500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors). Incubate on ice for 10 minutes.

  • Nuclei Isolation: Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

II. Chromatin Preparation

  • Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions must be determined empirically for each cell type and sonicator.

  • Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.

III. Immunoprecipitation

  • Chromatin Dilution: Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

  • Pre-clearing (Optional): Add Protein A/G magnetic beads to the diluted chromatin and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

  • Antibody Incubation: Add the anti-propionyl-histone antibody (typically 1-5 µg per ChIP) to the pre-cleared chromatin. Also, include a negative control immunoprecipitation with a non-specific IgG antibody. Incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer. Perform each wash for 5 minutes at 4°C with rotation. These washes are critical for reducing background signal.

IV. Elution and Reverse Cross-linking

  • Elution: Elute the chromatin-antibody complexes from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at room temperature for 15 minutes with rotation.

  • Reverse Cross-linking: Add NaCl to a final concentration of 200 mM to the eluted samples and the input control. Incubate at 65°C for at least 4 hours or overnight to reverse the formaldehyde cross-links.

  • RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 30 minutes. Then, add Proteinase K and incubate at 45°C for 1-2 hours.

V. DNA Purification and Analysis

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantitative PCR (qPCR): Resuspend the purified DNA in nuclease-free water. Perform qPCR using primers specific for the genomic regions of interest. Analyze the data using the percent input method or fold enrichment over IgG.[12][13][14]

Signaling Pathways and Experimental Workflows

Diagram 1: Metabolic Pathway Influencing Histone Propionylation

Histone_Propionylation_Pathway cluster_Metabolism Cellular Metabolism cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Amino_Acids Amino Acids (Val, Ile, Met, Thr) Propionyl_CoA_Mito Propionyl-CoA Amino_Acids->Propionyl_CoA_Mito Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids->Propionyl_CoA_Mito Propionate Propionate Propionate->Propionyl_CoA_Mito PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA_Mito->PCC Propionyl_CoA_Nuc Propionyl-CoA Propionyl_CoA_Mito->Propionyl_CoA_Nuc Transport (e.g., via Carnitine Shuttle) Succinyl_CoA Succinyl-CoA PCC->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle HATs Histone Acetyltransferases (p300/CBP, GCN5/PCAF, MOF) Propionyl_CoA_Nuc->HATs Propionylated_Histones Propionylated Histones HATs->Propionylated_Histones Histones Histones Histones->HATs Gene_Activation Gene Activation Propionylated_Histones->Gene_Activation

Caption: Metabolic pathways generating propionyl-CoA and its role in histone propionylation.

Diagram 2: Chromatin Immunoprecipitation (ChIP) Workflow for Propionylated Histones

ChIP_Workflow cluster_IP Immunoprecipitation start Start: Cells in Culture crosslinking 1. Cross-linking (Formaldehyde) start->crosslinking lysis 2. Cell Lysis & Nuclei Isolation crosslinking->lysis shearing 3. Chromatin Shearing (Sonication) lysis->shearing ip_step 4. Immunoprecipitation with anti-Propionyl-Histone Ab shearing->ip_step beads 5. Capture with Protein A/G Beads ip_step->beads washing 6. Washing beads->washing elution 7. Elution washing->elution reverse_crosslinking 8. Reverse Cross-linking elution->reverse_crosslinking purification 9. DNA Purification reverse_crosslinking->purification analysis 10. qPCR Analysis purification->analysis

Caption: Step-by-step workflow for Chromatin Immunoprecipitation of propionylated histones.

Concluding Remarks

The study of histone propionylation through ChIP provides a valuable window into the epigenetic landscape as influenced by cellular metabolism. The protocols and data presented here offer a robust framework for researchers to investigate the role of this important histone modification in their specific areas of interest. As with any ChIP experiment, careful optimization of parameters such as antibody concentration, chromatin shearing, and washing conditions is crucial for obtaining high-quality, reproducible data. The continued exploration of histone propionylation promises to unveil novel mechanisms of gene regulation and potential therapeutic targets for a variety of diseases.

References

Application Notes and Protocols: Use of N6-Propionyl-L-lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a modified amino acid that is increasingly utilized in peptide synthesis to investigate the effects of post-translational modifications (PTMs) on protein structure and function. As a mimic of a naturally occurring PTM, its incorporation into synthetic peptides provides a powerful tool for studying cellular signaling, protein-protein interactions, and the enzymatic activity of histone acetyltransferases (HATs) and deacetylases (HDACs). This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Applications of this compound in Peptide Synthesis

The site-specific incorporation of this compound into synthetic peptides enables a wide range of applications in biomedical research and drug discovery:

  • Epigenetics and Chromatin Biology: Peptides mimicking histone tails with propionylated lysine (B10760008) residues are instrumental in studying the "histone code."[1][2][3] These synthetic peptides can be used to investigate the binding specificities of reader proteins, and to characterize the activity and substrate specificity of enzymes that "write" (e.g., HATs) and "erase" (e.g., HDACs) this modification.[3][4][5]

  • Enzyme Substrate and Inhibitor Discovery: Peptides containing this compound can serve as substrates or inhibitors for enzymes that recognize or process this modification. This is particularly relevant for the study of sirtuins and other HDACs, where propionyl-lysine has been identified as a substrate.

  • Modulation of Protein-Protein Interactions: The presence of a propionyl group on a lysine residue can alter the charge and steric properties of a peptide, thereby influencing its interaction with binding partners. Synthetic peptides allow for the precise investigation of these effects.

  • Drug Development: Understanding the role of lysine propionylation in disease pathways can inform the design of novel therapeutic peptides with enhanced stability, binding affinity, or cellular uptake.

  • Proteomics: Synthetic peptides containing this compound are valuable as standards in mass spectrometry-based proteomics for the identification and quantification of this PTM in complex biological samples.[6][7]

Data Presentation: Quantitative Analysis of Peptide Synthesis

ParameterPeptide with L-LysinePeptide with this compound
Crude Peptide Yield (%) 75 - 8570 - 80
Purity by RP-HPLC (%) >95>95
Overall Yield after Purification (%) 30 - 4025 - 35

Note: Yields and purity are highly sequence-dependent and can be influenced by the specific synthesis conditions, including the resin, coupling reagents, and purification methods used. The values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N6-propionyl-L-lysine

The key building block for incorporating this compound into peptides via Fmoc-SPPS is Fmoc-N6-propionyl-L-lysine. While commercially available from several suppliers, it can also be synthesized in the laboratory.

Materials:

Procedure:

  • Suspend Fmoc-Lys-OH·HCl in DCM.

  • Add DIPEA to neutralize the hydrochloride and the carboxylic acid.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add propionic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a saturated NaHCO3 solution to remove excess propionic acid and unreacted anhydride.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of EtOAc in hexanes to yield Fmoc-N6-propionyl-L-lysine as a white solid.

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Fmoc-SPPS of a generic 10-mer peptide containing a single this compound residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N6-propionyl-L-lysine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638), 20% in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For coupling of Fmoc-N6-propionyl-L-lysine, the coupling time may be extended to ensure completion.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization of the Synthetic Peptide

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Purify the peptide using a preparative C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[6][8][9]

  • The observed mass should correspond to the calculated theoretical mass of the peptide containing this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_purification Purification & Characterization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-Lys(propionyl)-OH) deprotection1->coupling coupling->deprotection1 Repeat for each amino acid deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms lyophilization Lyophilization hplc->lyophilization final_product final_product lyophilization->final_product Pure Propionylated Peptide

Caption: Experimental workflow for the synthesis and purification of a peptide containing this compound.

signaling_pathway cluster_nucleus Cell Nucleus HAT Histone Acetyltransferase (HAT) Histone_propionylated Histone Tail (Propionylated Lysine) HAT->Histone_propionylated Propionylation HDAC Histone Deacetylase (HDAC) Histone_unmodified Histone Tail (Unmodified Lysine) HDAC->Histone_unmodified Depropionylation Histone_unmodified->HAT Histone_propionylated->HDAC Transcription Gene Transcription Histone_propionylated->Transcription Activation Peptide Synthetic Propionylated Peptide (Inhibitor) Peptide->HDAC Inhibition

Caption: A simplified signaling pathway illustrating the role of lysine propionylation in histone modification and gene transcription, and the potential use of a synthetic propionylated peptide as an HDAC inhibitor.

References

Application Notes and Protocols for Studying Lysine Propionylation Dynamics in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine (B10760008) propionylation is a dynamic and reversible post-translational modification (PTM) where a propionyl group is added to the ε-amino group of a lysine residue on a protein.[1][2] This modification, similar to the well-studied lysine acetylation, plays a crucial role in regulating a wide array of cellular processes, including metabolism, gene expression, and cellular stress responses.[1][3][4][5] The enzymes responsible for adding and removing this modification include lysine acetyltransferases (KATs) like p300 and CREB-binding protein (CBP) which can also function as propionyltransferases, and sirtuins (SIRT1, SIRT2, SIRT3) which act as depropionylases.[1][5][6] Understanding the dynamics of lysine propionylation is essential for elucidating its role in health and disease, and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for cell-based assays to investigate the dynamics of lysine propionylation, from sample preparation to downstream analysis by western blotting and mass spectrometry.

Key Experimental Workflows

A typical workflow for studying lysine propionylation in cultured cells involves several key steps, from cell culture and treatment to protein extraction, and finally to the detection and quantification of propionylated proteins.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Seeding B Treatment (e.g., propionate (B1217596), inhibitors) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification C->D E Western Blotting D->E F Immunoprecipitation D->F G Mass Spectrometry F->G

Caption: General experimental workflow for studying lysine propionylation.

I. Cell Culture and Treatment to Modulate Lysine Propionylation

Objective: To manipulate the levels of lysine propionylation in cultured cells for subsequent analysis.

Protocol 1: Propionate Treatment to Induce Hyperpropionylation

Propionate, a short-chain fatty acid, can serve as a precursor for propionyl-CoA, the donor molecule for lysine propionylation.[2][3] Treating cells with propionate can therefore increase intracellular propionyl-CoA levels and lead to a global increase in protein propionylation.[2]

Materials:

  • Cell culture medium appropriate for the cell line of choice

  • Sodium propionate (Sigma-Aldrich, Cat. No. P1880 or equivalent)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of sodium propionate in sterile water or PBS. A typical stock concentration is 1 M.

  • On the day of treatment, dilute the sodium propionate stock solution in fresh cell culture medium to the desired final concentration. Common working concentrations range from 1 mM to 10 mM.

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing sodium propionate to the cells.

  • Incubate the cells for a desired period. Time courses can range from a few hours to 24 hours or longer, depending on the experimental goals.

  • After incubation, proceed with cell lysis and protein extraction.

II. Sample Preparation for Propionylation Analysis

Objective: To extract proteins from cultured cells while preserving the propionylation marks for downstream analysis.

Protocol 2: Whole-Cell Lysate Preparation for Western Blotting

This protocol is suitable for preparing total protein extracts for the analysis of global or specific protein propionylation by western blotting.

Materials:

  • Ice-cold PBS

  • Ice-cold lysis buffer (e.g., RIPA buffer, NP-40 buffer). The choice of buffer may depend on the subcellular localization of the protein of interest.[7]

  • Protease and phosphatase inhibitor cocktails (e.g., Sigma-Aldrich, Cat. No. P8340 and P5726, or equivalent)

  • Cell scraper

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 1 mL per 10 cm dish).

  • Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The samples are now ready for western blot analysis or can be stored at -80°C for future use.

III. Analysis of Lysine Propionylation

A. Western Blotting

Objective: To detect and semi-quantify changes in protein propionylation.

Protocol 3: Western Blotting for Propionylated Proteins

This protocol uses a pan-anti-propionyllysine antibody to detect overall changes in protein propionylation or a specific antibody to detect the propionylation of a target protein.

Materials:

  • Protein lysates (from Protocol 2)

  • Laemmli sample buffer (2x)[8]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (e.g., anti-propionyllysine antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare protein samples for loading by mixing the lysate with an equal volume of 2x Laemmli buffer.[7]

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-propionyllysine) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

B. Mass Spectrometry-Based Proteomics

Objective: To identify and quantify specific lysine propionylation sites on a proteome-wide scale.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis

This protocol involves the enrichment of propionylated peptides followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Materials:

  • Protein lysates

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Anti-propionyllysine antibody-conjugated beads for immunoprecipitation[1][9]

  • NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40)[1]

  • Elution buffer (e.g., 0.1% trifluoroacetic acid)[9]

Procedure:

  • Protein Digestion:

    • Take a quantified amount of protein lysate.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.[9][10]

  • Immunoprecipitation of Propionylated Peptides:

    • Resuspend the tryptic peptides in NETN buffer.[1]

    • Add anti-propionyllysine antibody-conjugated beads to the peptide solution and incubate at 4°C with gentle rotation for 2-4 hours to enrich for propionylated peptides.[1][9]

    • Wash the beads several times with NETN buffer and then with a buffer without detergent to remove non-specifically bound peptides.[9]

  • Elution and Desalting:

    • Elute the enriched propionylated peptides from the beads using an elution buffer.[9]

    • Desalt the eluted peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by high-resolution mass spectrometry.

Signaling and Regulatory Pathways

Lysine propionylation is intricately linked to cellular metabolism, with the availability of propionyl-CoA being a key determinant of propionylation levels. This modification can influence the activity of metabolic enzymes and the structure of chromatin to regulate gene expression.[1][11]

signaling_pathway cluster_metabolism Metabolism cluster_regulation Regulation cluster_effects Cellular Effects Metabolites Fatty Acids Amino Acids PropionylCoA Propionyl-CoA Metabolites->PropionylCoA PropionylatedProteins Propionylated Proteins PropionylCoA->PropionylatedProteins p300/CBP p300_CBP p300/CBP (Writers) SIRTs Sirtuins (Erasers) Proteins Proteins PropionylatedProteins->Proteins Sirtuins EnzymeActivity Altered Enzyme Activity PropionylatedProteins->EnzymeActivity GeneExpression Altered Gene Expression PropionylatedProteins->GeneExpression

Caption: Regulation and effects of lysine propionylation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments, illustrating the effects of propionate treatment on protein propionylation.

Cell LineTreatmentGlobal Propionylation (Fold Change vs. Control)Propionylation of Protein X (Fold Change vs. Control)Number of Identified Propionylation Sites
HEK293T5 mM Sodium Propionate (24h)2.53.11500
HeLa5 mM Sodium Propionate (24h)2.12.81250
U9375 mM Sodium Propionate (24h)3.04.21800

Data is hypothetical and for illustrative purposes only. Actual results may vary.

In Vitro Propionylation Assay

Objective: To determine if a specific protein can be propionylated by a particular lysine acetyltransferase in a controlled environment.

Protocol 5: In Vitro Propionylation Assay

This assay uses a recombinant protein substrate, a propionyltransferase (like p300), and a source of propionyl groups to assess direct propionylation.[6]

Materials:

  • Recombinant protein of interest

  • Recombinant p300/CBP enzyme

  • Propionyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • SDS-PAGE and western blotting reagents

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Recombinant protein (1-2 µg)

    • Recombinant p300/CBP (100-200 ng)

    • Propionyl-CoA (50-100 µM)

    • Reaction buffer to a final volume of 20-30 µL

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 2x Laemmli buffer.

  • Boil the sample at 95-100°C for 5 minutes.

  • Analyze the sample by SDS-PAGE and western blotting using an anti-propionyllysine antibody or an antibody specific to the propionylated site on the protein of interest.

Conclusion

The study of lysine propionylation is a rapidly emerging field. The protocols and methods described here provide a robust framework for researchers to investigate the dynamics and functional roles of this important post-translational modification in various biological contexts. By combining cell culture manipulations with sensitive detection methods like western blotting and mass spectrometry, a deeper understanding of the propionylome and its impact on cellular physiology can be achieved.

References

Application Notes and Protocols for Identifying Enzymes Responsible for N6-Propionyl-L-lysine Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing enzymes that remove the N6-propionyl-L-lysine post-translational modification. This document includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Depropionylation

This compound is a recently discovered post-translational modification where a propionyl group is covalently attached to the epsilon-amino group of a lysine (B10760008) residue. This modification is involved in the regulation of various cellular processes, including gene expression and metabolism. The removal of this mark, termed depropionylation, is catalyzed by specific classes of enzymes, primarily sirtuins and histone deacetylases (HDACs). Understanding the enzymes responsible for depropionylation is crucial for elucidating the regulatory roles of this modification and for developing potential therapeutic interventions.

Key Enzymes in this compound Removal

Several enzymes have been identified with depropionylase activity. These fall into two main families:

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases. Several members of the sirtuin family have been shown to possess depropionylase activity.[1]

    • SIRT1: A nuclear sirtuin involved in various cellular processes, including transcription and metabolism.[2]

    • SIRT2: A primarily cytoplasmic sirtuin with roles in cell cycle regulation.[3][4]

    • SIRT3: A mitochondrial sirtuin that is a major regulator of mitochondrial protein acetylation and acylation.[3][4]

    • SIRT7: A nuclear sirtuin with a preference for depropionylation and demyristoylation.[5][6]

  • Histone Deacetylases (HDACs): A class of zinc-dependent deacetylases.

    • HDAC1-3: These class I HDACs have been shown to possess delactylase and likely depropionylase activity.[7][8]

Quantitative Data on Depropionylation Activity

The following tables summarize the available quantitative data on the depropionylation activity of various enzymes. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are provided where available.

Table 1: Sirtuin Deacylase Activity

EnzymeSubstrateAcyl GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
SIRT1 p53-derived peptideAcetyl29-94 (for NAD+)--[9]
SIRT2 Propionyl-lysine peptidePropionylHigher than for acetyl-lysine--[5]
SIRT3 Acetylated peptideAcetyl98-880 (for NAD+)--[9]
SIRT7 H3K18 peptidePropionylHigh Affinity (for NAD+)--[10]
SIRT7 H3K18 peptideMyristoylHigh Affinity (for NAD+)--[10]

Table 2: HDAC Deacylase Activity

EnzymeSubstrateAcyl GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
HDAC1 FAM-RHKK(Ac)-NH₂Acetyl<1--[11]
HDAC3 Ac-LGK(D-la)-AMCD-lactyl-->6-fold higher than for L-lactyl[8]
HDAC3 Ac-LGK(L-la)-AMCL-lactyl---[8]

Signaling and Metabolic Pathways

This compound modification is intrinsically linked to cellular metabolism, as it utilizes the metabolite propionyl-CoA. This modification can impact various signaling pathways by altering protein function, stability, and interactions.

Signaling_Pathways cluster_metabolism Metabolic Inputs cluster_modification Protein Modification Cycle cluster_outputs Cellular Outputs Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA ACSS2/PrpE Protein Protein (Lysine) PropionylCoA->Protein p300/CBP (Propionylation) PropionylatedProtein Propionylated Protein (this compound) PropionylatedProtein->Protein Sirtuins (NAD+), HDACs (Depropionylation) GeneExpression Altered Gene Expression PropionylatedProtein->GeneExpression EnzymeActivity Modulated Enzyme Activity PropionylatedProtein->EnzymeActivity ProteinStability Changes in Protein Stability PropionylatedProtein->ProteinStability

Caption: Regulation of this compound and its downstream effects.

Experimental Protocols

Detailed protocols for in vitro and cell-based depropionylation assays are provided below.

In Vitro Depropionylation Assay

This protocol describes a method to assess the depropionylase activity of a purified recombinant enzyme on a propionylated peptide or protein substrate.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant Enzyme (Sirtuin/HDAC) - Propionylated Substrate - Assay Buffer - NAD+ (for Sirtuins) ReactionMix Combine reagents in reaction tube Reagents->ReactionMix Incubation Incubate at 37°C for a defined time (e.g., 1-2 hours) ReactionMix->Incubation Quench Stop reaction (e.g., with acid or inhibitor) Incubation->Quench Analysis Analyze depropionylation by: - Western Blot - MALDI-TOF MS - Fluorescence/Luminescence Quench->Analysis

Caption: General workflow for an in vitro depropionylation assay.

Materials:

  • Purified recombinant human SIRT1, SIRT2, SIRT3, SIRT7, HDAC1, or HDAC3.

  • Propionylated peptide substrate (e.g., a histone H3 peptide with a propionylated lysine). Alternatively, a full-length propionylated protein can be used.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • NAD⁺ solution (10 mM stock) for sirtuin assays.

  • Trichostatin A (TSA) or other appropriate inhibitor for stopping the reaction.

  • Reagents for analysis (e.g., antibodies for Western blot, matrix for MALDI-TOF).

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, propionylated substrate (1-10 µM), and for sirtuin assays, NAD⁺ (0.5-1 mM).

    • In a separate tube, dilute the recombinant enzyme to the desired concentration in assay buffer.

  • Initiate Reaction:

    • Add the diluted enzyme to the reaction mixture to a final concentration of 0.1-1 µM.

    • Incubate the reaction at 37°C for 1-2 hours. Include a negative control reaction without the enzyme.

  • Stop Reaction:

    • Terminate the reaction by adding an appropriate inhibitor (e.g., 10 µM TSA for HDACs) or by adding an equal volume of 0.1% trifluoroacetic acid for mass spectrometry analysis.

  • Analysis:

    • Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using an antibody specific for the depropionylated form of the substrate or a pan-anti-propionyl-lysine antibody.

    • MALDI-TOF Mass Spectrometry: Mix an aliquot of the reaction with an appropriate matrix and analyze by MALDI-TOF MS to detect the mass shift corresponding to the removal of the propionyl group (a decrease of 56 Da).[12]

    • Fluorescence-based Assay: If using a fluorogenic substrate (e.g., a peptide with a quenched fluorophore), the reaction can be monitored continuously in a plate reader. After the initial reaction, a developing solution (often containing trypsin) is added to cleave the deacetylated peptide and release the fluorophore.[13][14]

Cell-Based Depropionylation Assay

This protocol is designed to assess the depropionylation of a specific protein within a cellular context.

Cell_Based_Workflow cluster_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis Culture Culture cells (e.g., HEK293T, HeLa) Transfection Transfect cells with plasmids expressing: - Flag-tagged substrate protein - V5-tagged enzyme (Sirtuin/HDAC) Culture->Transfection Treatment Treat cells with HDAC inhibitors (e.g., TSA, sodium propionate) to induce hyperpropionylation Transfection->Treatment Lysis Lyse cells and perform immunoprecipitation (IP) with anti-Flag antibody Treatment->Lysis WesternBlot Analyze immunoprecipitates by Western blot using: - Anti-propionyl-lysine antibody - Anti-Flag antibody - Anti-V5 antibody Lysis->WesternBlot

Caption: Workflow for a cell-based depropionylation assay.

Materials:

  • HEK293T or HeLa cells.

  • Cell culture medium and supplements.

  • Plasmids for expressing the protein of interest (e.g., with a Flag tag) and the candidate depropionylase (e.g., with a V5 tag).

  • Transfection reagent.

  • HDAC inhibitors (e.g., Trichostatin A, sodium propionate).

  • Lysis buffer (e.g., RIPA buffer).

  • Antibodies: anti-Flag, anti-V5, anti-propionyl-lysine.

  • Protein A/G agarose (B213101) beads for immunoprecipitation.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with plasmids expressing the Flag-tagged substrate protein and the V5-tagged enzyme. Include a control transfection with an empty vector.

  • Induction of Propionylation:

    • 24 hours post-transfection, treat the cells with an HDAC inhibitor (e.g., 1 µM TSA and 5 mM sodium propionate) for 6-12 hours to increase the overall level of protein propionylation.

  • Cell Lysis and Immunoprecipitation:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with an anti-Flag antibody for 2-4 hours at 4°C, followed by incubation with protein A/G agarose beads for 1 hour.

    • Wash the beads extensively with lysis buffer.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-propionyl-lysine antibody to assess the propionylation status of the immunoprecipitated protein.

    • Probe separate membranes or strip and re-probe with anti-Flag and anti-V5 antibodies to confirm the expression and immunoprecipitation of the substrate and enzyme, respectively. A decrease in the propionylation signal in the presence of the overexpressed enzyme indicates depropionylase activity.[2][7]

Conclusion

The identification and characterization of enzymes that remove this compound is a rapidly evolving field. The protocols and data presented here provide a foundation for researchers to investigate the roles of sirtuins and HDACs in regulating this important post-translational modification. These studies will be instrumental in understanding the interplay between cellular metabolism and protein function and may lead to the development of novel therapeutic strategies targeting these enzymatic activities.

References

Application Note: Quantification of N6-Propionyl-L-lysine in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a post-translational modification (PTM) of the essential amino acid L-lysine, where a propionyl group is covalently attached to the epsilon-amino group of the lysine (B10760008) side chain. This modification plays a significant role in cellular metabolism and gene expression.[1][2] The levels of this compound can be indicative of specific metabolic states and may serve as a biomarker in various physiological and pathological conditions. Accurate and robust quantification of this compound in biological matrices is therefore crucial for research in areas such as epigenetics, metabolic disorders, and drug development.

This application note provides a detailed protocol for the quantification of this compound in biological samples, such as plasma and cell lysates, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.[3]

Principle of the Method

The method involves the extraction of this compound from the biological matrix, followed by separation using reversed-phase HPLC and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard, such as a stable isotope-labeled version of the analyte (e.g., this compound-d5), is used to ensure high accuracy and precision of quantification.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plasma

This protocol is designed for the extraction of small, polar molecules like this compound from a plasma matrix.

Materials:

  • Plasma samples

  • Ice-cold methanol (B129727)

  • Internal Standard (IS) solution (e.g., this compound-d5 in water)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Pipettes and tips

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol for protein precipitation.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC and Mass Spectrometry Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

Table 1: HPLC Parameters

ParameterRecommended Condition
HPLC System A high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.098.02.0
1.098.02.0
5.05.095.0
7.05.095.0
7.198.02.0
10.098.02.0

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 4

Table 4: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound203.184.115
This compound203.1130.112
This compound-d5 (IS)208.189.115

Note: These are proposed transitions and should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be summarized in clear and structured tables. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be calculated from this curve.

Table 5: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,500100,0000.015
57,600102,0000.075
1015,500101,0000.153
5078,000103,0000.757
100152,00099,0001.535
500760,000101,0007.525

Visualizations

Signaling Pathway

Lysine propionylation is a dynamic post-translational modification that is influenced by cellular metabolism and, in turn, regulates gene expression. Propionyl-CoA, a key metabolic intermediate, serves as the donor for the propionyl group, which is transferred to lysine residues on proteins, such as histones, by lysine acetyltransferases (KATs) that have broader acyltransferase activity. This modification can be reversed by certain sirtuin deacetylases. Histone propionylation can alter chromatin structure and function, thereby influencing gene transcription.

Signaling_Pathway Metabolism Cellular Metabolism (e.g., Fatty Acid Oxidation, Amino Acid Catabolism) PropionylCoA Propionyl-CoA Metabolism->PropionylCoA KATs Lysine Acyltransferases (e.g., p300/CBP) PropionylCoA->KATs Substrate Histones_Propionylated Histones (this compound) KATs->Histones_Propionylated Propionylation Sirtuins Sirtuin Deacylases Histones_Unmodified Histones (Unmodified Lysine) Sirtuins->Histones_Unmodified Depropionylation Histones_Unmodified->KATs Histones_Propionylated->Sirtuins Chromatin Chromatin Structure Histones_Propionylated->Chromatin Alters GeneExpression Gene Expression Chromatin->GeneExpression Regulates

Caption: Metabolic regulation of gene expression via lysine propionylation.

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves several key steps, from sample collection to data analysis.

Experimental_Workflow SampleCollection 1. Sample Collection (Plasma, Cell Lysates) SamplePrep 2. Sample Preparation - Add Internal Standard - Protein Precipitation - Evaporation & Reconstitution SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis - HPLC Separation - MS/MS Detection (MRM) SamplePrep->LCMS DataAnalysis 4. Data Analysis - Peak Integration - Calibration Curve - Quantification LCMS->DataAnalysis Results 5. Results (Concentration of This compound) DataAnalysis->Results

Caption: Workflow for this compound quantification.

References

Software and bioinformatics tools for propionylation data analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the software, bioinformatics tools, and experimental protocols essential for the analysis of protein propionylation, a critical post-translational modification (PTM) involved in various cellular processes.

Introduction to Protein Propionylation

Protein propionylation is a reversible PTM where a propionyl group is added to the ε-amino group of a lysine (B10760008) residue.[1] This modification is increasingly recognized for its significant regulatory role in cellular metabolism, epigenetic regulation, and stress responses in both prokaryotes and eukaryotes.[1][2] Dysregulation of propionylation has been implicated in various diseases, making it a key area of investigation for therapeutic development.

The primary donor for propionylation is propionyl-CoA, a metabolite derived from the catabolism of odd-chain fatty acids, and certain amino acids.[3][4] The addition and removal of propionyl groups are catalyzed by enzymes such as p300/CBP acetyltransferases and sirtuins, respectively, highlighting a crosstalk with other acyl modifications like acetylation.[1][5]

Software and Bioinformatics Tools for Propionylation Data Analysis

The analysis of propionylation data, primarily generated through mass spectrometry-based proteomics, requires a suite of specialized bioinformatics tools. These tools aid in the identification of propionylation sites, quantification of modification levels, and functional annotation of propionylated proteins.

Table 1: Key Software and Bioinformatics Tools for Propionylation Data Analysis

Tool NamePrimary FunctionKey FeaturesRelevant Citations
MaxQuant Quantitative proteomics data analysisIntegrated Andromeda search engine, label-free and label-based quantification, PTM analysis capabilities.[6][7]
PTM-Shepherd Analysis and summarization of PTMs from open search resultsAutomates characterization of PTM profiles, localization of modifications, and comparison across multiple experiments.[8][9][10]
PTMap Identification of known and novel PTMsAlgorithm for identifying all PTMs, including previously undescribed mass shifts.[11]
EpiProfile Quantification of histone PTMsReports peak areas of peptides and PTMs, calculates ratios of modified to unmodified peptides.[12]
PropSeek Prediction of lysine propionylation sites in prokaryotesWeb-based tool trained on experimental prokaryotic propionylation data.[13]
Transfer Learning-Based Predictor Prediction of lysine propionylation sitesUtilizes a deep learning model trained on malonylation data and fine-tuned for propionylation.[14]
General PTM Databases (e.g., CPLM, Uniprot) Database and functional annotationComprehensive repositories of experimentally verified PTM sites, including propionylation, with functional annotations.[14][15]

Experimental Protocols for Propionylation Analysis

The most common method for the global analysis of protein propionylation is bottom-up proteomics, which involves the chemical derivatization of histones followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][16]

Protocol: Histone Extraction and Derivatization for LC-MS/MS Analysis

This protocol is adapted from established methods for histone analysis.[17][18]

1. Histone Extraction (Acid Extraction)

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a hypotonic buffer to release nuclei.

  • Pellet the nuclei by centrifugation and wash.

  • Extract basic histone proteins from the nuclear pellet using 0.2 M sulfuric acid.

  • Precipitate the histones with trichloroacetic acid (TCA).

  • Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.

  • Resuspend the histone pellet in ultrapure water and determine the protein concentration.

2. Initial Propionylation (Derivatization of Lysine Residues)

  • Take a 20 µg aliquot of the extracted histone sample.

  • Prepare a fresh propionylation reagent by mixing propionic anhydride (B1165640) and acetonitrile (B52724) (ACN) in a 1:3 (v/v) ratio.[18]

  • Add the propionylation reagent to the histone sample and immediately adjust the pH to ~8.0 with ammonium (B1175870) hydroxide.

  • Incubate for 15 minutes at 37°C.

  • Repeat the addition of propionylation reagent and pH adjustment.

3. Trypsin Digestion

  • Completely dry the derivatized histone sample in a vacuum concentrator.

  • Resuspend the sample in 100 mM ammonium bicarbonate (pH 8.0).

  • Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio.

  • Incubate overnight at 37°C.

4. Secondary Propionylation (Derivatization of Peptide N-termini)

  • After digestion, repeat the propionylation steps as described in step 2 to derivatize the newly formed peptide N-termini. This step enhances the hydrophobicity of the peptides, improving their chromatographic separation.[12][16]

5. Sample Desalting

  • Acidify the sample with formic acid to a pH < 3.0.

  • Desalt the peptides using C18 StageTips prior to LC-MS/MS analysis.[12]

6. LC-MS/MS Analysis

  • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive).[12]

  • Employ a suitable liquid chromatography gradient to separate the peptides. A typical gradient might be a 50-minute ramp from 2% to 45% Buffer B (0.1% formic acid in ACN) against Buffer A (0.1% formic acid in water).[12]

  • Operate the mass spectrometer in a data-dependent (DDA) or data-independent acquisition (DIA) mode.

7. Data Analysis

  • Process the raw MS data using software such as MaxQuant or Proteome Discoverer.[6][18]

  • Search the MS/MS spectra against a relevant protein sequence database (e.g., UniProt).

  • Specify propionylation of lysine and N-termini as fixed or variable modifications in the search parameters.

  • Perform label-free quantification (LFQ) to determine the relative abundance of propionylated peptides.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding propionylation. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture/ Tissue Sample histone_extraction Histone Extraction (Acid Extraction) cell_culture->histone_extraction initial_propionylation Initial Propionylation (Lysine Derivatization) histone_extraction->initial_propionylation trypsin_digestion Trypsin Digestion initial_propionylation->trypsin_digestion secondary_propionylation Secondary Propionylation (N-termini Derivatization) trypsin_digestion->secondary_propionylation desalting Sample Desalting (C18 StageTips) secondary_propionylation->desalting lc_msms LC-MS/MS Analysis desalting->lc_msms raw_data Raw MS Data lc_msms->raw_data data_processing Data Processing (e.g., MaxQuant) raw_data->data_processing quant_id Identification & Quantification data_processing->quant_id bioinfo Bioinformatics Analysis (e.g., PTM-Shepherd) quant_id->bioinfo

Experimental workflow for propionylation analysis.

propionylation_metabolism_epigenetics cluster_metabolism Metabolism cluster_epigenetics Epigenetic Regulation nutrients Odd-chain Fatty Acids, Amino Acids propionyl_coa Propionyl-CoA nutrients->propionyl_coa Catabolism histones Histones propionyl_coa->histones Propionylation p300_cbp p300/CBP (Propionyltransferase) p300_cbp->histones sirtuins Sirtuins (Depropionylase) histones->sirtuins Depropionylation chromatin Chromatin Structure histones->chromatin Modification gene_expression Gene Expression chromatin->gene_expression Altered Accessibility

Link between metabolism and epigenetic regulation by propionylation.

Conclusion

The study of protein propionylation is a rapidly advancing field with significant implications for understanding cellular regulation and disease. The application of robust experimental protocols, coupled with powerful bioinformatics software, is crucial for the accurate identification and quantification of propionylation events. The tools and methods outlined in this document provide a comprehensive framework for researchers to explore the functional roles of this important post-translational modification.

References

Troubleshooting & Optimization

Technical Support Center: N6-Propionyl-L-lysine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N6-Propionyl-L-lysine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the sensitivity of their mass spectrometry-based detection of this post-translational modification.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low sensitivity when detecting this compound?

A1: Low sensitivity is often due to the low abundance of propionylated proteins in biological samples. To overcome this, an enrichment step is highly recommended before mass spectrometry analysis. Immunoaffinity enrichment using an anti-propionyllysine antibody is a widely used and effective method to selectively isolate propionylated peptides from a complex mixture.[1][2][3]

Q2: How can I improve the ionization efficiency of my propionylated peptides?

A2: Improving ionization efficiency is critical for enhancing sensitivity. Chemical derivatization is a common strategy. Propionylation itself, using propionic anhydride (B1165640), increases the hydrophobicity of peptides, which can improve their retention in reversed-phase chromatography and enhance ionization.[4][5] Additionally, derivatization methods that introduce a permanent positive charge can significantly boost the electrospray ionization (ESI) signal, in some cases by as much as 10-fold or more.[6][7] The molecular volume of the derivatized peptide has been shown to strongly correlate with an increased ESI response.[8]

Q3: Can the derivatization process itself cause problems?

A3: Yes, the chemical derivatization step, while beneficial, can introduce complications. Incomplete propionylation can lead to a mixed population of peptides, dispersing the signal.[9] Furthermore, side reactions such as amidation and methylation of carboxyl groups can occur, leading to incorrect identifications and complicating data analysis.[9] It is crucial to optimize the derivatization protocol to ensure specificity and efficiency.

Q4: Are there issues with distinguishing this compound from other modifications?

A4: A significant challenge is the presence of isobaric modifications, which have the same nominal mass. For example, lysine (B10760008) propionylation can be isobaric with modifications arising from acrolein, a toxic aldehyde.[10] High-resolution mass spectrometry is essential to distinguish between nearly isobaric modifications like trimethylation (+42.046 Da) and acetylation (+42.010 Da), and by extension, other acyl modifications.[4][5] Advanced techniques like trapped ion mobility spectrometry (TIMS) may be required to separate isobaric modified peptides that cannot be resolved by chromatography.[10]

Troubleshooting Guides

Issue 1: Low or No Signal for Propionylated Peptides
Potential Cause Suggested Solution
Low Abundance of Target Peptide Implement an enrichment step using an anti-propionyllysine antibody to increase the concentration of propionylated peptides prior to LC-MS/MS analysis.[1][2][3]
Poor Ionization Efficiency Optimize ESI parameters. Consider derivatization strategies to increase peptide hydrophobicity or add a fixed positive charge, which has been shown to enhance ionization efficiency.[6][7] Acylation with reagents like PEG can lead to a significant gain in ESI response.[8]
Inefficient Peptide Fragmentation Optimize collision energy (HCD or CID) to ensure proper fragmentation of the propionylated peptides for confident identification.
Sample Loss During Preparation Use low-binding tubes and pipette tips. Minimize the number of sample transfer steps. Ensure proper pH and solvent conditions during desalting to prevent peptide loss.
Issue 2: Poor Reproducibility in Quantification
Potential Cause Suggested Solution
Incomplete or Variable Derivatization Optimize the propionylation reaction conditions, including reagent concentration, pH, and incubation time, to ensure complete and consistent derivatization.[9][11] Monitor for side reactions.
Matrix Effects Improve chromatographic separation to reduce co-elution of target peptides with interfering substances.[4] Ensure consistent sample cleanup and desalting across all samples.
Inconsistent Sample Loading Use a spike-in internal standard, such as a heavy isotope-labeled synthetic peptide, to normalize for variations in sample loading and processing.[11]
Variability in Digestion Efficiency Ensure the trypsin digestion protocol is consistent. Propionylation of lysine residues prior to digestion can be used to change trypsin's specificity to Arg-C, resulting in more reproducible digestion.[4][9]

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Propionylated Peptides

This protocol is adapted from methodologies described in proteomic studies of lysine propionylation.[2][3]

  • Protein Digestion:

    • Start with extracted and quantified protein.

    • Reduce the protein with DTT and alkylate with iodoacetamide.

    • Digest the protein with trypsin (enzyme-to-substrate ratio of 1:50 to 1:100) overnight at 37°C.[3]

  • Antibody Bead Preparation:

    • Use pan-anti-propionyl-lysine antibody conjugated to agarose (B213101) beads.

    • Wash the beads several times with PBS to remove any storage buffers.

  • Enrichment:

    • Incubate the digested peptide mixture with the antibody-conjugated beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with PBS to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched propionylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).

    • Immediately neutralize the eluate or proceed to desalting.

  • Desalting:

    • Desalt the eluted peptides using a C18 StageTip or equivalent.[3][11]

    • Dry the desalted peptides in a vacuum centrifuge before resuspending in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Protocol 2: Chemical Propionylation for Bottom-Up Proteomics

This protocol is based on methods used for histone analysis to improve sequence coverage and peptide properties.[4][11][12]

  • First Propionylation (Protein Level):

    • Resuspend extracted proteins (e.g., histones) in a suitable buffer like 50 mM ammonium (B1175870) bicarbonate, pH 8.0.[11]

    • Prepare a fresh solution of propionic anhydride in an organic solvent (e.g., a 1:2 ratio of 25% propionic anhydride in acetonitrile (B52724) to the sample).[11]

    • Add the propionylation reagent to the protein solution and incubate at room temperature.

    • Quench the reaction and dry the sample in a vacuum centrifuge.

    • Repeat the propionylation and drying step to ensure complete derivatization.[11]

  • Trypsin Digestion:

    • Resuspend the fully propionylated protein in 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at room temperature.[11]

    • Quench the digestion by drying in a vacuum centrifuge.

  • Second Propionylation (Peptide Level):

    • Resuspend the digested peptides in 50 mM ammonium bicarbonate, pH 8.0.

    • Repeat the propionylation reaction as in step 1 to derivatize the newly formed N-termini of the peptides.

  • Cleanup:

    • Desalt the derivatized peptides using a C18 StageTip.

    • Dry and resuspend in a solution compatible with your LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Protein Extraction Digestion Trypsin Digestion Protein->Digestion Enrichment Immunoaffinity Enrichment (Anti-propionyl-lysine Ab) Digestion->Enrichment Desalting Desalting (C18) Enrichment->Desalting LC LC Separation Desalting->LC MS MS Analysis (ESI) LC->MS MSMS MS/MS Fragmentation MS->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch Quantification Quantification DatabaseSearch->Quantification

Caption: Workflow for propionyl-lysine analysis.

troubleshooting_logic Start Low Signal for Propionylated Peptide CheckEnrichment Was an enrichment step performed? Start->CheckEnrichment CheckDeriv Is ionization efficiency a concern? CheckEnrichment->CheckDeriv Yes Sol_Enrich Implement immunoaffinity enrichment CheckEnrichment->Sol_Enrich No CheckLC Is chromatographic peak shape poor? CheckDeriv->CheckLC No Sol_Deriv Consider chemical derivatization to improve hydrophobicity CheckDeriv->Sol_Deriv Yes Sol_LC Optimize LC gradient and column chemistry CheckLC->Sol_LC Yes Continue Re-analyze Sample CheckLC->Continue No Sol_Enrich->Continue Sol_Deriv->Continue Sol_LC->Continue

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting Pan-Propionyl-Lysine Antibody Specificity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of pan-propionyl-lysine antibodies. All experimental protocols are detailed, and quantitative data is summarized for clarity.

Frequently Asked Questions (FAQs)

Q1: What is a pan-propionyl-lysine antibody and what is it used for?

A pan-propionyl-lysine antibody is a type of antibody that recognizes propionylated lysine (B10760008) residues on proteins, regardless of the surrounding amino acid sequence.[1][2][3][4] This makes them a valuable tool for the global analysis of protein propionylation, a post-translational modification (PTM) involved in various cellular processes.[1][2][4] These antibodies are commonly used in techniques such as Western Blotting, Immunohistochemistry, and Dot Blot to detect and quantify propionylated proteins in a sample.

Q2: My Western blot shows high background. How can I reduce it?

High background in a Western blot can obscure the specific signal of your target protein. Several factors can contribute to this issue. Here are some common causes and solutions:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of the primary and secondary antibodies.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] Consider increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[5] You can also try a different blocking agent, as some antibodies show less background with BSA compared to milk, or vice-versa.[6]

  • Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Optimize the antibody concentrations by performing a titration.[5][6][7] Start with the manufacturer's recommended dilution and then test a range of higher dilutions.

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.

    • Solution: Increase the number and duration of wash steps.[1][5][7] Use a gentle rocking motion during washes to ensure the entire membrane is washed evenly.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding.

    • Solution: Ensure the membrane remains submerged in buffer throughout the entire procedure.[6][7]

Q3: I am seeing multiple non-specific bands in my Western blot. What could be the cause?

The presence of multiple bands can be due to several factors, including protein degradation, non-specific antibody binding, or the presence of different propionylated proteins.

  • Protein Degradation: If your protein of interest is being degraded, you may see bands at lower molecular weights.

    • Solution: Prepare fresh cell or tissue lysates and always include protease inhibitors in your lysis buffer.[7] Keep samples on ice to minimize enzymatic activity.

  • Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate.

    • Solution: In addition to optimizing blocking and antibody concentrations, consider performing a peptide competition assay (see detailed protocol below) to confirm the specificity of the bands. A secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of non-specific bands.[6]

  • Detection of Multiple Propionylated Proteins: Since this is a pan-specific antibody, it will detect all propionylated proteins in the sample.

    • Solution: This is the expected outcome. To identify a specific propionylated protein, you may need to perform immunoprecipitation with an antibody specific to your protein of interest, followed by a Western blot with the pan-propionyl-lysine antibody.

Q4: How can I confirm the specificity of my pan-propionyl-lysine antibody?

Confirming the specificity of your antibody is critical for reliable results. Here are two key methods:

  • Peptide Competition Assay: This assay involves pre-incubating the antibody with a peptide containing the propionyl-lysine modification. If the antibody is specific, the peptide will block the antibody's binding site, leading to a significant reduction or elimination of the signal in a subsequent Western blot or Dot blot.

  • Dot Blot Analysis: A dot blot can be used to quickly assess the antibody's specificity by spotting various modified and unmodified peptides or proteins onto a membrane and probing with the pan-propionyl-lysine antibody. A specific antibody should only react with the propionylated targets.

Troubleshooting Guides

High Background in Western Blotting
Potential Cause Recommended Solution
Inadequate blockingIncrease blocking time to 2 hours at RT or overnight at 4°C. Increase blocking agent concentration (e.g., 5% non-fat milk or BSA). Try a different blocking agent.[5][6][7]
Primary/Secondary antibody concentration too highTitrate antibodies to determine the optimal dilution. Perform a secondary antibody-only control.[5][6][7]
Insufficient washingIncrease the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes).[1][5][7]
Membrane dried outKeep the membrane wet at all times during the procedure.[6][7]
Contaminated buffersPrepare fresh buffers for each experiment.
Non-Specific Bands in Western Blotting
Potential Cause Recommended Solution
Protein degradationUse fresh lysates and add protease inhibitors to the lysis buffer. Keep samples on ice.[7]
Non-specific antibody bindingOptimize blocking and antibody concentrations. Perform a peptide competition assay to confirm band specificity. Run a secondary antibody-only control.[6]
Cross-reactivity with other modificationsPerform a dot blot with a panel of different acylated peptides (e.g., acetylated, butyrylated) to assess cross-reactivity.
High signal from abundant proteinsReduce the total protein amount loaded on the gel.

Experimental Protocols

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with the pan-propionyl-lysine antibody diluted in blocking buffer (typically 1:500 - 1:1000) overnight at 4°C with gentle agitation.[2][4]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or an imaging system.

Peptide Competition Assay Protocol
  • Prepare Antibody-Peptide Mixtures:

    • Control: Dilute the pan-propionyl-lysine antibody to its optimal working concentration in dilution buffer (e.g., blocking buffer).

    • Competition: In a separate tube, pre-incubate the diluted antibody with a propionyl-lysine containing peptide at a molar excess (e.g., 10-100 fold) for 1-2 hours at room temperature with gentle rotation.[8][9]

  • Western Blotting: Proceed with the Western Blot protocol (steps 4-9) using the control and competition antibody mixtures in parallel on identical blots.

  • Analysis: Compare the signal intensity of the bands between the control and competition blots. A significant reduction or absence of a band in the competition blot indicates that the antibody binding to that protein is specific to the propionyl-lysine modification.

Dot Blot Protocol for Specificity Testing
  • Sample Preparation: Prepare serial dilutions of various modified and unmodified peptides or proteins (e.g., propionylated-BSA, acetylated-BSA, unmodified BSA) in a suitable buffer like PBS.[2]

  • Membrane Spotting: Carefully spot 1-2 µL of each sample onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).[10]

  • Primary Antibody Incubation: Incubate the membrane with the pan-propionyl-lysine antibody at the recommended dilution for 1 hour at room temperature.[10]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Detect the signal using an ECL substrate.

Quantitative Data Summary

The following table summarizes representative data from a dot blot experiment designed to test the specificity of a pan-propionyl-lysine antibody.

Peptide/Protein SpottedSignal Intensity (Arbitrary Units)Specificity Notes
Propionylated BSA++++Strong signal indicates high affinity for the propionyl-lysine modification.
Acetylated BSA+Minimal cross-reactivity may be observed with closely related acyl modifications.[2]
Butyrylated BSA+Minimal cross-reactivity may be observed with other short-chain acyl modifications.[2]
Unmodified BSA-No signal indicates specificity for the modification over the unmodified protein.[2]

Signal intensity is represented qualitatively: ++++ (strong), + (weak), - (none).

Visualizations

Antibody_Validation_Workflow cluster_western_blot Western Blot Analysis cluster_troubleshooting Troubleshooting cluster_confirmation Specificity Confirmation WB_Start Run Western Blot with pan-propionyl-lysine Ab WB_Result Observe Bands WB_Start->WB_Result High_Bg High Background? WB_Result->High_Bg If yes Non_Specific Non-Specific Bands? WB_Result->Non_Specific If yes Specific_Signal Specific Signal Confirmed WB_Result->Specific_Signal If no issues Optimize Optimize Blocking & Ab Concentration High_Bg->Optimize Peptide_Comp Perform Peptide Competition Assay Non_Specific->Peptide_Comp Dot_Blot Perform Dot Blot Specificity Test Non_Specific->Dot_Blot Optimize->WB_Start Re-run Peptide_Comp->Specific_Signal Dot_Blot->Specific_Signal

Caption: Workflow for troubleshooting and confirming pan-propionyl-lysine antibody specificity.

Peptide_Competition_Assay Ab pan-propionyl-lysine Antibody Incubate Pre-incubate Ab + Peptide Ab->Incubate Peptide Propionyl-lysine Peptide Peptide->Incubate Blot_Comp Western Blot with Pre-incubated Ab Incubate->Blot_Comp Result_Comp Signal Reduced/ Eliminated Blot_Comp->Result_Comp Ab_Control pan-propionyl-lysine Antibody (Control) Blot_Control Western Blot with Control Ab Ab_Control->Blot_Control Result_Control Signal Present Blot_Control->Result_Control

References

How to distinguish N6-Propionyl-L-lysine from other acylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N6-Propionyl-L-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on distinguishing this compound from other lysine (B10760008) acylations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ chemically from other common lysine acylations?

This compound is a post-translational modification (PTM) where a propionyl group (CH3-CH2-CO-) is covalently attached to the epsilon-amino group of a lysine residue.[1][2] This modification neutralizes the positive charge of the lysine side chain.[2] Chemically, it is similar to other short-chain acylations like acetylation, but it is bulkier and more hydrophobic due to the additional methylene (B1212753) group.[1]

Q2: What are the primary methods to distinguish this compound from other acylations?

The primary methods for distinguishing this compound from other acylations are:

  • Mass Spectrometry (MS): This is the most powerful technique, as it can differentiate modifications based on their specific mass shifts.[2][3]

  • High-Performance Liquid Chromatography (HPLC): When coupled with MS (LC-MS/MS), HPLC can separate peptides carrying different acyl groups, aiding in their identification.[2][3]

  • Antibody-Based Methods: Specific antibodies that recognize this compound can be used in techniques like Western blotting, ELISA, and immunoprecipitation to specifically detect this modification.[2][3][4][5]

Q3: Are there specific antibodies available for detecting this compound?

Yes, pan-anti-propionyl-lysine antibodies are commercially available.[2][4][5] These antibodies are designed to recognize the propionyl-lysine modification itself, often independent of the surrounding peptide sequence.[5] Site-specific antibodies for propionylated histones are also available.[5]

Q4: Can lysine acetyltransferases (KATs) also catalyze propionylation?

Yes, some known lysine acetyltransferases, such as p300 and CREB-binding protein (CBP), have been shown to catalyze lysine propionylation in vitro.[6][7] This cross-reactivity is important to consider when performing in vitro enzymatic assays.

Troubleshooting Guides

Mass Spectrometry Analysis
Issue Possible Cause Troubleshooting Steps
Difficulty distinguishing propionylation from other acylations with similar nominal mass. Insufficient mass resolution.Use a high-resolution mass spectrometer to accurately determine the mass difference. Propionylation results in a mass shift of +56.0262 Da.
Low signal intensity for propionylated peptides. Low abundance of the modification.Enrich for propionylated peptides using affinity chromatography with a pan-anti-propionyl-lysine antibody before MS analysis.[2]
Ambiguous identification of the acylation type. Lack of specific fragmentation patterns.Look for diagnostic "reporter" ions in your MS/MS spectra. While well-established for acetylation (m/z 126.1 and 143.1), specific reporter ions for propionylation should be validated using synthetic propionylated peptides.[8][9]
Western Blotting
Issue Possible Cause Troubleshooting Steps
No signal with anti-propionyl-lysine antibody. Low abundance of propionylated protein.Enrich your sample for the protein of interest via immunoprecipitation before running the Western blot.
Antibody not specific or sensitive enough.Use a validated anti-propionyl-lysine antibody from a reputable supplier.[4][5] Check the recommended antibody dilution and blocking conditions.
High background or non-specific bands. Antibody cross-reactivity with other acylations.This is a known challenge due to the structural similarity between acyl groups.[7] Perform peptide competition assays by pre-incubating the antibody with propionylated and other acylated peptides to confirm specificity.
Insufficient blocking or washing.Optimize blocking conditions (e.g., use 5% BSA in TBST) and increase the number and duration of washes.

Quantitative Data Summary

The key to distinguishing lysine acylations by mass spectrometry is the precise mass shift each modification imparts on the lysine residue.

Acyl ModificationAcyl GroupChemical Formula of AdductMonoisotopic Mass Shift (Da)
Formylation FormylCO+27.9949
Acetylation AcetylC2H2O+42.0106
Propionylation PropionylC3H4O+56.0262
Butyrylation ButyrylC4H6O+70.0419
Succinylation SuccinylC4H4O3+100.0160
Malonylation MalonylC3H2O3+86.0004
Glutarylation GlutarylC5H6O3+114.0317
Crotonylation CrotonylC4H4O+68.0262

Experimental Protocols

Protocol 1: Enrichment of Propionylated Peptides for Mass Spectrometry

This protocol outlines the immunoaffinity enrichment of propionylated peptides from a complex protein digest.

  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues using a suitable lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve PTMs.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Reduce and alkylate the proteins, followed by digestion with an appropriate protease (e.g., trypsin) overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Immunoaffinity Enrichment:

    • Incubate the desalted peptides with pan-anti-propionyl-lysine antibody-conjugated agarose (B213101) beads.[2]

    • Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with a wash buffer to remove non-specifically bound peptides.

    • Elute the enriched propionylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by nano-HPLC coupled to a high-resolution tandem mass spectrometer.[3]

    • Configure the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

    • Search the resulting MS/MS data against a protein database, specifying propionylation of lysine (+56.0262 Da) as a variable modification.

Protocol 2: Western Blotting for Detection of Propionylated Proteins

This protocol describes the detection of propionylated proteins in a sample by Western blotting.

  • Sample Preparation and SDS-PAGE:

    • Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.

    • Determine protein concentration.

    • Separate the protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary pan-anti-propionyl-lysine antibody at the recommended dilution overnight at 4°C.[10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_extraction Protein Extraction (with inhibitors) digestion Proteolytic Digestion (e.g., Trypsin) protein_extraction->digestion desalting Peptide Desalting (C18 SPE) digestion->desalting enrichment Immunoaffinity Enrichment (anti-propionyl-lysine antibody) desalting->enrichment lc_ms nano-LC-MS/MS enrichment->lc_ms data_analysis Database Search & Data Analysis lc_ms->data_analysis

Caption: Workflow for Mass Spectrometry-based identification of propionylated proteins.

logical_relationship_differentiation topic Distinguishing this compound ms Mass Spectrometry topic->ms hplc HPLC topic->hplc antibody Antibody-Based Methods topic->antibody ms_prop Specific Mass Shift (+56.0262 Da) ms->ms_prop hplc_prop Retention Time Shift hplc->hplc_prop antibody_prop Specific Recognition (e.g., Western Blot, ELISA) antibody->antibody_prop

Caption: Key methods for differentiating this compound.

References

Technical Support Center: Optimizing Enrichment of Low-Abundance Propionylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propionylated proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of enriching and analyzing low-abundance propionylated proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the enrichment of propionylated proteins via immunoprecipitation (IP).

Issue 1: Low or No Yield of Enriched Propionylated Protein

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Cell Lysis Ensure your lysis buffer is appropriate for your protein's cellular location. For cytoplasmic proteins, a buffer with non-ionic detergents like NP-40 or Triton X-100 (e.g., NETN buffer) is often sufficient. For nuclear or membrane-bound proteins, a harsher buffer like RIPA may be necessary, but be aware it can disrupt protein interactions.[1] Always include protease and deacetylase inhibitors in your lysis buffer to prevent degradation and removal of the propionyl group. Sonication can improve the extraction of nuclear and membrane proteins.[2]
Low Abundance of Target Protein Increase the amount of starting material (cell lysate).[3] Confirm the expression of your target protein in the input lysate via Western blot before proceeding with the IP.
Ineffective Antibody-Antigen Binding Optimize the antibody concentration. Too little antibody will result in low yield, while too much can increase non-specific binding.[4] Check the antibody datasheet for the recommended concentration for IP. Ensure the antibody has been validated for immunoprecipitation.
Suboptimal Incubation Times Extend the incubation time of the lysate with the antibody (e.g., overnight at 4°C) to allow for sufficient binding complex formation.[5]
Protein Degradation Work quickly and keep samples on ice or at 4°C throughout the procedure.[3] Ensure fresh protease inhibitors are added to all buffers.
Loss of Protein During Washing Steps Use less stringent wash buffers. High salt concentrations or harsh detergents can disrupt the antibody-antigen interaction. You can test a range of salt concentrations (150 mM - 500 mM) to find the optimal balance between reducing background and maintaining your protein of interest.[3]

Issue 2: High Background of Non-Specific Proteins

Possible Causes & Solutions

CauseRecommended Solution
Non-Specific Antibody Binding Use a high-quality, affinity-purified antibody specific for propionyl-lysine.[6] Perform a pre-clearing step by incubating the lysate with beads (without the primary antibody) to remove proteins that non-specifically bind to the beads themselves.[4][7]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5).[3] Increase the volume of wash buffer. Ensure thorough mixing of the beads during washing by inverting the tube multiple times.[3]
Wash Buffer Not Stringent Enough Gradually increase the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration.[3]
Too Much Antibody or Lysate Using an excessive amount of antibody or cell lysate can lead to increased non-specific binding.[3][4] Titrate the antibody to the lowest effective concentration and consider reducing the total protein input.
Contamination from Beads Block the beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the antibody to reduce non-specific protein binding to the beads.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of antibody should I use for enriching propionylated proteins?

A1: The choice of antibody depends on your experimental goal.

  • Pan-specific anti-propionyl-lysine antibodies: These recognize the propionyl-lysine modification regardless of the surrounding amino acid sequence.[6][8] They are ideal for global profiling of the propionylome.

  • Site-specific anti-propionyl-lysine antibodies: These antibodies recognize a propionylated lysine (B10760008) residue within a specific protein sequence context. They are used to study the propionylation of a particular site on a protein of interest.[9]

Q2: How can I validate that my anti-propionyl-lysine antibody is specific?

A2: Antibody validation is crucial. You can perform a peptide dot blot analysis to test the antibody's affinity for the propionylated peptide versus the acetylated and unmodified versions of the same peptide.[9] Additionally, Western blot analysis of cell lysates can show the antibody's ability to detect propionylated proteins.

Q3: What is the difference between RIPA and NETN lysis buffers, and which one should I choose?

A3: The main difference lies in the detergents they contain.

  • RIPA (Radioimmunoprecipitation Assay) buffer: Contains both non-ionic (NP-40) and ionic (SDS, sodium deoxycholate) detergents. It is a harsher buffer, effective at solubilizing nuclear and membrane-bound proteins, but it may denature proteins and disrupt protein-protein interactions.[1]

  • NETN buffer: Contains a non-ionic detergent (NP-40 or Triton X-100). It is a milder buffer that is less likely to denature proteins, making it a better choice for preserving protein function and interactions.[1]

For enriching a single propionylated protein where preserving interactions is not the primary goal, RIPA can be effective, especially for hard-to-solubilize proteins. For co-immunoprecipitation or when maintaining protein integrity is critical, a milder buffer like NETN is recommended.

Q4: What are the key considerations for preparing enriched propionylated proteins for mass spectrometry (MS)?

A4: Proper sample preparation is critical for successful MS analysis.

  • Elution: Elute the enriched proteins from the beads. A common method is to use a low pH buffer or SDS-PAGE sample buffer.

  • Removal of Contaminants: It is essential to remove detergents and salts from the sample, as they can interfere with the ionization process in the mass spectrometer.[10] This can be achieved through methods like in-gel digestion or using specialized cleanup columns.

  • Reduction, Alkylation, and Digestion: Proteins are typically denatured, and the disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming. Subsequently, the proteins are digested into smaller peptides, usually with trypsin, which are more amenable to MS analysis.[11]

Quantitative Data Presentation

The following table provides an example of how to present quantitative data from a propionylome analysis, showing the number of identified propionylation sites and proteins at different cellular growth phases.

Table 1: Identification of Propionylated Proteins and Sites in Thermus thermophilus [12]

Growth PhaseIdentified Propionylation SitesIdentified Propionylated Proteins
Mid-exponential12180
Late stationary323163
Total Unique 361 183

Experimental Protocols

Detailed Protocol for Immunoprecipitation (IP) of Propionylated Proteins

This protocol provides a step-by-step guide for the enrichment of propionylated proteins from cell lysates.

A. Cell Lysis

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., RIPA or NETN) supplemented with protease and deacetylase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • (Optional) Sonicate the lysate to shear genomic DNA and improve protein extraction.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

B. Pre-clearing the Lysate

  • To a defined amount of protein lysate (e.g., 1 mg), add an appropriate amount of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

C. Immunoprecipitation

  • Add the anti-propionyl-lysine antibody to the pre-cleared lysate. The optimal amount should be determined empirically, but a typical starting point is 1-5 µg of antibody per 1 mg of lysate.

  • Incubate on a rotator overnight at 4°C.

  • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for 2-4 hours at 4°C.

  • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

D. Washing

  • Discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer without inhibitors or a modified buffer with adjusted salt concentration).

  • Incubate on a rotator for 5 minutes at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Repeat the wash steps 3-4 more times.

E. Elution

  • After the final wash, remove all supernatant.

  • To elute the enriched proteins, resuspend the beads in 2X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes.

  • Centrifuge to pellet the beads and collect the supernatant containing the enriched propionylated proteins for downstream analysis like Western blotting or mass spectrometry.

Visualizations

experimental_workflow start Start: Cell Culture lysis Cell Lysis (with inhibitors) start->lysis preclear Pre-clearing Lysate (with beads) lysis->preclear ip Immunoprecipitation (add anti-Kpr Ab) preclear->ip capture Capture with Beads (Protein A/G) ip->capture wash Washing Steps (remove non-specific proteins) capture->wash elution Elution wash->elution analysis Downstream Analysis (WB or MS) elution->analysis

Caption: Workflow for propionylated protein enrichment.

troubleshooting_workflow start Problem: Low/No Yield check_input Check Input Lysate by WB start->check_input input_ok Protein Present? check_input->input_ok increase_lysate Increase Starting Material input_ok->increase_lysate No check_ip Check IP Antibody & Conditions input_ok->check_ip Yes optimize_ab Optimize Ab Concentration check_ip->optimize_ab optimize_lysis Optimize Lysis Buffer check_ip->optimize_lysis extend_incubation Extend Incubation Time check_ip->extend_incubation

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Chemical Synthesis of N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N6-Propionyl-L-lysine.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the chemical synthesis of this compound?

A1: The most prevalent and effective strategy involves a three-step process:

  • Protection of the Nα-amino group: The α-amino group of L-lysine is first protected to prevent it from reacting during the propionylation step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

  • Propionylation of the Nε-amino group: The free ε-amino group of the protected lysine (B10760008) is then acylated using a propionylating agent, such as propionic anhydride (B1165640).

  • Deprotection of the Nα-amino group: Finally, the protecting group on the α-amino group is removed to yield this compound. For the Boc group, this is typically achieved using a strong acid like trifluoroacetic acid (TFA).

Q2: Why is protection of the Nα-amino group necessary?

A2: The Nα-amino group is generally more nucleophilic than the Nε-amino group. Without protection, the propionylating agent would preferentially react with the Nα-amino group, leading to the undesired N2-Propionyl-L-lysine or di-propionylated lysine as the major product.[1][2]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Di-propionylation: If the Nα-amino group is not fully protected, both amino groups can be propionylated.

  • Incomplete deprotection: Residual protecting groups on the Nα-amino group can lead to an impure final product.

  • Racemization: While less common under mild conditions, harsh basic or acidic conditions can potentially lead to racemization at the α-carbon.

  • Side reactions with the propionylating agent: Propionic anhydride can react with water, so anhydrous conditions are recommended for the propionylation step.[3][4]

Q4: Which analytical techniques are recommended for product characterization?

A4: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the propionyl group and the overall structure of the molecule.[5]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Propionylated Product 1. Incomplete reaction during propionylation. 2. Degradation of the product during workup or purification. 3. Suboptimal reaction conditions (temperature, time). 4. Inactive or hydrolyzed propionylating agent.1. Increase the molar excess of the propionylating agent (e.g., propionic anhydride). 2. Ensure anhydrous conditions during the propionylation step. 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 4. Use freshly opened or properly stored propionic anhydride.
Presence of Starting Material (Nα-Boc-L-lysine) in the Final Product 1. Insufficient amount of propionylating agent. 2. Short reaction time.1. Increase the stoichiometry of the propionylating agent. 2. Extend the reaction time and monitor for completion.
Presence of Di-propionylated Lysine The Nα-protecting group was prematurely removed or the protection was incomplete.Ensure the integrity of the Nα-protecting group before the propionylation step. Use milder conditions if possible during the workup of the protection step.
Difficulty in Purifying the Final Product 1. Presence of closely related impurities. 2. Poor separation on the chromatography column.1. Optimize the purification method. Ion-exchange chromatography is often effective for separating amino acids and their derivatives.[8][9][10][11] 2. Adjust the pH and salt gradient during ion-exchange chromatography for better resolution. 3. Consider using a different type of chromatography, such as reversed-phase HPLC with an appropriate mobile phase.
Incomplete Deprotection of the Nα-Boc Group 1. Insufficient deprotection time. 2. Inadequate amount or concentration of the deprotecting agent (e.g., TFA).1. Increase the reaction time for the deprotection step.[12] 2. Use a higher concentration of TFA or a larger volume. 3. Ensure the complete removal of any solvents that may interfere with the deprotection reaction.

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-Nε-propionyl-L-lysine
  • Dissolution: Dissolve Nα-Boc-L-lysine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • pH Adjustment: Adjust the pH of the solution to 9-10 with a suitable base, such as sodium hydroxide.

  • Propionylation: Cool the solution to 0°C in an ice bath. Add propionic anhydride (1.5 equivalents) dropwise while maintaining the pH at 9-10 by the concomitant addition of the base.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the solution to pH 2-3 with a suitable acid, such as hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Deprotection of Nα-Boc-Nε-propionyl-L-lysine
  • Dissolution: Dissolve the crude Nα-Boc-Nε-propionyl-L-lysine in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the resulting crude this compound by ion-exchange chromatography.[8][9][10]

Quantitative Data Summary

Parameter Value Notes
Typical Yield (Propionylation Step) 85-95%Dependent on reaction conditions and purity of reagents.
Typical Yield (Deprotection Step) >90%Generally a high-yielding step.
Overall Yield 75-85%Based on the two-step synthesis.
Purity (after chromatography) >98%Achievable with optimized ion-exchange chromatography.[9]
Propionic Anhydride Stoichiometry 1.2-1.5 equivalentsAn excess is used to ensure complete reaction.
Deprotection Time (TFA/DCM) 1-2 hoursMonitor by TLC for completion.[12]

Visualizations

experimental_workflow start Start: L-Lysine protection Step 1: Nα-Boc Protection start->protection intermediate1 Nα-Boc-L-lysine protection->intermediate1 propionylation Step 2: Nε-Propionylation (Propionic Anhydride) intermediate1->propionylation intermediate2 Nα-Boc-Nε-propionyl-L-lysine propionylation->intermediate2 deprotection Step 3: Nα-Deprotection (TFA) intermediate2->deprotection purification Step 4: Purification (Ion-Exchange Chromatography) deprotection->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the chemical synthesis of this compound.

histone_modification_pathway propionyl_coa Propionyl-CoA (Metabolic Intermediate) hat Histone Acetyltransferases (HATs) (e.g., p300/CBP) propionyl_coa->hat propionylated_histone Propionylated Histone (N6-Propionyl-lysine) hat->propionylated_histone Propionylation histone Histone Protein (with Lysine residue) histone->hat chromatin Chromatin Structure Alteration propionylated_histone->chromatin gene_expression Modulation of Gene Expression chromatin->gene_expression

Caption: The role of lysine propionylation in histone modification and gene regulation.[13][14]

References

Preventing sample degradation of propionylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propionylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent sample degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of propionylated protein sample degradation?

A1: Degradation of propionylated protein samples can occur through two main pathways:

  • Enzymatic Degradation: The primary enzymatic threat is the removal of the propionyl group from lysine (B10760008) residues by certain classes of enzymes. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, have been shown to exhibit depropionylation activity. Specifically, SIRT1, SIRT2, SIRT3, and SIRT7 can enzymatically remove propionyl groups.[1][2] Additionally, general proteases present in cell lysates can degrade the entire protein backbone if not properly inhibited.

  • Chemical Degradation: Although the propionyl-lysine bond is generally stable, harsh chemical conditions can lead to its cleavage. High pH (alkaline conditions) and elevated temperatures can promote hydrolysis of the amide bond, leading to the loss of the propionyl group.[3][4] During sample preparation for mass spectrometry, side reactions such as amidation and methylation of carboxyl groups can also occur, depending on the protocol and reagents used.[1]

Q2: How does propionylation differ from acetylation, and does this affect stability?

A2: Propionylation is the addition of a propionyl group (-CO-CH2-CH3) to a lysine residue, while acetylation is the addition of an acetyl group (-CO-CH3). The propionyl group is slightly larger and more hydrophobic than the acetyl group.[5] While they share structural similarities, this difference can influence their recognition by enzymes and antibodies. Some enzymes that catalyze acetylation, like p300 and CREB-binding protein (CBP), can also use propionyl-CoA as a substrate to propionylate proteins.[2][6] Similarly, some deacetylases, like certain sirtuins, can also remove propionyl groups.[1] While direct comparative stability studies are limited, the fundamental amide linkage is similar, suggesting that conditions promoting deacetylation (e.g., high pH) would likely also affect propionylation.

Q3: What are the recommended storage conditions for propionylated protein samples?

Troubleshooting Guides

Issue 1: Loss of Propionylation Signal in Western Blot or Mass Spectrometry

Possible Causes and Solutions

Possible Cause Recommended Solution
Enzymatic Depropionylation Immediately after cell lysis, add a broad-spectrum deacetylase inhibitor cocktail that is also effective against sirtuins. Nicotinamide (NAM) is a known inhibitor of sirtuins.[1] Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.
Protease Activity Always use a fresh, broad-spectrum protease inhibitor cocktail in your lysis and storage buffers to prevent degradation of the protein backbone.
Chemical Instability Avoid high pH buffers (pH > 8.0) and prolonged exposure to high temperatures during sample preparation. If heating is necessary (e.g., for denaturation), keep it as brief as possible.
Inefficient Enrichment If performing immunoprecipitation (IP) to enrich for propionylated proteins, ensure your anti-propionyl-lysine antibody is validated for IP and used at the optimal concentration. Pre-clear the lysate with beads to reduce non-specific binding.
Mass Spectrometry Sample Preparation Issues During the chemical derivatization steps for mass spectrometry (often involving propionic anhydride), incomplete propionylation or side reactions can occur. Follow optimized protocols carefully, which may include multiple rounds of propionylation.[1]
Issue 2: High Background or Non-Specific Bands in Western Blot using Anti-Propionyl-Lysine Antibody

Possible Causes and Solutions

Possible Cause Recommended Solution
Antibody Cross-Reactivity The anti-propionyl-lysine antibody may cross-react with other similar acyl modifications, such as acetylation or butyrylation. Check the manufacturer's data sheet for specificity information.[5][7][8] Perform a dot blot with acetylated, propionylated, and butyrylated peptides to test the specificity of your antibody.[7]
Non-Specific Antibody Binding Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour at room temperature. Ensure adequate washing steps are performed after primary and secondary antibody incubations.
Poor Quality of Lysate Incomplete cell lysis can release cellular components that interfere with antibody binding. Ensure complete lysis and clarify the lysate by centrifugation to remove insoluble debris.
Issue 3: Difficulty Distinguishing Propionylation from Other Modifications in Mass Spectrometry

Possible Causes and Solutions

Possible Cause Recommended Solution
Isobaric Modifications Propionylation (+56.0262 Da) is isobaric with trimethylation (+42.0470 Da on a dimethylated lysine). High-resolution mass spectrometry is essential to differentiate these modifications based on their mass difference.
Similar Acyl Modifications Butyrylation (+70.0419 Da) has a mass close to propionylation. Careful analysis of the mass shift is required. Using specific enrichment techniques for each modification can help in their differentiation.
In-source Fragmentation Optimize mass spectrometer source conditions to minimize in-source fragmentation, which can lead to ambiguous modification assignments.

Experimental Protocols

Protocol 1: Enrichment of Propionylated Peptides for Mass Spectrometry

This protocol is adapted from methods used for the enrichment of acylated peptides.

Materials:

  • Cell lysate containing propionylated proteins

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% Nonidet P-40, pH 8.0)

  • Anti-propionyl-lysine antibody conjugated to agarose (B213101) beads

  • 0.1% Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Methodology:

  • Protein Extraction and Digestion:

    • Lyse cells in a buffer containing protease and deacetylase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

    • Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 column and dry them under vacuum.

  • Immunoaffinity Enrichment:

    • Resuspend the dried peptides in NETN buffer.

    • Incubate the peptide solution with anti-propionyl-lysine antibody-conjugated agarose beads for 4-6 hours at 4°C with gentle rotation.[9]

    • Wash the beads three times with NETN buffer to remove non-specifically bound peptides.

    • Wash the beads twice with a buffer without detergent (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

    • Elute the enriched propionylated peptides from the beads by washing three times with 0.1% TFA.

    • Pool the elution fractions.

  • Sample Cleanup for Mass Spectrometry:

    • Desalt the eluted peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the purified peptides under vacuum.

    • Resuspend the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

Protocol 2: In Vitro Sirtuin De-propionylation Assay

This protocol can be used to assess the depropionylation activity of a specific sirtuin enzyme on a propionylated substrate.

Materials:

  • Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, or SIRT7)

  • Propionylated peptide substrate (synthetic or purified)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Reaction stop solution (e.g., 0.1% TFA)

  • HPLC or mass spectrometer for analysis

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, the propionylated peptide substrate at a known concentration, and the purified sirtuin enzyme.

    • Prepare a negative control reaction without the sirtuin enzyme and another without NAD+.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the depropionylation reaction by adding NAD+ to the reaction mixtures (final concentration typically 1-5 mM).

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding the stop solution.

  • Analysis:

    • Analyze the reaction products by reverse-phase HPLC or mass spectrometry to separate and quantify the remaining propionylated substrate and the depropionylated product.

    • Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

experimental_workflow Workflow for Propionylated Protein Analysis cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A Cell Lysis (with protease/deacetylase inhibitors) B Protein Reduction & Alkylation A->B C Tryptic Digestion B->C D Immunoaffinity Purification (Anti-Propionyl-Lysine Antibody) C->D E LC-MS/MS Analysis D->E F Data Analysis (Peptide Identification & Quantification) E->F

Caption: Experimental workflow for the identification of propionylated proteins.

signaling_pathway Propionyl-CoA Metabolism and Protein Propionylation cluster_sources Sources of Propionyl-CoA cluster_fates Fates of Propionyl-CoA cluster_tca TCA Cycle Entry cluster_ptm Protein Modification Amino Acids Valine, Isoleucine, Threonine, Methionine Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Cholesterol Side-chain Cholesterol Side-chain Cholesterol Side-chain->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyltransferases (e.g., p300/CBP) Propionyltransferases (e.g., p300/CBP) Propionyl-CoA->Propionyltransferases (e.g., p300/CBP) Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Protein Propionylation Protein Propionylation Sirtuins (e.g., SIRT1-3, 7) Sirtuins (e.g., SIRT1-3, 7) Protein Propionylation->Sirtuins (e.g., SIRT1-3, 7) Removes Propionyl Group Propionyltransferases (e.g., p300/CBP)->Protein Propionylation Adds Propionyl Group

Caption: Key metabolic pathways involving propionyl-CoA and its role in protein propionylation.

References

Technical Support Center: Validating Site-Specific Propionylation Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of site-specific propionylation antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to validate the specificity of a site-specific propionylation antibody?

A1: Validating the specificity of a site-specific propionylation antibody is essential to ensure that the antibody detects the propionyl mark at the intended lysine (B10760008) residue and does not cross-react with other modifications or unmodified sequences. This validation is critical for obtaining reliable and reproducible data in downstream applications such as Western blotting, immunoprecipitation, and immunohistochemistry.

Q2: What are the primary methods for validating the specificity of a site-specific propionylation antibody?

A2: The primary methods for validating specificity include:

  • Dot Blot Assay: To assess the antibody's binding to propionylated versus unmodified or other acylated peptides.

  • Peptide Competition Assay: To demonstrate that the antibody's binding to the target protein can be specifically blocked by the propionylated peptide immunogen.

  • Western Blotting: To confirm the antibody recognizes a protein of the expected molecular weight in biological samples and that this signal can be specifically competed away.

  • Mass Spectrometry (MS): To definitively identify the propionylated residue on the target protein, often following immunoprecipitation with the antibody.[1][2][3]

Q3: What are common causes of non-specific binding with propionylation antibodies?

A3: Common causes of non-specific binding include:

  • Cross-reactivity with other acyl modifications: Due to structural similarities, antibodies raised against propionylated lysine may cross-react with acetylated, butyrylated, or other acylated lysines.[4]

  • Recognition of the unmodified peptide backbone: The antibody may have some affinity for the amino acid sequence surrounding the target lysine, regardless of its modification state.

  • Low antibody purity: The antibody preparation may contain other immunoglobulins that bind non-specifically.

Q4: How can I enrich for propionylated proteins or peptides before validation?

A4: Enrichment can be achieved using affinity chromatography with a pan-anti-propionyl-lysine antibody.[1] This is particularly useful for mass spectrometry analysis to increase the chances of identifying the specific propionylated peptide. Commercial kits are also available for the immunoaffinity purification of propionylated peptides.[5]

Troubleshooting Guides

Dot Blot Assay

Problem: High background on the dot blot membrane.

  • Possible Cause: Inadequate blocking of the membrane.

  • Solution: Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) or extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the membrane is fully submerged and agitated during blocking.[6]

Problem: Weak or no signal for the propionylated peptide.

  • Possible Cause: Low antibody concentration or inactive antibody.

  • Solution: Increase the primary antibody concentration. To check for antibody activity, you can perform a dot blot by directly spotting the primary antibody onto the membrane and detecting it with a secondary antibody.[6][7] Also, ensure proper storage of the antibody at -20°C and avoid repeated freeze-thaw cycles.[8]

Problem: Signal observed for the unmodified or other acylated peptides.

  • Possible Cause: The antibody is cross-reacting with other modifications or the unmodified peptide sequence.

  • Solution: This indicates a lack of specificity. To minimize cross-reactivity with acetylated peptides, for instance, the antibody can be cross-adsorbed by passing it through an affinity column containing the acetylated peptide.[9] If cross-reactivity persists, a different antibody clone may be necessary.

Peptide Competition Assay & Western Blotting

Problem: The competing propionylated peptide does not block the signal in a Western blot.

  • Possible Cause 1: Insufficient concentration of the competing peptide.

  • Solution 1: Increase the molar excess of the competing peptide. A 200- to 500-fold molar excess of peptide to antibody is a common starting point.[10][11]

  • Possible Cause 2: Inadequate pre-incubation of the antibody and peptide.

  • Solution 2: Increase the pre-incubation time (e.g., 1-2 hours at 37°C or 2-24 hours at 4°C) with gentle rocking to allow for the formation of the antibody-peptide complex.[10][11]

Problem: Multiple bands are observed on the Western blot.

  • Possible Cause 1: Protein degradation.

  • Solution 1: Prepare fresh cell or tissue lysates and always include protease and phosphatase inhibitors in the lysis buffer.[12]

  • Possible Cause 2: Non-specific antibody binding.

  • Solution 2: Optimize the primary antibody dilution. A higher concentration can sometimes lead to non-specific bands. Also, ensure that the blocking and washing steps are performed adequately.[6][13] A peptide competition assay should be performed to determine which of the observed bands is the specific target.[10][11]

Problem: Weak or no band on the Western blot.

  • Possible Cause 1: Low abundance of the propionylated protein.

  • Solution 1: Increase the amount of protein loaded onto the gel. For post-translationally modified proteins, loading up to 100 µg of total protein per lane may be necessary.[12] You can also enrich your sample for the target protein via immunoprecipitation.

  • Possible Cause 2: The propionylation is not present in the sample under the tested conditions.

  • Solution 2: Treat cells with a histone deacetylase (HDAC) inhibitor, as some HDACs can remove propionyl groups. Alternatively, supplement the cell culture media with propionate (B1217596) to potentially increase the levels of protein propionylation.[1]

Experimental Protocols

Dot Blot Assay for Specificity Validation

This protocol assesses the binding of the site-specific propionylation antibody to its target peptide versus control peptides.

Materials:

  • Nitrocellulose or PVDF membrane

  • Propionylated peptide (the immunogen)

  • Unmodified peptide (same sequence as the immunogen)

  • Other acylated peptides (e.g., acetylated, butyrylated) with the same sequence

  • Site-specific propionylation primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare serial dilutions of the propionylated, unmodified, and other acylated peptides.

  • Carefully spot 1-2 µL of each peptide dilution onto the membrane.

  • Allow the spots to dry completely.

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Expected Results: A strong signal should be observed for the propionylated peptide, with minimal to no signal for the unmodified and other acylated peptides.

Peptide Competition Assay for Western Blotting

This protocol confirms the specificity of the antibody for the target protein in a complex mixture.

Materials:

  • Cell or tissue lysate

  • SDS-PAGE and Western blotting equipment

  • Site-specific propionylation primary antibody

  • Propionylated peptide (the immunogen)

  • Unmodified peptide (control)

  • HRP-conjugated secondary antibody

  • Blocking buffer

  • Wash buffer

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare three identical protein samples from your lysate for SDS-PAGE.

  • Run the gel and transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • While the membrane is blocking, prepare three primary antibody solutions:

    • No peptide control: Primary antibody in blocking buffer.

    • Propionylated peptide competition: Pre-incubate the primary antibody with a 200-500 fold molar excess of the propionylated peptide for 1-2 hours at 37°C.

    • Unmodified peptide control: Pre-incubate the primary antibody with a 200-500 fold molar excess of the unmodified peptide for 1-2 hours at 37°C.

  • Cut the membrane into three strips (each containing one lane of your sample) and incubate each strip with one of the prepared antibody solutions overnight at 4°C.

  • Proceed with the standard Western blot protocol for washing, secondary antibody incubation, and detection.

Expected Results: The band corresponding to the target protein should be present in the "no peptide control" and "unmodified peptide control" lanes but should be significantly reduced or absent in the "propionylated peptide competition" lane.

Data Presentation

Table 1: Example Dot Blot Assay Results

Peptide SpottedPeptide Amount (ng)Signal Intensity (Arbitrary Units)
Propionylated-Peptide109500
Propionylated-Peptide11200
Unmodified-Peptide1050
Acetylated-Peptide10150

Table 2: Example Peptide Competition Assay Densitometry

ConditionBand Intensity (Arbitrary Units)% Reduction vs. No Peptide Control
No Peptide Control120000%
+ Unmodified Peptide115004.2%
+ Propionylated Peptide80093.3%

Visualizations

Antibody_Validation_Workflow cluster_assays Specificity Assays Dot_Blot Dot Blot Assay Peptide_Competition Peptide Competition Assay Dot_Blot->Peptide_Competition Confirm in Lysate Mass_Spectrometry Mass Spectrometry Peptide_Competition->Mass_Spectrometry Definitive ID Validation_Check Is Antibody Specific? Peptide_Competition->Validation_Check Start Start: Site-Specific Propionylation Antibody Start->Dot_Blot Initial Screen Validated_Antibody Validated Antibody Validation_Check->Validated_Antibody Yes Troubleshoot Troubleshoot or Select New Antibody Validation_Check->Troubleshoot No Peptide_Competition_Logic cluster_antibody Antibody Incubation cluster_blot Western Blot Antibody_Only Antibody Alone Target_Protein Target Protein on Membrane Antibody_Only->Target_Protein Binds Antibody_Peptide Antibody + Propionylated Peptide Antibody_Peptide->Target_Protein Binding Blocked Signal Signal Detected Target_Protein->Signal Results in No_Signal No Signal Target_Protein->No_Signal Results in Propionylation_Signaling_Pathway Metabolic_Input Metabolic Input (e.g., Propionyl-CoA) KAT Lysine Propionyltransferase (KAT) Metabolic_Input->KAT Protein_A_prop Protein A (Propionylated) KAT->Protein_A_prop Adds Propionyl Group KDAC Lysine Depropionylase (KDAC) Protein_A_unprop Protein A (Unpropionylated) KDAC->Protein_A_unprop Protein_A_unprop->KAT Protein_A_prop->KDAC Removes Propionyl Group Downstream_Effector Downstream Effector Protein_A_prop->Downstream_Effector Activates Biological_Response Biological Response (e.g., Gene Transcription) Downstream_Effector->Biological_Response

References

Technical Support Center: Western Blotting for Propionylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers working with propionylated proteins. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during western blotting experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during the western blotting workflow for propionylated proteins.

Problem 1: Weak or No Signal

Potential Cause Recommended Solution
Low Abundance of Propionylated Protein Propionylation can be a low-abundance modification. Consider enriching your sample for propionylated proteins using affinity purification methods.[1] For cellular models, you can increase the overall level of propionylation by treating cells with sodium propionate (B1217596).[2][3]
Inefficient Protein Extraction Use a lysis buffer containing inhibitors of deacetylases and depropionylases to preserve the modification. Keep samples on ice throughout the preparation process.
Poor Antibody Performance Ensure you are using an antibody validated for western blotting. Titrate the primary antibody to determine the optimal concentration.[4] If using a new antibody, perform a dot blot to confirm its activity.
Suboptimal Transfer Conditions For small proteins like histones (~17 kDa), which are common targets of propionylation, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent over-transfer.[5] Optimize transfer time and voltage.
Insufficient Protein Loading For low-abundance targets, increase the amount of protein loaded per lane (50-100 µg).[6]

Problem 2: High Background

Potential Cause Recommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Bovine Serum Albumin (BSA) at 3-5% in TBST is often recommended for post-translational modification antibodies to reduce non-specific binding.[7] Avoid using milk as a blocking agent as it contains proteins that can interfere with the detection of some modified proteins.
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding.[7][8] Dilute your antibodies further. Recommended starting dilutions for anti-propionyl-lysine antibodies are often in the range of 1:500 to 1:2000.[9][10]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[4]
Membrane Drying Ensure the membrane remains hydrated throughout the blotting process, as dry spots can cause high background.

Problem 3: Non-specific Bands

Potential Cause Recommended Solution
Antibody Cross-Reactivity Use a highly specific monoclonal antibody if possible. Some pan-acyl-lysine antibodies may show cross-reactivity with other modifications like acetylation.[11][12] Check the antibody datasheet for specificity data. You can test for cross-reactivity by running parallel blots with samples known to be acetylated or butyrylated.[9]
Protein Degradation Add a protease inhibitor cocktail to your lysis buffer to prevent the formation of protein fragments that might be recognized by the antibody.
Presence of Isoforms or Other PTMs The target protein may exist in multiple isoforms or have other post-translational modifications that affect its migration on the gel.

Frequently Asked Questions (FAQs)

Q1: What type of antibody is best for detecting propionylated proteins?

A: The choice of antibody depends on your research question.

  • Pan-propionyl-lysine antibodies are useful for detecting global changes in protein propionylation.[11]

  • Site-specific anti-propionyl-lysine antibodies are used to investigate the propionylation of a particular lysine (B10760008) residue on a specific protein.[11]

Always check the manufacturer's data for antibody specificity and potential cross-reactivity with other acyl modifications like acetylation.[11][12]

Q2: How can I increase the level of protein propionylation in my cell culture experiments?

A: You can treat your cells with sodium propionate. This will increase the intracellular pool of propionyl-CoA, the donor for propionylation, leading to a detectable increase in total protein propionylation.[2][3] A common starting point is treating cells with 5 mM sodium propionate for 24 hours.[2]

Q3: What are the best blocking conditions for western blotting of propionylated proteins?

A: For antibodies against post-translational modifications, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) as the blocking agent.[7] Avoid using non-fat dry milk, as it contains glycoproteins and other molecules that can sometimes interfere with the antibody-antigen interaction and increase background.

Q4: Are there special considerations for preparing samples for detecting propionylated histones?

A: Yes. Histones are small, basic proteins.

  • Extraction: Acid extraction is a common method for isolating histones.

  • Gel Electrophoresis: Use a high-percentage polyacrylamide gel (e.g., 15% or higher) for better resolution of these low molecular weight proteins.[5][13]

  • Transfer: Use a 0.2 µm pore size nitrocellulose or PVDF membrane to ensure efficient capture of the small histone proteins.[5]

Q5: Can I strip and re-probe my blot for total protein or a loading control?

A: Yes, stripping and re-probing is a common practice. It allows you to detect a loading control or the total (unmodified) protein on the same membrane.[14] However, be aware that the stripping process can remove some of the transferred protein, so it is not recommended for quantitative comparisons between the pre- and post-stripping signals.[14] Always validate that the stripping was complete by incubating the membrane with only the secondary antibody before re-probing.

Experimental Protocols

Protocol 1: Standard Western Blot for Propionylated Proteins

This protocol provides a general workflow. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary.

  • Sample Preparation (from cell culture):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase/depropionylase inhibitor (e.g., Sodium Propionate).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis:

    • Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel of an appropriate percentage for your protein of interest.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For low molecular weight proteins, use a 0.2 µm membrane.[5]

  • Blocking:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-propionyl-lysine antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Cell_Culture Cell Culture/ Tissue Lysis Lysis with Inhibitors Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (anti-Propionyl-Lysine) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting of Propionylated Proteins.

Troubleshooting_Logic Start Western Blot Result Weak_Signal Weak/No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Enrich Enrich Sample/ Increase Loading Weak_Signal->Enrich Yes Non_Specific Non-specific Bands? High_Background->Non_Specific No Optimize_Blocking Optimize Blocking (BSA) High_Background->Optimize_Blocking Yes Good_Blot Clear Signal Non_Specific->Good_Blot No Check_Ab_Spec Check Antibody Specificity Non_Specific->Check_Ab_Spec Yes Optimize_Ab Optimize Antibody Concentration Enrich->Optimize_Ab Check_Transfer Check Transfer Efficiency Optimize_Ab->Check_Transfer Increase_Washes Increase Wash Duration/Volume Optimize_Blocking->Increase_Washes Dilute_Ab Dilute Antibodies Increase_Washes->Dilute_Ab Use_Inhibitors Use Protease Inhibitors Check_Ab_Spec->Use_Inhibitors

References

Technical Support Center: Quantifying N6-Propionyl-L-lysine with SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the quantitative analysis of N6-Propionyl-L-lysine using Stable Isotope Labeling with Amino acids in Cell culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to quantify?

This compound is a post-translational modification (PTM) where a propionyl group is added to the epsilon-amino group of a lysine (B10760008) residue on a protein.[1][2] This modification is increasingly recognized as a key regulator of various cellular processes, including gene expression and metabolism.[2][3] Quantifying changes in protein propionylation can provide insights into cellular signaling pathways and disease mechanisms.

Q2: What is SILAC and how can it be used to quantify protein propionylation?

SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is a metabolic labeling technique used in quantitative proteomics.[4][5][6] Cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., L-lysine).[6][7] Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.[6][7] After experimental treatment, the "light" and "heavy" cell populations are mixed, and the relative abundance of proteins and their PTMs between the two samples can be accurately quantified by mass spectrometry (MS) based on the intensity ratio of the heavy and light peptide pairs.[7][8] For propionylation analysis, SILAC allows for the precise measurement of changes in the levels of this compound on specific proteins in response to various stimuli.[9][10]

Q3: What are the key advantages of using SILAC for quantifying this compound?

The main advantages of SILAC for this application include:

  • High Accuracy and Precision: SILAC is known for its high accuracy in quantification because the samples are mixed at an early stage (cell or protein lysate level), minimizing experimental variability from downstream sample processing.[5][8][11]

  • In Vivo Labeling: The labeling occurs metabolically within living cells, providing a more physiologically relevant snapshot of the proteome and its modifications.[12][13]

  • Multiplexing Capabilities: SILAC can be extended to compare three or more conditions simultaneously (e.g., light, medium, and heavy labels), allowing for more complex experimental designs.[7][14]

  • Robust for PTM Analysis: SILAC is well-suited for studying dynamic changes in PTMs, including propionylation.[8][9][10]

Troubleshooting Guides

This section addresses common issues that may arise during the quantification of this compound using SILAC.

Problem Possible Cause(s) Recommended Solution(s)
Low or Incomplete SILAC Labeling Efficiency 1. Insufficient number of cell doublings.[6] 2. Presence of unlabeled amino acids from standard fetal bovine serum (FBS).[15][16] 3. Arginine-to-proline conversion, which can affect quantification accuracy if heavy arginine is used.[4][17][18] 4. Poor cell growth in SILAC medium.[15][19]1. Ensure at least 5-6 cell doublings for complete incorporation (>97%).[6] Periodically check labeling efficiency by MS.[19][20] 2. Use dialyzed FBS, which has reduced levels of free amino acids.[15][16] 3. Supplement the medium with unlabeled proline to inhibit the conversion of heavy arginine to heavy proline.[18] Alternatively, use a SILAC strategy that only relies on labeled lysine. 4. Supplement the SILAC medium with a small percentage of normal serum or purified growth factors if cells are not growing well.[15][19]
Poor Enrichment of Propionylated Peptides 1. Inefficient anti-propionyllysine antibody. 2. Low abundance of propionylated proteins in the sample.1. Validate the specificity and efficiency of the anti-propionyllysine antibody using known propionylated protein standards. 2. Increase the starting amount of protein lysate.[12] Consider treating cells with inhibitors of depropionylating enzymes (sirtuins) to increase the modification levels.[21]
Inconsistent Quantification Ratios 1. Errors in mixing the "light" and "heavy" cell populations.[4][17] 2. Variable sample loss during processing steps before mixing. 3. Issues with mass spectrometry data analysis.1. Carefully count cells before mixing to ensure a 1:1 ratio. Alternatively, perform a proteomic analysis of a small aliquot of the mixed lysate to determine the precise mixing ratio and normalize the data. 2. Mix the cell populations as early as possible in the workflow, ideally at the cell or lysate stage, to minimize handling errors.[5] 3. Use appropriate software for SILAC data analysis, such as MaxQuant, and ensure correct settings for PTM quantification.[10][19]
"Silent SILAC" Reporter Ion Issues A "silent SILAC" strategy using propionylation can generate reporter ions for quantification.[22][23] Issues can arise from: 1. Suboptimal fragmentation energy (HCD). 2. Low abundance of the reporter ions.1. Optimize the higher-energy collisional dissociation (HCD) settings on the mass spectrometer to efficiently generate the cyclic imine reporter ion (m/z 140).[22][23] 2. Increase the ion injection time or use a more sensitive mass spectrometer.

Experimental Protocols

Protocol 1: SILAC Labeling and Cell Culture
  • Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural L-lysine, and the other in "heavy" SILAC medium containing a stable isotope-labeled version of L-lysine (e.g., 13C6-L-lysine).[19] Both media should be supplemented with dialyzed fetal bovine serum.[15]

  • Cell Growth: Passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[6][24]

  • Verification of Labeling: After sufficient cell divisions, harvest a small number of cells from the "heavy" population, extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm labeling efficiency is >97%.[19][24]

  • Experimental Phase: Once complete labeling is confirmed, subject the two cell populations to the desired experimental conditions (e.g., treatment vs. control).[9][19]

Protocol 2: Sample Preparation and Propionylated Peptide Enrichment
  • Cell Lysis and Protein Quantification: Harvest and wash the "light" and "heavy" cells with PBS. Lyse the cells in a suitable buffer containing protease and deacetylase/depropionylase inhibitors. Quantify the protein concentration in each lysate.

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with an appropriate protease (e.g., trypsin).

  • Enrichment of Propionylated Peptides: Use an anti-propionyllysine antibody coupled to beads to enrich for peptides containing the this compound modification.[1][2][25] Wash the beads extensively to remove non-specifically bound peptides.

  • Elution and Desalting: Elute the enriched propionylated peptides from the beads and desalt them using C18 StageTips or a similar method prior to MS analysis.

Protocol 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.[8]

  • Data Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis: Process the raw MS data using software capable of SILAC quantification, such as MaxQuant.[10][19] The software will identify peptides, assign the propionylation sites, and calculate the heavy-to-light ratios for each quantified peptide.

  • Ratio Normalization: Normalize the distribution of SILAC ratios to center around a 1:1 ratio for the bulk of non-changing proteins to correct for any minor mixing inaccuracies.

Quantitative Data Summary

The following table summarizes typical mass shifts observed in SILAC experiments relevant to this compound quantification.

Isotope-Labeled Amino AcidProteasePeptide LabelMass Shift (Da)
13C6 L-LysineTrypsinHeavy+6
13C6, 15N2 L-LysineTrypsinHeavy+8
D4 L-LysineTrypsinMedium+4
13C6 L-ArginineTrypsinHeavy+6
13C6, 15N4 L-ArginineTrypsinHeavy+10

Note: The choice of labeled amino acid(s) will depend on the specific experimental design and the protease used for digestion.[6][7]

Visualizations

SILAC_Workflow_for_Propionylation_Quantification cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Heavy Culture Heavy Culture Control Treatment Control Treatment Light Culture->Control Treatment Experimental Treatment Experimental Treatment Heavy Culture->Experimental Treatment Mix Lysates Mix Lysates Control Treatment->Mix Lysates Experimental Treatment->Mix Lysates Protein Digestion Protein Digestion Mix Lysates->Protein Digestion Enrichment Enrichment of Propionylated Peptides Protein Digestion->Enrichment LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification Relative Quantification of Propionylation Data Analysis->Quantification

Caption: General workflow for quantifying this compound with SILAC.

Troubleshooting_Logic Start Start Inaccurate Ratios Inaccurate Ratios Start->Inaccurate Ratios Low Signal Low Signal Inaccurate Ratios->Low Signal No Check Labeling Efficiency Check Labeling Efficiency Inaccurate Ratios->Check Labeling Efficiency Yes Optimize Enrichment Optimize Enrichment Low Signal->Optimize Enrichment Yes Check MS Performance Check MS Performance Low Signal->Check MS Performance No Verify Mixing Ratio Verify Mixing Ratio Check Labeling Efficiency->Verify Mixing Ratio Review Data Analysis Settings Review Data Analysis Settings Verify Mixing Ratio->Review Data Analysis Settings Increase Sample Amount Increase Sample Amount Optimize Enrichment->Increase Sample Amount End End Increase Sample Amount->End Check MS Performance->End Review Data Analysis Settings->End

Caption: A logical troubleshooting workflow for common SILAC quantification issues.

References

Dealing with isobaric interferences in mass spectrometry of propionylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of propionylated samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isobaric interferences in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the mass spectrometry of propionylated peptides, with a focus on identifying and mitigating isobaric interferences.

Q1: What are isobaric interferences in the context of propionylation mass spectrometry, and why are they a problem?

A: Isobaric interferences occur when two or more different peptides or post-translationally modified (PTM) peptides have the same nominal mass-to-charge ratio (m/z), making them indistinguishable in a mass spectrometer at low resolution.[1][2] Propionylation is a chemical derivatization technique used to block lysine (B10760008) residues and peptide N-termini.[3][4] This process is common in proteomics, especially in the analysis of histone PTMs, to make peptides more amenable to reverse-phase liquid chromatography and to direct tryptic cleavage to arginine residues.[5][6]

The problem arises because different modifications can be isobaric or nearly isobaric. A classic example is the similarity in mass between an acetyl group (42.011 Da) and a trimethyl group (42.047 Da).[7][8] If these modified peptides are not separated chromatographically, they will be co-isolated and fragmented together, leading to a chimeric MS/MS spectrum that is difficult to interpret, potentially leading to misidentification and inaccurate quantification.[9][10][11]

Q2: I am seeing unexpected +56 Da mass shifts on serine, threonine, or tyrosine residues in my data. What is causing this?

A: This is likely due to a side reaction during the propionylation step, specifically "overpropionylation."[12] While propionic anhydride (B1165640) is intended to react with primary amines (lysine ε-amino groups and peptide N-termini), under certain conditions it can also modify the hydroxyl groups of serine (S), threonine (T), and tyrosine (Y).[12][13] This aspecific reaction adds a propionyl group (+56 Da) to these residues.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The efficiency and specificity of propionylation are highly dependent on the protocol. Factors like the reagent used (propionic anhydride vs. NHS-propionate), buffer composition, and reaction temperature can influence the extent of side reactions.[3][6]

  • Reverse Overpropionylation: A method involving the addition of hydroxylamine (B1172632) (HA) after the propionylation reaction can be used to reverse the modification on S, T, and Y residues.[12][13]

  • Data Analysis: When searching your data, include propionylation on S, T, and Y as a variable modification to identify and account for these side products.[14]

Q3: How can I distinguish between an acetylated lysine and a trimethylated lysine in my high-resolution MS data?

A: Differentiating between acetylation (C2H2O, +42.010565 Da) and trimethylation (C3H9, +42.04695 Da) is a common challenge due to their small mass difference of ~0.036 Da.[8]

Solutions:

  • High Mass Accuracy and Resolution: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) is essential.[5][15] With sufficient resolution (>100,000), you can resolve the two distinct precursor masses.[8]

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of acetylated and trimethylated peptides can differ, aiding in their differentiation.

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method can sometimes achieve partial or full separation of these isobaric forms.[16]

Q4: My quantification of propionylated peptides seems inaccurate due to co-eluting species. How can I improve this?

A: Inaccurate quantification is a common consequence of isobaric interference.[9][10][11] When an interfering peptide is co-isolated and co-fragmented with the target peptide, its fragment ions contribute to the signal, distorting the quantitative measurement.[17]

Strategies for Improvement:

  • Advanced MS Acquisition Methods:

    • MS3-based methods: For isobaric tagging experiments (like TMT or iTRAQ), MS3 analysis can help to reduce interference by isolating a specific fragment ion from the MS2 spectrum and fragmenting it again to generate reporter ions.[17]

    • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase, providing an additional dimension of separation that can resolve isobaric interferences.

  • Data Analysis Software: Specialized software tools can deconvolve chimeric MS/MS spectra, attempting to separate the contributions from each co-eluting precursor.[10][11]

  • Improved Upstream Separation:

    • High-Performance Liquid Chromatography (HPLC): Enhance your chromatographic separation by using longer columns, shallower gradients, or different column chemistries to better resolve interfering peptides before they enter the mass spectrometer.[5][18]

    • High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): This can be used as a pre-filter before ions enter the mass spectrometer to reduce the complexity of the ion beam.[17]

Q5: What are some common pitfalls during the propionylation sample preparation that can lead to interferences or other issues?

A: Besides overpropionylation, several other issues can arise during sample preparation.[3][6]

PitfallDescriptionConsequenceMitigation
Incomplete Propionylation Not all primary amines are modified by the propionylation reagent.[3][6]Leads to a mixed population of peptides (underpropionylated), complicating data analysis and potentially causing missed identifications.Ensure optimal reaction conditions (pH, temperature, reagent concentration). Some protocols recommend a double round of propionylation.[3]
Amidation A side reaction that can occur on aspartic acid (D), glutamic acid (E), and the C-terminus.[6]Creates additional, unexpected peptide forms, splitting the signal and complicating analysis.This is protocol-dependent; be aware of which methods are prone to this and consider alternatives if it's a major issue.[6]
Methylation of Carboxyl Groups Another potential side reaction, though often less prevalent than amidation.[6]Similar to amidation, it creates unwanted peptide species.Protocol optimization is key.[6]

Experimental Protocols

Protocol 1: Histone Propionylation for Bottom-Up Mass Spectrometry

This protocol is a generalized procedure for the chemical derivatization of histones prior to trypsin digestion and MS analysis, designed to maximize sequence coverage and prepare peptides for reliable quantification.[5][19]

Materials:

  • Purified histones

  • 100 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0

  • Ammonium Hydroxide (NH4OH)

  • Propionic Anhydride

  • Isopropanol

  • Trypsin (mass spectrometry grade)

  • Desalting column (e.g., C18)

Procedure:

  • Sample Preparation: Resuspend 5-20 µg of purified histones in 100 mM NH4HCO3.

  • First Propionylation (Pre-digestion):

    • Adjust the pH of the histone solution to 8.0-9.0 using NH4OH.

    • Prepare a 1:3 (v/v) mixture of propionic anhydride and isopropanol.

    • Add a volume of the propionic anhydride mixture equal to half the sample volume.

    • Vortex immediately and incubate at 37°C for 15 minutes, maintaining the pH around 8 with NH4OH.

    • Dry the sample completely using a vacuum centrifuge.

    • Repeat the propionylation step to ensure complete derivatization.

  • Trypsin Digestion:

    • Resuspend the dried, propionylated histones in 100 mM NH4HCO3 (pH 8.0).

    • Add trypsin at a 1:20 enzyme-to-substrate ratio.

    • Incubate overnight at 37°C.

  • Second Propionylation (Post-digestion):

    • Dry the digested peptides in a vacuum centrifuge.

    • Perform two more rounds of propionylation on the newly generated peptide N-termini, following the same procedure as in step 2.

  • Desalting:

    • Resuspend the final sample in 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in the appropriate buffer for LC-MS/MS analysis.

    • Analyze the sample using a high-resolution mass spectrometer.[5]

Visualizations

Isobaric_Interference_Workflow Workflow for Identifying and Mitigating Isobaric Interferences cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting Interferences Protein_Extraction Protein Extraction (e.g., Histones) Propionylation Propionylation (Derivatization) Protein_Extraction->Propionylation Digestion Trypsin Digestion Propionylation->Digestion Desalting Desalting Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS1_Analysis MS1 Analysis (Precursor Scan) LC_Separation->MS1_Analysis Improved_LC Improved LC Separation LC_Separation->Improved_LC Optimization Isolation Precursor Isolation MS1_Analysis->Isolation Fragmentation Fragmentation (MS2) Isolation->Fragmentation Interference Isobaric Interference (Co-elution & Co-isolation) Isolation->Interference MS2_Analysis MS2 Analysis (Fragment Scan) Fragmentation->MS2_Analysis Data_Deconvolution Data Deconvolution Software MS2_Analysis->Data_Deconvolution High_Res_MS High-Resolution MS Interference->High_Res_MS Mitigation Advanced_Scan Advanced Scans (MS3, Ion Mobility) Interference->Advanced_Scan Mitigation Interference->Data_Deconvolution Mitigation Improved_LC->Interference Reduces

Caption: Experimental and logical workflow for propionylation MS, highlighting points where isobaric interferences arise and strategies for their mitigation.

PTM_Interference Common Isobaric Interferences in Histone PTM Analysis cluster_mods Nearly Isobaric Modifications Peptide Peptide Backbone (e.g., ...K...) Acetylation Acetylation (+42.011 Da) Peptide->Acetylation Modification Trimethylation Trimethylation (+42.047 Da) Peptide->Trimethylation Modification MS Mass Spectrometer Acetylation->MS Trimethylation->MS Result Single Peak at Low Resolution MS->Result Low Resolution HighRes_Result Two Resolved Peaks at High Resolution MS->HighRes_Result High Resolution

Caption: Diagram illustrating the challenge of distinguishing nearly isobaric PTMs like acetylation and trimethylation with mass spectrometry.

References

Technical Support Center: Optimizing Cell Lysis for Protein Propionylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis conditions for the preservation and analysis of protein propionylation, a critical post-translational modification (PTM).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preserving protein propionylation during cell lysis?

The main challenge is preventing the removal of propionyl groups by cellular enzymes, such as deacetylases, which can also exhibit depropionylase activity, and avoiding chemical alteration of this PTM during sample handling.[1] Cell lysis disrupts cellular compartments, releasing enzymes that can degrade or modify proteins.[1][2] Therefore, it is crucial to create a lysis environment that inactivates these enzymes and maintains the integrity of the propionylated proteins.

Q2: Which type of lysis buffer is most suitable for preserving protein propionylation?

The ideal lysis buffer depends on the subcellular localization of the target protein.[3]

  • For cytoplasmic proteins: A gentle lysis using a non-ionic detergent like Triton X-100 is often sufficient.

  • For nuclear or membrane-bound proteins: A stronger buffer, such as RIPA buffer, may be necessary to ensure complete lysis.[3]

Regardless of the base buffer, it is essential to supplement it with inhibitors of enzymes that can remove acyl groups.

Q3: What are the essential additives for a lysis buffer to preserve protein propionylation?

To maintain protein propionylation, your lysis buffer should always contain:

  • Broad-spectrum deacetylase (HDAC) inhibitors: Such as Trichostatin A (TSA) and Sodium Butyrate. While named for deacetylases, these inhibitors often have broader activity against other acyl group removal enzymes.

  • Protease inhibitor cocktail: To prevent general protein degradation by proteases released during lysis.[1][4]

  • Phosphatase inhibitors: While not directly targeting propionylation, their inclusion is good practice for preserving overall protein post-translational status, especially when studying crosstalk between different PTMs.

It is critical to add these inhibitors fresh to the lysis buffer immediately before use.[3]

Q4: Can the choice of mechanical lysis method affect protein propionylation?

Yes. Mechanical lysis methods like sonication and homogenization can generate heat, which may lead to protein denaturation and degradation.[5][6] If using these methods, it is imperative to perform them on ice and in short bursts to keep the sample cool.[6][7] For sensitive proteins, gentler methods like dounce homogenization or detergent-based lysis may be preferable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Propionylation Signal Inadequate inhibition of deacylating enzymes.Ensure fresh addition of broad-spectrum deacetylase inhibitors (e.g., TSA, Sodium Butyrate) to the lysis buffer immediately before the experiment.[3]
High enzymatic activity at room temperature.Perform all cell lysis and subsequent handling steps at 4°C or on ice to minimize enzymatic activity.[2][6][7][8]
Suboptimal pH of the lysis buffer.Maintain a stable pH environment with a suitable buffer (e.g., Tris, HEPES) as pH fluctuations can affect protein stability and enzyme activity.[7][9]
Low Protein Yield Incomplete cell lysis.For cells with rigid structures or for nuclear/membrane proteins, consider stronger detergents or mechanical disruption methods like sonication in conjunction with detergent-based lysis.[3]
Protein degradation.Use a fresh protease inhibitor cocktail in the lysis buffer.[1][4] Minimize the time between cell lysis and downstream analysis.
Inconsistent Results Between Replicates Variable deacylase activity due to inconsistent timing.Standardize incubation times for cell lysis across all samples.[3]
Inconsistent sample handling.Process all samples in parallel and under identical conditions to ensure reproducibility.[3]
Freeze-thaw cycles.Avoid repeated freeze-thaw cycles of lysates as this can lead to protein degradation and aggregation. Aliquot lysates before freezing if multiple experiments are planned.
Difficulty Detecting Low-Abundance Propionylated Proteins Insufficient starting material.Increase the amount of cells or tissue used for lysis.
Low stoichiometry of propionylation.Consider enriching for your protein of interest via immunoprecipitation (IP) after cell lysis.[3] Alternatively, enrichment of propionylated peptides can be performed after protein digestion.[3]

Experimental Protocols

Protocol 1: Lysis of Cultured Mammalian Cells for Propionylation Analysis
  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 800 x g for 5 minutes at 4°C.[10]

    • Discard the supernatant and wash the cell pellet once more with ice-cold PBS.[10]

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with inhibitors).

    • Immediately before use, add a protease inhibitor cocktail, a broad-spectrum deacetylase inhibitor (e.g., Trichostatin A), and Sodium Butyrate to the lysis buffer.

    • Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.[11]

  • Lysate Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11]

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube, avoiding the pellet.[12]

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Storage:

    • Use the lysate immediately for downstream applications or store it in aliquots at -80°C to avoid freeze-thaw cycles.

Protocol 2: Lysis Buffer Preparation

Modified RIPA Buffer (for robust lysis):

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent to maintain stable pH.[9]
NaCl150 mMMaintains physiological ionic strength.[9][11]
NP-401%Non-ionic detergent to solubilize membranes.
Sodium deoxycholate0.5%Ionic detergent to disrupt protein-protein interactions.
SDS0.1%Strong ionic detergent for complete denaturation.
EDTA1 mMChelating agent, inhibits metalloproteases.[1][11]
Protease Inhibitor Cocktail1XPrevents protein degradation.[1][11]
Trichostatin A (TSA)1 µMBroad-spectrum deacetylase inhibitor.
Sodium Butyrate10 mMDeacetylase inhibitor.

Note: Add protease inhibitors, TSA, and Sodium Butyrate fresh to the buffer immediately before use.

Visualizations

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Downstream Analysis Harvest Harvest & Wash Cells Lysis Cell Lysis with Inhibitors Harvest->Lysis Ice-cold conditions Clarify Clarify Lysate (Centrifugation) Lysis->Clarify 4°C Quantify Protein Quantification Clarify->Quantify WB Western Blot Quantify->WB IP Immunoprecipitation Quantify->IP MS Mass Spectrometry IP->MS

Caption: Workflow for preserving protein propionylation during cell lysis.

TroubleshootingLogic Start Problem: Loss of Propionylation Signal Cause1 Inadequate Enzyme Inhibition? Start->Cause1 Solution1 Add Fresh Inhibitors (TSA, NaBu) Cause1->Solution1 Yes Cause2 Incorrect Temperature? Cause1->Cause2 No Solution2 Perform Lysis at 4°C / on Ice Cause2->Solution2 Yes Cause3 Suboptimal Lysis Buffer? Cause2->Cause3 No Solution3 Optimize Detergent & pH Cause3->Solution3

Caption: Troubleshooting logic for loss of propionylation signal.

References

How to inhibit depropionylase activity during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively inhibit depropionylase activity during your sample preparation workflows.

Frequently Asked Questions (FAQs)

Q1: What are depropionylases and why do I need to inhibit them?

A: Depropionylation is a post-translational modification (PTM) where a propionyl group is removed from a lysine (B10760008) residue on a protein. This process is catalyzed by enzymes called depropionylases. The addition and removal of propionyl groups can alter a protein's charge, structure, and function, thereby regulating critical cellular processes like gene transcription and metabolism.[1] If you are studying protein propionylation, it is crucial to inhibit depropionylase activity during sample preparation (e.g., cell lysis, protein extraction) to preserve the native propionylation state of your proteins of interest. Failure to do so can lead to artificially low signals and inaccurate quantification of this PTM.

Q2: Which enzyme families exhibit depropionylase activity?

A: Two primary enzyme families are known to possess depropionylase activity:

  • Sirtuins (SIRTs), Class III Histone Deacetylases (HDACs): These are NAD⁺-dependent enzymes. Specifically, human sirtuins such as SIRT1, SIRT2, SIRT3, and SIRT7 have been shown to remove propionyl groups.[2][3]

  • "Classical" Histone Deacetylases (HDACs): These are zinc-dependent enzymes. Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) in particular can efficiently hydrolyze propionyl-lysine marks.[2][4]

Q3: What are the most common inhibitors used to block depropionylase activity?

A: Since two different enzyme classes are involved, a combination of inhibitors is often recommended for broad-spectrum inhibition.

  • For Sirtuins: Nicotinamide (NAM) is a commonly used inhibitor, as it is a natural byproduct of the sirtuin-catalyzed reaction.[3]

  • For Class I/II/IV HDACs: A variety of inhibitors are available, including:

For comprehensive inhibition during sample preparation, a cocktail containing inhibitors for both sirtuins and classical HDACs is the most effective approach.

Troubleshooting Guide

Q4: I am still observing a loss of my protein's propionylation signal after sample preparation. What could be going wrong?

A: This is a common issue that can often be resolved by systematically checking your protocol.

  • Inhibitor Cocktail is Incomplete: Are you using inhibitors for both sirtuins (e.g., Nicotinamide) and classical HDACs (e.g., TSA)? Depropionylation can be carried out by either class, so inhibiting only one may be insufficient.

  • Inhibitor Concentration is Too Low: The effective concentration of inhibitors can vary by cell type and lysis buffer composition. Consider increasing the concentration of your inhibitors. See the data table below for recommended ranges.

  • Sample Processing Temperature: All sample preparation steps should be performed at 4°C (on ice) to minimize all enzymatic activities, including depropionylation.[5][6]

  • Inhibitor Stability and Age: Prepare fresh inhibitor stocks regularly. Some inhibitors may lose efficacy over time, especially after multiple freeze-thaw cycles.

  • Immediate Lysis: Cells should be lysed immediately after harvesting. Any delay can lead to changes in PTMs.

Below is a troubleshooting workflow to help diagnose the issue.

G start Problem: Loss of Propionylation Signal q1 Are you using a cocktail of SIRT and HDAC inhibitors? start->q1 a1_no Add inhibitors for both enzyme classes (e.g., NAM + TSA). Re-run experiment. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Are samples kept at 4°C throughout preparation? a1_yes->q2 a2_no Ensure all steps are performed on ice. Re-run experiment. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are inhibitor stocks fresh and at the correct concentration? a2_yes->q3 a3_no Prepare fresh inhibitor stocks. Verify final concentrations. Re-run experiment. q3->a3_no No a3_yes Yes q3->a3_yes Yes end_node Consider increasing inhibitor concentrations or trying alternative inhibitors. q3->end_node Yes

Caption: Troubleshooting workflow for loss of propionylation signal.
Q5: Can the lysis buffer composition affect inhibitor efficiency?

A: Yes, absolutely. The components of your lysis buffer can impact both depropionylase activity and inhibitor effectiveness.

  • Detergents: Strong detergents used to lyse cells can also denature proteins, which helps to inactivate enzymes.

  • pH: Maintaining a stable physiological pH (typically 7.4-8.0) is important, as enzyme activity is pH-dependent.

  • Chelating Agents: Since classical HDACs are zinc-dependent, including a chelating agent like EDTA in your lysis buffer can help inhibit their activity, although this is a non-specific method.

Quantitative Data Summary

The following table summarizes common depropionylase inhibitors and their typical working concentrations for sample preparation.

InhibitorTarget ClassTypical Lysis Buffer ConcentrationNotes
Nicotinamide (NAM) Sirtuins (Class III HDACs)5 - 20 mMProduct inhibitor of sirtuins.[3]
Trichostatin A (TSA) Class I, II, IV HDACs0.5 - 10 µMPotent, broad-spectrum reversible inhibitor.[7]
Sodium Propionate Class I HDACs1 - 5 mMShort-chain fatty acid that inhibits HDACs.[4]
Sodium Butyrate Class I, II HDACs5 - 20 mMAnother effective short-chain fatty acid inhibitor.[4]

Note: The optimal concentration may vary depending on the specific cell type, protein of interest, and experimental conditions. It is recommended to optimize these concentrations for your specific system.

Experimental Protocols

Protocol 1: Cell Lysis with Depropionylase Inhibitors

This protocol describes the preparation of whole-cell lysates from cultured mammalian cells while preserving protein propionylation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or preferred lysis buffer)

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Depropionylase Inhibitors (See table above for stocks)

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Place cell culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely.

  • Prepare the complete lysis buffer on ice immediately before use. For each 1 mL of RIPA buffer, add:

    • 10 µL Protease Inhibitor Cocktail

    • 10 µL Phosphatase Inhibitor Cocktail

    • Nicotinamide to a final concentration of 10 mM

    • Trichostatin A (TSA) to a final concentration of 1 µM

  • Add the complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine protein concentration using a standard assay (e.g., BCA). The lysate is now ready for downstream applications like Western blotting or immunoprecipitation.

Caption: General workflow for cell sample preparation with depropionylase inhibitors.
Protocol 2: Immunoprecipitation (IP) of a Propionylated Protein

This protocol is for the enrichment of a specific propionylated protein from a prepared cell lysate.

Materials:

  • Cell lysate prepared as in Protocol 1

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • IP Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli buffer)

Procedure:

  • Start with 500 µg - 1 mg of total protein lysate in a microcentrifuge tube. Adjust the volume to 500 µL with IP Wash Buffer containing fresh depropionylase inhibitors.

  • Add 2-5 µg of the primary antibody to the lysate.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 25 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold IP Wash Buffer (with inhibitors).

  • After the final wash, remove all supernatant.

  • Elute the protein complex from the beads by adding 40 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Pellet the beads and collect the supernatant, which now contains the enriched protein ready for SDS-PAGE and Western blot analysis.

Signaling Pathway Context

The balance of protein propionylation is maintained by "writer" enzymes that add the modification and "eraser" enzymes (depropionylases) that remove it. Understanding this dynamic is key to interpreting your experimental results.

G cluster_inhibitors Inhibitors p300 p300/CBP (Propionyltransferase) Propionyl_Protein Protein-Lysine(Propionyl) p300->Propionyl_Protein Adds Propionyl Group SIRT Sirtuins (e.g., SIRT1-3) HDAC HDACs (e.g., HDAC1-3) NAM Nicotinamide NAM->SIRT Inhibits TSA Trichostatin A TSA->HDAC Inhibits Protein Protein-Lysine Propionyl_Protein->SIRT Removes Propionyl Group Propionyl_Protein->HDAC Removes Propionyl Group

Caption: The dynamic regulation of protein propionylation by writers and erasers.

References

Selecting the right controls for N6-Propionyl-L-lysine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Propionyl-L-lysine research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you design robust experiments with the appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are specific controls so important?

This compound is a post-translational modification (PTM) where a propionyl group is added to the epsilon-amino group of a lysine (B10760008) residue on a protein. This modification is structurally similar to the well-studied acetylation and can play a significant role in regulating protein function, gene expression, and cellular metabolism. The enzymes that add ("writers," e.g., p300/CBP) and remove ("erasers," e.g., sirtuins) this mark can also act on other acyl groups. Therefore, stringent controls are essential to ensure that the observed effects are specifically due to changes in propionylation and not other PTMs.

Q2: What are the essential positive and negative controls for a Western blot detecting N6-propionyl-lysine?

  • Positive Controls:

    • Cell Lysate Treatment: Treat cells with sodium propionate (B1217596) (e.g., 50 mM for 16 hours) to globally increase lysine propionylation levels.[1]

    • In Vitro Propionylated Protein: Use a recombinant protein (e.g., histone H3) that has been propionylated in vitro using an enzyme like p300 and propionyl-CoA.[2][3]

    • Commercial Standards: Utilize commercially available propionylated proteins, such as propionylated BSA, as a simple positive control.[4]

  • Negative Controls:

    • Enzyme Inhibition: Treat cells with an inhibitor of the "writer" enzyme p300/CBP (e.g., C646) to decrease global propionylation.

    • Genetic Knockdown/Knockout: Use cell lysates from which the relevant writer (e.g., p300) or eraser (e.g., SIRT2) enzyme has been knocked down (siRNA) or knocked out (CRISPR/Cas9).

    • Unmodified Protein: Load the recombinant protein used for the in vitro positive control that has not been subjected to the propionylation reaction.

Q3: How do I choose the right controls for a Chromatin Immunoprecipitation (ChIP-seq) experiment?

For ChIP-seq experiments studying histone propionylation, several controls are critical for reliable data:

  • Input DNA Control: This is the most common and essential control. A portion of the crosslinked and sonicated chromatin is set aside before immunoprecipitation. This sample represents the baseline distribution of DNA fragments across the genome and is used to correct for biases in fragmentation and sequencing.

  • Negative Control Antibody (IgG Control): An immunoprecipitation should be performed with a non-specific antibody of the same isotype (e.g., Rabbit IgG) as the anti-propionyl-lysine antibody. This control helps to identify non-specific binding of antibodies and beads to the chromatin.

  • Negative Locus qPCR: Before sequencing, perform qPCR on your immunoprecipitated DNA using primers for a gene-poor region or a gene known to be transcriptionally silent in your cell type. This serves as a negative control region where you expect to see minimal enrichment.

  • Positive Locus qPCR: Perform qPCR using primers for the promoter of a known actively transcribed gene. This region is expected to be enriched for active histone marks like propionylation.

Experimental Control Workflow

The following diagram illustrates a logical workflow for selecting appropriate controls for a typical Western blot experiment designed to detect changes in protein propionylation.

G cluster_0 Experimental Setup cluster_1 Negative Controls (To Ensure Specificity & Decrease Signal) cluster_2 Positive Controls (To Validate Antibody & Assay) cluster_3 Western Blot Execution & Analysis start Start: Plan Western Blot for Propionylation Change exp_cond Experimental Conditions: - Control (e.g., DMSO) - Treatment (e.g., Drug X) start->exp_cond run_wb Run SDS-PAGE and Western Blot with Anti-Propionyl-Lysine Antibody exp_cond->run_wb neg_intro Prepare Negative Control Samples inhibitor Treat cells with p300/CBP inhibitor (e.g., C646) - Expect Decreased Signal neg_intro->inhibitor ko_kd Use lysate from p300/CBP Knockout/Knockdown cells - Expect Decreased Signal neg_intro->ko_kd inhibitor->run_wb ko_kd->run_wb pos_intro Prepare Positive Control Samples na_prop Treat cells with Sodium Propionate - Expect Increased Global Signal pos_intro->na_prop in_vitro In Vitro Propionylated Protein (e.g., Histone H3 + p300) - Expect Strong Signal pos_intro->in_vitro na_prop->run_wb in_vitro->run_wb analysis Analyze Results: - Compare Experimental vs. Controls - Validate Specificity and Signal Change run_wb->analysis

Caption: Workflow for selecting controls for a Western blot experiment.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Signal or Weak Signal Low Protein Abundance: The target protein may not be highly propionylated under basal conditions.• Increase total protein load to 50-100 µg per lane.[5]• Use a positive control, such as cells treated with sodium propionate, to confirm the antibody and detection system are working.[1]• Enrich your protein of interest via immunoprecipitation (IP) before running the Western blot.
Inefficient Antibody Binding: Primary or secondary antibody concentration is too low.• Optimize antibody concentrations by running a titration.• Increase incubation time for the primary antibody (e.g., overnight at 4°C).[6]
Protein Degradation: Propionylated proteins may have been degraded during sample preparation.• Always use fresh lysates and keep samples on ice.• Ensure lysis buffer contains a protease inhibitor cocktail.[5]
High Background Non-specific Antibody Binding: Primary or secondary antibody concentration is too high.• Decrease antibody concentration and/or incubation time.• Ensure blocking is sufficient (e.g., 1 hour at room temperature in 5% BSA or non-fat milk).• Increase the number and duration of wash steps.[7]
Blocking Agent Issues: The blocking agent may be inadequate or cross-reactive.• Test both 5% BSA and 5% non-fat dry milk in TBST, as some antibodies perform better with one over the other. For phospho-PTMs, BSA is generally recommended.
Non-specific Bands Antibody Cross-reactivity: The antibody may be recognizing other acyl-lysine modifications.• Perform a dot blot with propionylated, acetylated, and butyrylated BSA to check the specificity of your antibody.[4]• Use a blocking peptide (if available from the manufacturer) to compete for binding and confirm specificity.
Presence of Protein Isoforms or other PTMs: The protein may exist in multiple forms.• Post-translational modifications like phosphorylation or glycosylation can alter a protein's migration.[5]• Consult databases like UniProt to check for known isoforms or other PTMs.

Key Reagents and Data

The tables below summarize quantitative data for key reagents used in this compound experiments.

Table 1: Common "Writer" and "Eraser" Inhibitors

TargetInhibitorTypeKi / IC₅₀Typical Working Concentration (Cells)
p300/CBP (Writer)C646 Competitive HAT InhibitorKi: 400 nM[8][9][10][11]10 - 25 µM[8][10]
Sirtuins (Erasers)Nicotinamide Pan-Sirtuin InhibitorIC₅₀: ~50 - 200 µM (SIRT1-3, 5, 6)[12]1 - 10 mM
Sirtinol SIRT1/SIRT2 InhibitorIC₅₀: SIRT1 (~40-70 µM), SIRT2 (38-58 µM)[12][13][14]10 - 50 µM
AGK2 Selective SIRT2 InhibitorIC₅₀: 3.5 µM[13][14]5 - 10 µM
Suramin Potent Sirtuin InhibitorIC₅₀: SIRT1 (297 nM), SIRT2 (1.15 µM)[14]Varies by application

Table 2: Example Antibody Dilutions for Western Blotting

AntibodyApplicationRecommended Starting DilutionSource
Anti-Propionyllysine (Rabbit pAb)Western Blot1:500 - 1:1000[4]
Anti-Propionyllysine (Mouse mAb)Western Blot1:500 - 1:1000[15]
Propionyl-Lysine [Prop-K] (Rabbit mAb)Western Blot1:1000[1]

Note: Always refer to the manufacturer's datasheet for the optimal dilution for your specific antibody and experimental setup.

Detailed Methodologies

Protocol 1: In Vitro Propionylation Assay (Positive Control Generation)

This protocol describes how to generate a propionylated protein standard using the histone acetyltransferase p300, which can also use propionyl-CoA as a substrate.[3][16]

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Recombinant Substrate (e.g., 5 µg Histone H3)

    • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

    • Propionyl-CoA (final concentration 50-100 µM)

    • Recombinant p300 enzyme (e.g., 100-200 ng)

    • Nuclease-free water to a final volume of 50 µL.

  • Negative Control: Set up a parallel reaction that includes all components except for the p300 enzyme or propionyl-CoA.

  • Incubation: Incubate the reactions at 30°C for 1-2 hours with gentle shaking.

  • Stopping the Reaction: Stop the reaction by adding 15 µL of 4X SDS-PAGE loading buffer.

  • Verification: Boil the samples at 95°C for 5 minutes. Load a portion of the reaction mixture onto an SDS-PAGE gel and perform a Western blot using an anti-propionyl-lysine antibody to confirm successful propionylation.

Protocol 2: Western Blotting for this compound
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a broad-spectrum deacetylase/deacylase inhibitor like Nicotinamide (10 mM). Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-50 µg of total protein per lane onto a polyacrylamide gel. Include a molecular weight marker and your positive/negative controls.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-propionyl-lysine antibody diluted in 5% BSA/TBST (see Table 2 for starting dilutions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 6).

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using a digital imager or film.

  • Stripping and Reprobing: To confirm equal loading, you can strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) or the total protein of interest.

Signaling Pathway and Control Logic

The following diagram illustrates the central role of "writer" and "eraser" enzymes in controlling N6-propionyl-lysine levels and how inhibitors are used to create experimental controls.

G cluster_0 Cellular Propionylation Cycle cluster_1 Experimental Controls via Inhibition Propionyl_CoA Propionyl-CoA (Substrate) p300 p300/CBP ('Writer') Propionyl_CoA->p300 Unmodified Protein-Lysine (Unmodified) Unmodified->p300 Propionylation Propionylated Protein-Lysine-Propionyl (Modified) SIRT Sirtuins (e.g., SIRT2) ('Eraser') Propionylated->SIRT Depropionylation p300->Propionylated SIRT->Unmodified C646 C646 (Inhibitor) C646->p300 BLOCKS NAM Nicotinamide (Inhibitor) NAM->SIRT BLOCKS

Caption: Enzyme cycle for propionylation and points of inhibition for controls.

References

Technical Support Center: Interpreting Complex Mass Spectra of Propionylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propionylated peptides by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflow and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of propionylation in peptide mass spectrometry?

A1: Propionylation is a chemical derivatization technique used in bottom-up proteomics, particularly for the analysis of proteins rich in lysine (B10760008) residues, such as histones.[1][2] The main goals are to:

  • Alter Enzyme Specificity: Propionylation of the ε-amino group of lysine and free N-termini blocks trypsin cleavage at these sites. This effectively changes the cleavage specificity of trypsin to be similar to Arg-C, which cleaves only at the C-terminal side of arginine residues.[1][3]

  • Increase Peptide Hydrophobicity: The addition of a propionyl group increases the hydrophobicity of peptides, leading to improved retention on reverse-phase HPLC columns and better chromatographic separation.[1][4]

  • Generate Longer Peptides: By preventing cleavage at lysine residues, propionylation results in longer peptides upon digestion, which can be more readily identified.[1]

Q2: What is the expected mass shift for a propionylated residue?

A2: The addition of a propionyl group to a primary amine (e.g., the ε-amino group of lysine or a peptide's N-terminus) results in a specific mass increase. This mass shift is crucial for identifying the modification in your mass spectrometry data.

ModificationChemical FormulaMonoisotopic Mass Shift (Da)
PropionylationC₃H₄O+56.026215

This value should be set as a variable modification in your database search parameters.[3][5]

Q3: How do I interpret the fragmentation (MS/MS) spectrum of a propionylated peptide?

A3: The fragmentation spectrum of a propionylated peptide is interpreted similarly to that of an unmodified peptide, by analyzing the series of b- and y-ions.[6][7]

  • b-ions: These are fragment ions that contain the N-terminus of the peptide.[6][7] Their mass will be shifted by +56.026215 Da if the N-terminus is propionylated.

  • y-ions: These are fragment ions containing the C-terminus.[6][7]

  • Internal Fragment Ions: If a lysine residue within the peptide sequence is propionylated, any b-ion containing that lysine will show a mass increase of 56.026215 Da compared to its unmodified counterpart. Similarly, y-ions containing the modified lysine will also exhibit this mass shift. The presence of a complete y-ion series can help in the correct localization of the propionyl group.[1]

The following diagram illustrates the concept of b- and y-ion formation for a propionylated peptide.

cluster_1 b-ion series (N-terminal fragments) cluster_2 y-ion series (C-terminal fragments) N-term N-term AA1 AA1 N-term->AA1 AA2 AA2 AA1->AA2 Lys(Pr) Lys(Pr) AA2->Lys(Pr) AA4 AA4 Lys(Pr)->AA4 b3 b3-ion (+56 Da) Lys(Pr)->b3 y2 y2-ion Lys(Pr)->y2 C-term C-term AA4->C-term

Fragmentation of a propionylated peptide.

Troubleshooting Guide

Problem 1: Low peptide identification rates or poor signal intensity.

Possible Cause Recommended Solution
Incomplete Propionylation (Underpropionylation): Not all lysine residues and N-termini are modified, leading to a mix of propionylated and unmodified peptides, as well as peptides from non-specific tryptic cleavage. This can be a significant issue, with reports of up to 85% incomplete derivatization depending on the protocol.[1]- Optimize Reaction Conditions: Ensure the pH of the reaction buffer is around 8.[4] - Perform a Second Propionylation Step: A second round of propionylation after tryptic digestion can modify the newly generated peptide N-termini and any sites missed in the first step. This has been shown to increase the conversion rate and reproducibility.[1]
Low Abundance of Propionylated Peptides: In biological samples, propionylation can be a low-abundance modification, and the signal from these peptides may be masked by more abundant, unmodified peptides.[8]- Enrichment: Use specific antibodies for immunoprecipitation of propionylated peptides before MS analysis.[5][8]
Sample Loss: Acidic extraction and multiple handling steps can lead to a loss of sample material.[9]- Minimize Sample Handling: Reduce the number of transfer steps in your protocol. - Optimize Extraction: Ensure complete cell lysis and efficient protein precipitation.[9]

Problem 2: Identification of unexpected or incorrect mass shifts.

Possible Cause Recommended Solution
Overpropionylation: Propionylation occurring on non-target residues, such as the hydroxyl groups of serine (S), threonine (T), and tyrosine (Y). This is a common side reaction.[2][10]- Control Reaction Conditions: Carefully manage the pH and temperature of the reaction. - Reverse Overpropionylation: Treat the sample with hydroxylamine (B1172632) (HA) after the propionylation step to reverse the modification on S, T, and Y residues.[2][10]
Other Side Reactions: Amidation (-0.9840 Da) and methylation (+14.01565 Da) of carboxyl groups (aspartic acid, glutamic acid, C-terminus) can occur, depending on the reagents and buffer used.[1]- Modify Search Parameters: Include these potential modifications as variable modifications in your database search to identify affected peptides. - Optimize Protocol: Test different propionylation reagents and buffer systems to minimize these side reactions.[1]
Co-elution of Isobaric Peptides: Peptides with the same mass but different sequences or modification sites can co-elute, leading to complex MS/MS spectra that are difficult to interpret.- Improve Chromatographic Resolution: Use a shallower gradient or a longer column during liquid chromatography to better separate peptides.[9]
Incorrect PTM Assignment: Database search algorithms may incorrectly assign the modification site, especially with poor quality fragmentation data.[11][12]- Manual Validation: Manually inspect the MS/MS spectra of key identified peptides to confirm the presence of fragment ions that support the assigned modification site.[12] High-resolution mass spectrometry is critical to distinguish between modifications with very similar masses, such as trimethylation (42.04695 Da) and acetylation (42.01057 Da).[11]

The following diagram outlines a troubleshooting workflow for unexpected mass shifts.

start Unexpected Mass Shift Detected check_mass Mass Shift > 56 Da? start->check_mass check_mass_neg Mass Shift < 56 Da? check_mass->check_mass_neg No overprop Potential Overpropionylation (on S, T, Y) check_mass->overprop Yes underprop Potential Underpropionylation or Side Reaction (Amidation) check_mass_neg->underprop Yes solution1 Action: Reverse with Hydroxylamine Validate with MS/MS overprop->solution1 solution2 Action: Re-run with 2nd Propionylation Step Add Variable Modifications to Search underprop->solution2 end Interpretation Corrected solution1->end solution2->end

Troubleshooting unexpected mass shifts.

Experimental Protocols

General Protocol for Propionylation of Histones for Mass Spectrometry

This protocol is a general guideline and may require optimization for specific sample types and instruments. It incorporates a double propionylation step to enhance reaction efficiency.[1][4]

  • Protein Extraction: Extract histone proteins from cell nuclei using an appropriate acid extraction method.

  • First Propionylation:

    • Resuspend the histone pellet in a suitable buffer, such as 100 mM ammonium (B1175870) bicarbonate or 1M triethylammonium (B8662869) bicarbonate (TEABC), to maintain a pH of approximately 8.[4][9]

    • Prepare the propionylation reagent. A common choice is a 1:3 (v/v) mixture of propionic anhydride (B1165640) and isopropanol.

    • Add the propionylation reagent to the histone sample and incubate at 37°C for 15 minutes.

    • Quench the reaction by adding hydroxylamine if necessary to reverse potential overpropionylation, or proceed to drying.[10]

    • Dry the sample completely using a vacuum concentrator.

  • Tryptic Digestion:

    • Resuspend the propionylated histones in a digestion buffer (e.g., 100 mM ammonium bicarbonate).

    • Add trypsin at an enzyme-to-substrate ratio of approximately 1:20.[9]

    • Incubate overnight at 37°C.

  • Second Propionylation:

    • After digestion, repeat the propionylation step (Step 2) to modify the newly formed N-termini of the peptides.

    • Dry the sample again using a vacuum concentrator.

  • Sample Cleanup:

    • Desalt the peptide sample using a C18 StageTip or a similar solid-phase extraction method to remove salts and other interfering substances.[9]

  • LC-MS/MS Analysis:

    • Reconstitute the cleaned peptides in a solvent suitable for mass spectrometry, typically 0.1% formic acid in water.[9]

    • Analyze the sample using a high-resolution mass spectrometer.[8][13]

The following diagram illustrates the experimental workflow.

cluster_workflow Propionylation Experimental Workflow A 1. Histone Extraction B 2. First Propionylation (Modifies Protein N-termini & Lysines) A->B C 3. Tryptic Digestion (Cleavage at Arginine) B->C D 4. Second Propionylation (Modifies new Peptide N-termini) C->D E 5. Sample Cleanup (C18 Desalting) D->E F 6. LC-MS/MS Analysis E->F

References

Strategies to increase the yield of synthetic N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N6-Propionyl-L-lysine. Our goal is to provide actionable strategies to increase reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. The most common issues include incomplete reactions, side reactions, and loss of product during purification. Here are key areas to troubleshoot:

  • Incomplete Nα-Protection: If the α-amino group of L-lysine is not fully protected (e.g., with a Boc group) before the propionylation step, the propionylating agent can react at both the α and ε positions, leading to a mixture of products and reducing the yield of the desired this compound.

    • Solution: Ensure the Nα-protection step goes to completion. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting L-lysine is no longer detectable. Consider using a slight excess of the protecting group reagent (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection).

  • Suboptimal Propionylation Conditions: The propionylation reaction itself may be inefficient due to incorrect stoichiometry, temperature, or pH.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the propionylating agent (e.g., propionyl chloride or propionic anhydride) to drive the reaction to completion.

      • Temperature: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps to control the reactivity of the acylating agent and minimize side reactions.

      • pH Control: Maintain a basic pH (around 8-9) during the acylation step. This can be achieved by using a suitable base, such as sodium bicarbonate or triethylamine, to neutralize the acid generated during the reaction.

  • Inefficient Deprotection: Incomplete removal of the Nα-protecting group (e.g., Boc group) will result in a lower yield of the final product.

    • Solution: Ensure the deprotection step is complete. When using trifluoroacetic acid (TFA) for Boc deprotection, allow sufficient reaction time (typically 1-2 hours) and use an adequate volume of TFA, often in a solvent like dichloromethane (B109758) (DCM).

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous workups and chromatographic purification.

    • Solution:

      • Workup: Minimize the number of extraction and washing steps. Ensure the pH is appropriately adjusted to maximize the recovery of your amphoteric product.

      • Purification: Optimize your chromatography conditions. For ion-exchange chromatography, ensure the resin is properly equilibrated and use a suitable gradient for elution.

Q2: I am observing the formation of di-acylated lysine (B10760008) in my final product. How can I prevent this?

A2: The formation of Nα,Nε-dipropionyl-L-lysine is a clear indication that the α-amino group was not adequately protected before the propionylation step. The ε-amino group is generally more nucleophilic, but without protection, reaction at the α-position is competitive.

  • Primary Solution: The most effective strategy is to implement a robust Nα-protection step. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective method. The general workflow should be:

    • Protect the Nα-amino group of L-lysine to form Nα-Boc-L-lysine.

    • Perform the propionylation reaction on the free Nε-amino group.

    • Remove the Nα-Boc protecting group to yield the final this compound.

Q3: What are the best practices for purifying this compound?

A3: this compound is an amino acid derivative and is zwitterionic at neutral pH. This property can be leveraged for purification.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and their derivatives.[1][2][3][4]

    • Cation-Exchange: At a low pH (e.g., pH 3), the carboxylic acid group is protonated, and the two amino groups are protonated, giving the molecule a net positive charge. It will bind to a strong cation-exchange resin. Elution can be achieved by increasing the pH or by using a salt gradient.

    • Anion-Exchange: At a high pH (e.g., pH 10), the amino groups are deprotonated, and the carboxylic acid is deprotonated, giving the molecule a net negative charge. It will bind to a strong anion-exchange resin. Elution is typically performed by decreasing the pH.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for high-purity samples, particularly for final purification. A C18 column is commonly used with a mobile phase consisting of a water/acetonitrile gradient containing an ion-pairing agent like TFA.

  • Crystallization: If the product is obtained in high purity, crystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be an effective final purification step.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product (C9H18N2O3, MW: 202.25 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information on the number and types of protons in the molecule. You should expect to see signals corresponding to the propionyl group (a triplet and a quartet), as well as the protons on the lysine backbone.

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can be used to assess the purity of the sample. A single sharp peak is indicative of a pure compound.

Data Presentation

The following table summarizes expected yield outcomes based on different synthetic strategies. Note that actual yields may vary depending on specific experimental conditions and scale.

Nα-Protection Strategy Propionylating Agent Deprotection Method Typical Yield Range Key Considerations
No ProtectionPropionyl ChlorideN/A< 20%Results in a mixture of unreacted lysine, mono-acylated (Nα and Nε), and di-acylated products. Purification is very difficult.
Copper ChelationPropionic AnhydrideRemoval of Copper40-60%A classic method to achieve Nε selectivity, but can be tedious and may involve copper contamination in the final product.
Nα-Boc Protection Propionyl Chloride Trifluoroacetic Acid (TFA) 75-90% Recommended method. Provides excellent selectivity and generally high yields. Requires careful handling of TFA.
Nα-Fmoc ProtectionPropionic AnhydridePiperidine70-85%Commonly used in solid-phase peptide synthesis. The Fmoc group is base-labile, which can be advantageous in some synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-L-lysine

This protocol describes the protection of the α-amino group of L-lysine using Di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Deionized water

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride and sodium bicarbonate (3 equivalents) in deionized water and cool the solution in an ice-water bath.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (1.5 equivalents) in dioxane.

  • Add the (Boc)₂O solution dropwise to the stirring lysine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O.

  • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate three times.

  • Combine the organic phases, dry with magnesium sulfate, filter, and concentrate under vacuum to obtain Nα-Boc-L-lysine as a white solid.

Protocol 2: Synthesis of Nα-Boc-Nε-propionyl-L-lysine

Materials:

  • Nα-Boc-L-lysine

  • Sodium bicarbonate (NaHCO₃)

  • Propionyl chloride

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Nα-Boc-L-lysine (1 equivalent) and sodium bicarbonate (3 equivalents) in a mixture of THF and water (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, adjust the pH of the reaction mixture to 5-6 with 1N HCl.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Boc-Nε-propionyl-L-lysine.

Protocol 3: Deprotection of Nα-Boc-Nε-propionyl-L-lysine to Yield this compound

Materials:

  • Nα-Boc-Nε-propionyl-L-lysine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Nα-Boc-Nε-propionyl-L-lysine in a mixture of DCM and TFA (e.g., 1:1 v/v).[5][6]

  • Stir the solution at room temperature for 1-2 hours. Be aware that CO₂ gas will be evolved.[7]

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can then be purified by ion-exchange chromatography or crystallization.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Nα-Protection cluster_1 Step 2: Nε-Propionylation cluster_2 Step 3: Nα-Deprotection cluster_3 Purification & Analysis Lysine L-Lysine BocLysine Nα-Boc-L-lysine Lysine->BocLysine (Boc)₂O, NaHCO₃ Dioxane/Water BocPropLysine Nα-Boc-Nε-propionyl-L-lysine BocLysine->BocPropLysine Propionyl Chloride, NaHCO₃ THF/Water, 0°C to RT PropLysine This compound BocPropLysine->PropLysine TFA, DCM Room Temperature Purification Ion-Exchange Chromatography PropLysine->Purification Analysis NMR, Mass Spectrometry Purification->Analysis

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Observed IncompleteProtection Incomplete Nα-Protection LowYield->IncompleteProtection SuboptimalAcylation Suboptimal Propionylation LowYield->SuboptimalAcylation IncompleteDeprotection Incomplete Deprotection LowYield->IncompleteDeprotection PurificationLoss Loss During Purification LowYield->PurificationLoss Diacylation Di-acylation Detected Diacylation->IncompleteProtection MonitorProtection Monitor Protection Reaction (TLC) IncompleteProtection->MonitorProtection ImplementProtection Implement/Optimize Nα-Protection Step IncompleteProtection->ImplementProtection OptimizeAcylation Optimize Stoichiometry, Temp, pH SuboptimalAcylation->OptimizeAcylation EnsureDeprotection Increase Deprotection Time/Reagent IncompleteDeprotection->EnsureDeprotection OptimizePurification Optimize Chromatography/Workup PurificationLoss->OptimizePurification

Caption: Troubleshooting logic for low yield and side reactions.

References

Validation & Comparative

Unmasking Specificity: A Comparative Guide to Acetyl-Lysine Antibody Cross-Reactivity with Propionyl-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of post-translational modifications, the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of acetyl-lysine antibodies with propionyl-lysine, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.

Performance Comparison: Acetyl-Lysine vs. Propionyl-Lysine Recognition

The specificity of anti-acetyl-lysine antibodies is a critical factor for reliable experimental outcomes. While many manufacturers claim high specificity, the degree of cross-reactivity with other acyl modifications, particularly the structurally similar propionyl-lysine, can vary. The following table summarizes available data on the cross-reactivity of several anti-acetyl-lysine antibodies. It is important to note that truly quantitative, side-by-side comparisons are not always publicly available, and much of the data is qualitative or semi-quantitative.

Antibody/SourceMethodTargetCross-Reactivity with Propionyl-LysineReference
SICS Antibodies (Lin et al., 2016) Dot BlotRandom propionylated peptide libraryNo detectable reaction[1]
ELISAPropionyl-lysine peptide-KLH conjugateMuch weaker reactivity compared to acetyl-lysine peptide-KLH conjugate[1]
Propionyl-Lysine [Prop-K] (D3A9R) Rabbit mAb #15159 (Cell Signaling Technology) Western BlotNot specifiedThis antibody is specific to propionyl-lysine and does not cross-react with other lysine (B10760008) modifications.[2]
Anti-Propionyllysine Mouse mAb (PTM BIO) Dot BlotPropionylated BSAStrong signal with propionylated BSA, weak or no signal with acetylated BSA.[3]

Note: The data presented is based on available literature and manufacturer's datasheets. Researchers are strongly encouraged to perform their own validation experiments for their specific applications.

Visualizing Antibody Specificity

To conceptually understand antibody specificity and cross-reactivity, the following diagram illustrates the binding of an anti-acetyl-lysine antibody to its intended target and its potential interaction with a structurally similar off-target modification.

G Antibody Specificity and Cross-Reactivity cluster_antibody Anti-Acetyl-Lysine Antibody cluster_antigens Antigens antibody Antibody acetyl_lys Acetyl-Lysine (Target) antibody->acetyl_lys High Affinity Binding propionyl_lys Propionyl-Lysine (Potential Cross-Reactivity) antibody->propionyl_lys Low to No Affinity Binding

Conceptual diagram of antibody-antigen interaction.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of antibody cross-reactivity is crucial. The following are detailed protocols for key experiments used to evaluate the specificity of anti-acetyl-lysine antibodies.

Dot Blot Assay for Cross-Reactivity Screening

This method provides a rapid, qualitative assessment of antibody binding to different modified peptides or proteins.

Workflow:

G Dot Blot Workflow spot Spot Antigens (Acetylated & Propionylated Peptides/Proteins) on Nitrocellulose Membrane block Block Membrane (e.g., 5% non-fat milk in TBST) spot->block incubate_primary Incubate with Anti-Acetyl-Lysine Antibody block->incubate_primary wash1 Wash Membrane incubate_primary->wash1 incubate_secondary Incubate with HRP-conjugated Secondary Antibody wash1->incubate_secondary wash2 Wash Membrane incubate_secondary->wash2 detect Detect with ECL Substrate and Image wash2->detect

A streamlined workflow for the Dot Blot assay.

Protocol:

  • Antigen Preparation: Prepare solutions of acetylated and propionylated peptides or proteins (e.g., chemically modified BSA) at various concentrations (e.g., ranging from 1 ng to 1 µg).

  • Membrane Spotting: Carefully spot 1-2 µL of each antigen solution onto a dry nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the anti-acetyl-lysine antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

Competitive ELISA for Semi-Quantitative Analysis

Competitive ELISA can provide a more quantitative measure of antibody specificity by assessing the ability of a free antigen (the competitor) to inhibit the binding of the antibody to a plate-bound antigen.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with an acetylated peptide-carrier protein conjugate (e.g., acetyl-lysine-KLH) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[1]

  • Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well and incubating for 1-2 hours at 37°C.

  • Competition Reaction: In separate tubes, pre-incubate a fixed concentration of the anti-acetyl-lysine antibody with serial dilutions of the competitor antigens (acetylated peptides and propionylated peptides) for 1-2 hours at room temperature.

  • Incubation with Coated Plate: Add the antibody-competitor mixtures to the coated and blocked wells of the microtiter plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Detection: Add a substrate solution (e.g., TMB) to each well. After a suitable incubation time (typically 15-30 minutes), stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of the competitor indicates binding inhibition.

Western Blotting for Protein-Specific Cross-Reactivity

Western blotting allows for the assessment of antibody cross-reactivity in the context of whole-cell lysates or with specific purified proteins.

Protocol:

  • Sample Preparation: Prepare cell lysates from cells treated with and without deacetylase inhibitors to enrich for acetylated proteins. For a more direct comparison, purified proteins that have been chemically acetylated or propionylated can be used.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-acetyl-lysine antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

The specificity of anti-acetyl-lysine antibodies is not absolute and can vary between different antibodies. While some antibodies demonstrate high specificity with minimal to no cross-reactivity with propionyl-lysine, it is imperative for researchers to independently validate the antibodies used in their specific experimental contexts. The protocols provided in this guide offer a robust framework for performing such validations. By carefully selecting and validating their tools, researchers can ensure the accuracy and reliability of their findings in the dynamic field of post-translational modification research.

References

A Tale of Two Acylations: Unraveling the Functional Distinctions Between Lysine Propionylation and Butyrylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of post-translational modifications (PTMs) is paramount. Among these, lysine (B10760008) acylation has emerged as a critical regulator of cellular processes. This guide provides an in-depth comparison of two such modifications: lysine propionylation and lysine butyrylation. While structurally similar to the well-studied lysine acetylation, these longer-chain acylations impart distinct functional consequences on proteins, influencing everything from gene expression to metabolic pathways.

This comprehensive guide delves into the functional differences between lysine propionylation and butyrylation, presenting supporting experimental data in clearly structured tables, detailed methodologies for key experiments, and visual diagrams of associated signaling pathways and workflows.

At a Glance: Propionylation vs. Butyrylation

Lysine propionylation (Kpr) and butyrylation (Kbu) involve the addition of a propionyl or butyryl group, respectively, to the ε-amino group of a lysine residue. This neutralizes the positive charge of lysine, similar to acetylation. However, the addition of bulkier, more hydrophobic acyl chains—propionyl (C3) and butyryl (C4) compared to acetyl (C2)—can lead to unique downstream effects. These modifications are dynamically regulated by "writer" enzymes, primarily the acetyltransferases p300 and CREB-binding protein (CBP), and "eraser" enzymes, including certain histone deacetylases (HDACs) and sirtuins.[1][2][3]

Quantitative Comparison of Functional Effects

The functional consequences of lysine propionylation and butyrylation have been interrogated through various high-throughput techniques, including quantitative proteomics and chromatin immunoprecipitation sequencing (ChIP-seq). The following tables summarize key quantitative findings from comparative studies.

FeatureLysine Propionylation (Kpr)Lysine Butyrylation (Kbu)Reference
Effect on Chromatin Accessibility Generally associated with increased chromatin accessibility.Also increases chromatin accessibility, with some studies suggesting a more pronounced effect than acetylation.[4]
Impact on Gene Expression Predominantly associated with transcriptional activation.Also linked to transcriptional activation.[4]
Enzymatic Catalysis (p300/CBP) p300 and CBP can effectively catalyze propionylation of histones and non-histone proteins like p53.[1]p300 and CBP also catalyze butyrylation, with comparable in vitro activity to propionylation on histones.[1][1]
Enzymatic Removal (HDACs) Can be removed by histone deacetylase inhibitors, suggesting HDAC involvement.[3]Also sensitive to HDAC inhibitors, indicating removal by HDACs.[3][3]

Table 1: Comparative Functional Overview of Lysine Propionylation and Butyrylation.

Study FocusQuantitative Findings for PropionylationQuantitative Findings for ButyrylationReference
Histone Modification Sites in Yeast Multiple sites identified on histones H2B, H3, and H4.[3]Multiple sites identified on histones H2B, H3, and H4.[3][3]
p300/CBP Auto-acylation p300: 21 auto-propionylation sites identified. CBP: 12 auto-propionylation sites identified.[1]p300: 11 auto-butyrylation sites identified. CBP: 7 auto-butyrylation sites identified.[1][1]

Table 2: Quantitative Proteomic Data on Propionylation and Butyrylation.

Signaling Pathways and Regulatory Networks

Lysine propionylation and butyrylation are intricately linked to cellular metabolism, as the availability of their respective acyl-CoA donors (propionyl-CoA and butyryl-CoA) directly influences the extent of these modifications. These PTMs, in turn, regulate signaling pathways that control gene expression and other cellular processes.

Signaling_Pathway cluster_metabolism Cellular Metabolism cluster_writers Writers cluster_erasers Erasers cluster_chromatin Chromatin Regulation Propionyl_CoA Propionyl-CoA p300_CBP p300/CBP Propionyl_CoA->p300_CBP Substrate Butyryl_CoA Butyryl-CoA Butyryl_CoA->p300_CBP Substrate Histone_Propionylation Histone Propionylation p300_CBP->Histone_Propionylation Catalyzes Histone_Butyrylation Histone Butyrylation p300_CBP->Histone_Butyrylation Catalyzes HDACs_Sirtuins HDACs/Sirtuins Histone_Propionylation->HDACs_Sirtuins Removes Chromatin_Accessibility Chromatin Accessibility Histone_Propionylation->Chromatin_Accessibility Histone_Butyrylation->HDACs_Sirtuins Removes Histone_Butyrylation->Chromatin_Accessibility Gene_Expression Gene Expression Chromatin_Accessibility->Gene_Expression

Caption: Metabolic Regulation of Histone Propionylation and Butyrylation.

Experimental Workflows

The identification and functional characterization of lysine propionylation and butyrylation rely on a combination of sophisticated experimental techniques.

Experimental_Workflow cluster_identification Identification cluster_functional Functional Analysis Cell_Lysate Cell/Tissue Lysate Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysate->Protein_Digestion ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) Cell_Lysate->ChIP_Seq RNA_Seq RNA Sequencing Cell_Lysate->RNA_Seq Enrichment Affinity Enrichment (Antibody-based) Protein_Digestion->Enrichment Mass_Spec Mass Spectrometry (LC-MS/MS) Enrichment->Mass_Spec Data_Analysis Data Analysis (PTM Identification) Mass_Spec->Data_Analysis Gene_Expression_Analysis Gene Expression Analysis ChIP_Seq->Gene_Expression_Analysis RNA_Seq->Gene_Expression_Analysis In_Vitro_Assays In Vitro Enzymatic Assays p300_CBP_Enzyme Purified Enzyme (p300/CBP) p300_CBP_Enzyme->In_Vitro_Assays Acyl_CoA Propionyl/Butyryl-CoA Acyl_CoA->In_Vitro_Assays Substrate Histone/Protein Substrate Substrate->In_Vitro_Assays

Caption: Workflow for Studying Lysine Propionylation and Butyrylation.

Detailed Experimental Protocols

Mass Spectrometry-Based Identification of Propionylation and Butyrylation Sites

Objective: To identify and verify lysine propionylation and butyrylation sites on proteins from biological samples.

Protocol:

  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues using a suitable lysis buffer.

    • Perform in-gel or in-solution digestion of the protein mixture using an enzyme such as trypsin.[1][3]

  • Affinity Enrichment (Optional but Recommended):

    • To increase the detection of low-abundance acylated peptides, perform affinity enrichment using antibodies specific for propionyllysine or butyryllysine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.[1][3]

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using software such as MaxQuant, Mascot, or a specialized tool like PTMap.[3]

    • Specify propionylation (+56.0262 Da) and butyrylation (+70.0419 Da) on lysine as variable modifications.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Propionylation and Butyrylation Marks

Objective: To map the genome-wide distribution of histone propionylation and butyrylation.

Protocol:

  • Chromatin Crosslinking and Shearing:

    • Crosslink protein-DNA complexes in cells with formaldehyde (B43269).

    • Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with antibodies specific for the histone modification of interest (e.g., anti-H3K14pr or anti-H3K9bu).

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde crosslinks by heating in the presence of a high salt concentration.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

    • Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and adapter ligation.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the library on a platform such as Illumina.

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of the genome enriched for the histone mark.

    • Analyze the distribution of peaks relative to genomic features (e.g., promoters, enhancers) and correlate with gene expression data.

In Vitro Histone Acylation Assay

Objective: To determine the ability of an enzyme (e.g., p300/CBP) to catalyze propionylation or butyrylation of a histone substrate in vitro.

Protocol:

  • Reaction Setup:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), combine the purified histone acetyltransferase (HAT) enzyme, a histone substrate (e.g., recombinant histone H3 or H4), and the acyl-CoA donor (propionyl-CoA or butyryl-CoA).[1]

    • For radioactive assays, use 14C-labeled propionyl-CoA or butyryl-CoA.[1]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Acylation:

    • SDS-PAGE and Autoradiography (for radioactive assays): Stop the reaction by adding SDS-loading buffer, resolve the proteins by SDS-PAGE, and detect the incorporation of the radiolabel by autoradiography.[1]

    • Western Blotting: Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the propionylated or butyrylated lysine site.

    • Mass Spectrometry: Analyze the reaction products by mass spectrometry to identify the specific sites of acylation.

Conclusion

Lysine propionylation and butyrylation are emerging as key players in the epigenetic landscape, offering a more complex and nuanced layer of regulation than previously appreciated. Their direct link to cellular metabolism positions them as crucial mediators between the cell's metabolic state and its transcriptional program. While sharing similarities with lysine acetylation, the distinct structural properties of the propionyl and butyryl groups can lead to unique functional outcomes. The continued application of advanced proteomic and genomic techniques will undoubtedly further illuminate the specific roles of these modifications in health and disease, opening new avenues for therapeutic intervention.

References

A Head-to-Head Comparison of Enrichment Methods for Protein Propionylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of protein propionylation is critical for understanding its role in cellular processes and disease. This guide provides an objective comparison of the primary methods for enriching propionylated proteins and peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

Protein propionylation, a post-translational modification (PTM) involving the addition of a propionyl group to lysine (B10760008) residues, is increasingly recognized for its significant role in regulating protein function, gene expression, and metabolism.[1][2] Due to the low stoichiometry of this modification, enrichment of propionylated proteins or peptides from complex biological samples is a crucial step prior to mass spectrometry-based analysis. The primary strategies for this enrichment fall into three main categories: immunoaffinity enrichment, chemical derivatization, and avidin-biotin based affinity capture.

This guide will delve into a head-to-head comparison of these methods, evaluating them on key performance metrics such to provide a comprehensive resource for researchers in the field.

At a Glance: Comparison of Propionylation Enrichment Methods

FeatureImmunoaffinity EnrichmentChemical Derivatization (for Histones)Avidin-Biotin Affinity Capture (Adapted)
Principle Utilizes antibodies that specifically recognize and bind to propionyllysine residues.Chemical reaction to modify lysine and N-terminal amines for altered chromatographic properties and MS analysis.Biotinylation of propionyl-CoA precursors followed by capture with avidin/streptavidin.
Specificity High for the propionyllysine motif, but potential for cross-reactivity with other short-chain acylations.[2]Specific for primary amines, but not for the propionyl group itself. Can have side reactions.[3]High affinity of avidin-biotin interaction ensures strong capture of biotinylated molecules.
Efficiency Highly efficient, with studies showing the identification of hundreds of propionylated peptides in enriched samples compared to none in non-enriched samples.[4]High reaction efficiency is crucial for quantitative analysis and can be variable depending on the protocol.Potentially high, dependent on the efficiency of metabolic labeling and subsequent capture.
Sample Type Applicable to a wide range of samples including cell lysates and tissues.Primarily established for purified histone samples.Requires cell permeability for metabolic labeling with biotinylated precursors.
Workflow Complexity Relatively straightforward, involving incubation with antibody-conjugated beads, washing, and elution.Multi-step process involving chemical reactions before and after enzymatic digestion.[5]Involves metabolic labeling of cells, lysis, and affinity purification.
Commercial Availability Pan- and site-specific anti-propionyllysine antibodies are commercially available.[1]Reagents for chemical derivatization are readily available.Biotinylated precursors and avidin/streptavidin beads are commercially available.

Immunoaffinity Enrichment: The Gold Standard

Immunoaffinity enrichment is currently the most widely used and well-established method for the specific isolation of propionylated proteins and peptides. This technique relies on the high specificity of antibodies that recognize the propionyllysine modification.

Experimental Workflow

The general workflow for immunoaffinity enrichment of propionylated peptides involves the lysis of cells or tissues, followed by protein extraction and digestion into peptides. These peptides are then incubated with anti-propionyllysine antibodies, which are typically conjugated to agarose (B213101) or magnetic beads. After a series of washes to remove non-specifically bound peptides, the enriched propionylated peptides are eluted and prepared for mass spectrometry analysis.

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysis Cell/Tissue Lysis protein_extraction Protein Extraction cell_lysis->protein_extraction digestion Proteolytic Digestion protein_extraction->digestion incubation Incubation with Anti-Propionyllysine Antibody Beads digestion->incubation washing Washing Steps incubation->washing elution Elution of Propionylated Peptides washing->elution lc_ms LC-MS/MS Analysis elution->lc_ms data_analysis Data Analysis lc_ms->data_analysis cluster_derivatization1 First Derivatization cluster_digestion Digestion cluster_derivatization2 Second Derivatization cluster_analysis Analysis histone_extraction Histone Extraction first_propionylation Propionylation of Intact Histones histone_extraction->first_propionylation trypsin_digestion Trypsin Digestion (cleavage at Arginine) first_propionylation->trypsin_digestion second_propionylation Propionylation of Peptide N-termini trypsin_digestion->second_propionylation lc_ms LC-MS/MS Analysis second_propionylation->lc_ms data_analysis Data Analysis lc_ms->data_analysis cluster_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture with Biotinylated Propionate Analog metabolic_incorporation Metabolic Incorporation into Propionyl-CoA cell_culture->metabolic_incorporation cell_lysis Cell Lysis metabolic_incorporation->cell_lysis protein_extraction Protein Extraction cell_lysis->protein_extraction digestion Proteolytic Digestion protein_extraction->digestion avidin_capture Capture with Avidin/Streptavidin Beads digestion->avidin_capture washing Washing Steps avidin_capture->washing elution Elution of Biotinylated Peptides washing->elution lc_ms LC-MS/MS Analysis elution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

References

A Researcher's Guide to Validating Mass Spectrometry-Identified Propionylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein propionylation sites is crucial for understanding its role in cellular processes and its potential as a therapeutic target. While mass spectrometry (MS) has become the primary tool for identifying these post-translational modifications (PTMs) on a large scale, orthogonal validation is essential to confirm these findings and to delve deeper into their biological significance. This guide provides a comprehensive comparison of the available validation methods, supported by experimental data and detailed protocols.

Protein propionylation, the addition of a propionyl group to a lysine (B10760008) residue, is a dynamic PTM that plays a significant role in regulating metabolism, gene expression, and cellular stress responses.[1][2] The initial discovery of these sites is predominantly achieved through high-throughput mass spectrometry-based proteomics. However, the transient and often low-stoichiometric nature of this modification necessitates rigorous validation to eliminate false positives and to quantify its abundance accurately.

Comparing the Tools of Validation: A Head-to-Head Analysis

The two primary methodologies for validating MS-identified propionylation sites are antibody-based techniques and targeted mass spectrometry approaches. Each offers a unique set of advantages and limitations that researchers must consider based on their specific experimental goals.

FeatureMass Spectrometry (Targeted)Antibody-Based Methods (Western Blot, IP)
Specificity High (can distinguish specific modified residues)Variable (depends on antibody quality, potential for cross-reactivity)
Sensitivity High (can detect low-abundance modifications)Moderate to High (dependent on antibody affinity and target abundance)
Quantification Highly quantitative (e.g., using stable isotope-labeled standards)Semi-quantitative to quantitative (requires careful normalization and standard curves)
Throughput Moderate to HighLow to Moderate
Requirement for specific reagents Requires synthesis of stable isotope-labeled peptide standardsRequires highly specific and validated antibodies
Confirmation of site Directly confirms the modification siteIndirectly confirms the presence of the modification on a protein

Table 1. Comparison of Mass Spectrometry and Antibody-Based Validation Methods. This table summarizes the key performance characteristics of targeted mass spectrometry and antibody-based methods for the validation of propionylation sites.

Diving Deeper: Performance Metrics

While direct, side-by-side quantitative comparisons in the literature are scarce, studies evaluating different MS-based propionylation protocols have reported on key performance metrics. For instance, in an examination of eight different propionylation protocols for bottom-up MS analysis, researchers found that the choice of protocol significantly impacted the conversion rate, with some methods achieving near-complete propionylation while others were less efficient, showing incomplete derivatization in up to 85% of cases.[3] Such studies highlight the importance of optimizing sample preparation for accurate quantification.

When comparing MS to Western blotting for protein quantification in general, MS-based methods like MS Western have demonstrated superior performance in terms of detection specificity, linear dynamic range, and sensitivity.[4] While not specific to propionylation, these findings underscore the quantitative power of mass spectrometry. However, Western blotting remains a valuable and accessible tool for orthogonal validation, providing a visual confirmation of the modification on the protein of interest.[5]

Experimental Workflows and Protocols

To aid researchers in their validation studies, we provide detailed workflows and protocols for the key experimental techniques.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for validating a mass spectrometry-identified propionylation site.

Validation Workflow MS_discovery MS-based Discovery of Propionylation Site Validation_choice Choose Validation Method MS_discovery->Validation_choice Targeted_MS Targeted Mass Spectrometry (SRM/PRM) Validation_choice->Targeted_MS High Specificity & Quantification Antibody_based Antibody-based Methods Validation_choice->Antibody_based Orthogonal Validation Data_analysis Data Analysis and Quantification Targeted_MS->Data_analysis WB Western Blot Antibody_based->WB IP Immunoprecipitation Antibody_based->IP WB->Data_analysis IP->Data_analysis Confirmation Confirmation of Propionylation Site Data_analysis->Confirmation

A typical workflow for validating propionylation sites.
Detailed Experimental Protocols

1. Immunoprecipitation (IP) of Propionylated Proteins

This protocol is designed to enrich propionylated proteins from a complex mixture using an anti-propionyllysine antibody.

  • Cell Lysis: Lyse cells in a buffer containing protease and deacetylase inhibitors to preserve the propionylation state of proteins. A common lysis buffer is RIPA buffer supplemented with sodium butyrate (B1204436) and trichostatin A.

  • Antibody Incubation: Incubate the cell lysate with an anti-propionyllysine antibody (pan-specific or site-specific) overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The enriched propionylated proteins can then be analyzed by Western blotting or mass spectrometry.[6][7]

2. Western Blotting for Propionylated Proteins

This protocol allows for the detection of specific propionylated proteins following their separation by size.

  • Protein Separation: Separate proteins from cell lysates or IP eluates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the propionylated protein of interest (using a recommended dilution, e.g., 1:500 - 1:1000) overnight at 4°C.[4][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]

Signaling Pathways Involving Propionylation

Protein propionylation is intricately linked to cellular metabolism, particularly the availability of propionyl-CoA. This metabolite is derived from the catabolism of odd-chain fatty acids and certain amino acids.[2] The enzymes that catalyze propionylation (writers) and depropionylation (erasers) are often shared with acetylation, creating a complex regulatory network.

Propionyl-CoA Metabolism and its Link to the TCA Cycle

The following diagram illustrates the central role of propionyl-CoA metabolism.

Propionyl_CoA_Metabolism cluster_sources Sources of Propionyl-CoA cluster_fates Fates of Propionyl-CoA Odd-chain\nFatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain\nFatty Acids->Propionyl-CoA Amino Acids\n(Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids\n(Val, Ile, Thr, Met)->Propionyl-CoA Propionyl-CoA\nCarboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA\nCarboxylase (PCC) Protein\nPropionylation Protein Propionylation Propionyl-CoA->Protein\nPropionylation Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA\nCarboxylase (PCC)->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Propionyl-CoA is a key metabolic intermediate.
Regulation of Protein Propionylation by Writers and Erasers

The balance of protein propionylation is maintained by the activity of propionyltransferases (writers) and depropionylases (erasers). Notably, the acetyltransferases p300/CBP have been shown to possess propionyltransferase activity, while some members of the sirtuin family of deacetylases, such as SIRT1, SIRT2, and SIRT3, can remove propionyl groups.[1][10]

Propionylation_Regulation Propionyl_CoA Propionyl-CoA p300_CBP p300/CBP (Writer) Propionyl_CoA->p300_CBP Protein Protein (Lysine) Protein->p300_CBP Propionylated_Protein Propionylated Protein (Lysine-Propionyl) SIRTs SIRT1/2/3 (Eraser) Propionylated_Protein->SIRTs Cellular_Response Downstream Cellular Response Propionylated_Protein->Cellular_Response p300_CBP->Propionylated_Protein Propionylation SIRTs->Protein Depropionylation

Enzymatic regulation of protein propionylation.

Conclusion

The validation of mass spectrometry-identified propionylation sites is a critical step in advancing our understanding of this important post-translational modification. While targeted mass spectrometry offers high specificity and quantitative accuracy, antibody-based methods provide essential orthogonal validation. The choice of method will depend on the specific research question, available resources, and the need for quantitative versus qualitative data. By employing the robust experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can confidently validate their findings and pave the way for new discoveries in the field of protein propionylation.

References

p300: A Comparative Analysis of Catalytic Efficiency in Acetylation versus Propionylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic efficiency of the histone acetyltransferase p300 for acetylation and propionylation reactions, supported by experimental data.

The transcriptional coactivator p300 is a crucial enzyme that plays a significant role in the regulation of gene expression through the post-translational modification of histone proteins. While best known for its robust histone acetyltransferase (HAT) activity, p300 can also utilize other short-chain acyl-CoAs as cofactors, including propionyl-CoA. This guide delves into a direct comparison of p300's catalytic prowess for these two fundamental modifications.

Data Presentation: Kinetic Parameters

Biochemical assays have been employed to determine the steady-state kinetic parameters of p300 for both acetyl-CoA and propionyl-CoA. The following table summarizes the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km) for each reaction. The data clearly indicates that p300 exhibits a significantly higher catalytic efficiency for acetylation compared to propionylation.

Acyl-CoAKm (μM)kcat (min-1)kcat/Km (min-1·μM-1)Relative Efficiency (%)
Acetyl-CoA7.8 ± 1.514.1 ± 0.81.81100
Propionyl-CoA12.3 ± 2.57.3 ± 0.60.5932.6

Data adapted from kinetic characterization of p300 acylation activities.[1]

The lower Km value for acetyl-CoA suggests a higher binding affinity of p300 for this cofactor compared to propionyl-CoA. Furthermore, the higher kcat for acetylation indicates a faster turnover rate once the substrate is bound. Consequently, the catalytic efficiency (kcat/Km) for acetylation is approximately three times higher than that for propionylation. This preference for acetyl-CoA is attributed to the structural features of the p300 active site.[2][3] While p300 is a robust acetylase, its activity gets weaker with increasing acyl-CoA chain length.[2][3][4] The aliphatic portion of longer acyl-CoA variants, like propionyl-CoA, binds in the lysine (B10760008) substrate-binding tunnel in a conformation that is less compatible with substrate transfer.[2][3]

Experimental Protocols

The kinetic parameters presented above were determined using a continuous-wave coupled-enzyme assay (CPM assay). Below is a detailed methodology for this key experiment.

Kinetic Characterization of p300 Acylation Activity

Objective: To determine the steady-state kinetic parameters (Km and kcat) of p300 for acetyl-CoA and propionyl-CoA using a histone H4 peptide substrate.

Materials:

  • Recombinant human p300 enzyme

  • Histone H4 (1-20) peptide substrate

  • Acetyl-CoA

  • Propionyl-CoA

  • 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup: A reaction mixture was prepared containing the H4(1-20) peptide substrate at a fixed concentration (e.g., 200 μM) and varying concentrations of the individual acyl-CoA molecules (acetyl-CoA or propionyl-CoA, e.g., 0-50 μM) in the reaction buffer.

  • Enzyme Addition: The reaction was initiated by the addition of a fixed concentration of the p300 enzyme (e.g., 20-100 nM).

  • Incubation: The reaction was allowed to proceed for a set period (e.g., 15 minutes) at a constant temperature (e.g., 30°C).

  • Quantification of Free CoA: The enzymatic reaction releases coenzyme A (CoA-SH). The amount of free CoA was quantified using the thiol-reactive fluorescent dye, CPM. The reaction of CoA-SH with CPM results in a fluorescent adduct that can be measured.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with appropriate excitation and emission wavelengths for the CPM-CoA adduct.

  • Data Analysis: The initial reaction velocities were calculated from the rate of increase in fluorescence. These velocities were then plotted against the concentration of the acyl-CoA substrate. The resulting data were fitted to the Michaelis-Menten equation to determine the kinetic constants Km and kcat.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of p300 and a simplified signaling pathway involving p300-mediated histone acylation.

p300_catalytic_cycle cluster_invisible p300 p300 (E) p300_acyl p300-Acyl-CoA (E-Acyl-CoA) p300->p300_acyl 1. Acyl-CoA Binding histone_acylated Acylated Histone (H-Acyl) p300_acyl_histone p300-Acyl-CoA-Histone (E-Acyl-CoA-H) p300_acyl->p300_acyl_histone 2. Histone Binding p300_histone_acylated p300-Histone-Acyl (E-H-Acyl) p300_acyl_histone->p300_histone_acylated 3. Acyl Transfer p300_histone_acylated->p300 5. Product Release coa CoA p300_histone_acylated->coa 4. CoA Release acyl_coa Acetyl-CoA or Propionyl-CoA histone Histone (H)

Caption: p300 Catalytic Cycle

p300_signaling_pathway cluster_nucleus Nucleus tf Transcription Factor (TF) p300 p300 tf->p300 Recruitment chromatin Chromatin p300->chromatin acetylated_histones Acetylated Histones p300->acetylated_histones Acetylation (More Efficient) propionylated_histones Propionylated Histones p300->propionylated_histones Propionylation (Less Efficient) acetyl_coa Acetyl-CoA acetyl_coa->p300 propionyl_coa Propionyl-CoA propionyl_coa->p300 open_chromatin Open Chromatin acetylated_histones->open_chromatin propionylated_histones->open_chromatin gene_transcription Gene Transcription open_chromatin->gene_transcription Activation signal Upstream Signal (e.g., Growth Factor) signal->tf Activation

Caption: p300-Mediated Transcriptional Activation

References

Validating N6-Propionyl-L-lysine Modifications: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

The study of post-translational modifications (PTMs) is crucial for understanding cellular physiology and disease. N6-Propionyl-L-lysine, a recently discovered acylation mark, is gaining attention for its role in regulating protein function and cellular processes. Accurate validation of this modification is paramount for researchers in drug development and molecular biology. This guide provides a comparative overview of two primary orthogonal methods for validating this compound modifications: antibody-based detection via Western Blotting and mass spectrometry-based proteomics. The use of multiple, independent techniques, known as orthogonality, significantly enhances the reliability and accuracy of analytical results, reducing the potential for bias inherent in any single method.[1]

Comparison of Orthogonal Validation Methods

A combination of antibody-based techniques and mass spectrometry is a common and robust strategy for studying protein propionylation.[2] While Western Blotting offers a straightforward and widely accessible method for initial validation, mass spectrometry provides a high level of specificity and the ability to pinpoint the exact location of the modification.

FeatureWestern BlottingMass Spectrometry (LC-MS/MS)
Principle Immuno-detection using an antibody specific to this compound.Detection of mass shift in peptides containing propionylated lysine (B10760008) residues.
Specificity Dependent on antibody quality; potential for cross-reactivity with other acyl modifications.High; directly identifies the modified residue and its sequence context.
Sensitivity Moderate to high, dependent on antibody affinity and protein abundance.High, especially when coupled with enrichment techniques.
Quantitative Capability Semi-quantitative; provides relative changes in modification levels.Quantitative; can determine the stoichiometry of modification at specific sites.[2]
Site Identification Does not identify the specific lysine residue that is modified.Precisely maps the location of the propionyl group on the protein sequence.[2]
Throughput Relatively low; analyzes one protein at a time.High; can identify and quantify thousands of modification sites in a single experiment.[3]
Confirmation Provides confirmation of the presence of the modification on a target protein.Provides definitive identification and characterization of the modification.[3][4]
Workflow Complexity Relatively simple and routine for most molecular biology labs.Complex; requires specialized instrumentation and bioinformatics expertise.[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflows for the validation of this compound modifications using Western Blotting and Mass Spectrometry.

cluster_wb Western Blotting Workflow P_Ext Protein Extraction SDS_PAGE SDS-PAGE P_Ext->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Pri_Ab Primary Antibody Incubation (anti-Propionyl-Lysine) Blocking->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detection Chemiluminescent Detection Sec_Ab->Detection

Western Blotting workflow for detecting propionylated proteins.

cluster_ms Mass Spectrometry Workflow P_Ext Protein Extraction Digestion Proteolytic Digestion (e.g., Trypsin) P_Ext->Digestion Enrichment Immunoaffinity Enrichment (anti-Propionyl-Lysine) Digestion->Enrichment LC_Sep LC Separation Enrichment->LC_Sep MS_Ana MS/MS Analysis LC_Sep->MS_Ana Data_Ana Data Analysis & Site ID MS_Ana->Data_Ana

References

A Side-by-Side Analysis of Histone Propionylation and Acetylation Marks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of histone propionylation and acetylation, two key post-translational modifications (PTMs) influencing chromatin structure and gene regulation. We delve into the experimental data comparing their functions, the enzymes that govern them, and the analytical techniques used for their study.

Introduction to Histone Acylation

Histone proteins, the primary protein components of chromatin, are subject to a variety of PTMs that play crucial roles in regulating DNA-templated processes. Among these, the acylation of lysine (B10760008) residues on histone tails, particularly acetylation and propionylation, has emerged as a critical mechanism for modulating chromatin architecture and gene expression. Both modifications neutralize the positive charge of lysine, which is thought to weaken the electrostatic interactions between histones and DNA, leading to a more open and transcriptionally active chromatin state.[1][2]

Comparative Overview

While both histone acetylation and propionylation are marks of active chromatin, they exhibit distinct characteristics in their deposition, removal, and potential downstream effects. The structural difference between an acetyl group (-COCH₃) and a propionyl group (-COCH₂CH₃) may influence the recruitment and binding of different effector proteins, leading to nuanced regulatory outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing histone propionylation and acetylation.

Table 1: General Comparison of Histone Propionylation and Acetylation

FeatureHistone PropionylationHistone AcetylationCitations
Modification Addition of a propionyl group to a lysine residueAddition of an acetyl group to a lysine residue[3]
Acyl-CoA Donor Propionyl-CoAAcetyl-CoA[3][4]
General Function Mark of active chromatin, promotes transcriptionMark of active chromatin, promotes transcription[2][5][6]
Enzymatic Writers Histone Acetyltransferases (HATs) with propionyltransferase activity (e.g., p300/CBP, Gcn5)Histone Acetyltransferases (HATs) (e.g., p300/CBP, GNAT family, MYST family)[3][7][8]
Enzymatic Erasers Sirtuins (e.g., Sir2) and some Histone Deacetylases (HDACs)Histone Deacetylases (HDACs) and Sirtuins[3][9]
Metabolic Link Linked to metabolism of certain amino acids and odd-chain fatty acidsLinked to central carbon metabolism (glycolysis, fatty acid oxidation)[4][10]

Table 2: Quantitative Analysis of Histone H3 Modifications

Histone MarkRelative Abundance (in a leukemia cell line)p300 Catalytic EfficiencyCitations
H3K23pr ~7%Slower kinetics compared to acetylation[3][11]
H3K23ac Not significantly different from other leukemia cell linesRobust acetylase activity[3][12]
H3K14pr 3-8% (similar to acetylation)Catalyzed by Gcn5 and PCAF[13]
H3K14ac 3-8% (similar to propionylation)Catalyzed by Gcn5 and PCAF[13]

Signaling Pathways and Crosstalk

Histone acetylation and propionylation are intricately linked to cellular metabolism, which dictates the availability of their respective acyl-CoA donors. This connection provides a mechanism for the cell to adjust its transcriptional program in response to its metabolic state. Furthermore, the fact that the same enzymes can catalyze both modifications suggests a competitive interplay or "crosstalk" between these two marks.

metabolic_pathway cluster_metabolism Cellular Metabolism cluster_chromatin Chromatin Regulation Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Fatty Acids Fatty Acids Fatty Acids->Propionyl-CoA Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA Glucose Glucose Glucose->Acetyl-CoA Histone Propionylation Histone Propionylation Propionyl-CoA->Histone Propionylation p300/CBP Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation p300/CBP, other HATs Gene Activation Gene Activation Histone Propionylation->Gene Activation Histone Acetylation->Gene Activation

Metabolic control of histone acylation.

Experimental Workflows

The analysis of histone propionylation and acetylation relies on specific and sensitive techniques to identify and quantify these modifications. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) and mass spectrometry are the primary methods employed.

experimental_workflow cluster_chip ChIP-seq Workflow cluster_ms Mass Spectrometry Workflow Crosslinking Crosslinking Chromatin Shearing Chromatin Shearing Crosslinking->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation DNA Purification DNA Purification Immunoprecipitation->DNA Purification Sequencing Sequencing DNA Purification->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Histone Extraction Histone Extraction Propionylation Derivatization Propionylation Derivatization Histone Extraction->Propionylation Derivatization Trypsin Digestion Trypsin Digestion Propionylation Derivatization->Trypsin Digestion LC-MS/MS LC-MS/MS Trypsin Digestion->LC-MS/MS Data Analysis_MS Data Analysis LC-MS/MS->Data Analysis_MS

References

A Comparative Analysis of Propionylomes Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the landscape of protein propionylation across prokaryotes and eukaryotes. This guide provides a comparative overview of the extent of this post-translational modification, detailed experimental methodologies for its study, and visualizations of key cellular pathways and workflows.

Protein propionylation, the addition of a propionyl group to a lysine (B10760008) residue, is an emerging post-translational modification (PTM) with significant implications for cellular regulation. Occurring in both prokaryotes and eukaryotes, this modification is intrinsically linked to cellular metabolism, particularly the availability of the donor molecule, propionyl-CoA. Understanding the similarities and differences in the propionylome—the complete set of propionylated proteins—across various species can provide critical insights into conserved regulatory mechanisms and species-specific adaptations. This guide offers a comparative analysis of the propionylome, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts.

Quantitative Comparison of Propionylomes

The extent of protein propionylation varies significantly across different species, reflecting their unique metabolic and regulatory networks. The following table summarizes the number of identified propionylated proteins and lysine propionylation sites from large-scale proteomic studies in several key model organisms.

SpeciesNumber of Propionylated ProteinsNumber of Propionylation SitesReference
Escherichia coli6031467[1]
Synechocystis sp. PCC 680369111
Thermus thermophilus258511
Trichophyton rubrum115157
Saccharomyces cerevisiae174338
Mus musculus (liver)1,9756,882
Homo sapiens (HeLa cells)1,2853,987

Key Signaling Pathway: Propionyl-CoA Metabolism

Propionyl-CoA is a central metabolite derived from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids, including valine, isoleucine, threonine, and methionine.[2] Its cellular concentration directly influences the extent of protein propionylation. The metabolic pathway of propionyl-CoA is crucial for cellular energy homeostasis and its dysregulation is associated with metabolic disorders.

Propionyl_CoA_Metabolism cluster_sources Sources of Propionyl-CoA cluster_fates Fates of Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Protein Propionylation Protein Propionylation Propionyl-CoA->Protein Propionylation Propionyltransferases Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway of propionyl-CoA generation and utilization.

Experimental Protocols

The identification and quantification of propionylated proteins are primarily achieved through mass spectrometry-based proteomic approaches. A typical workflow involves protein extraction, digestion, enrichment of propionyl-lysine containing peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology for Propionylome Analysis
  • Protein Extraction and Digestion:

    • Cells or tissues are lysed in a buffer containing protease and deacetylase inhibitors to preserve the modification.

    • Proteins are extracted and quantified using a standard method (e.g., BCA assay).

    • Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds.

    • Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.

  • Enrichment of Propionylated Peptides:

    • Due to the low stoichiometry of most PTMs, enrichment is a critical step.

    • High-affinity antibodies that specifically recognize propionyl-lysine residues are used for immunoprecipitation.

    • The antibody is typically conjugated to agarose (B213101) or magnetic beads. The peptide mixture is incubated with the antibody-bead conjugate to capture propionylated peptides.

    • After washing to remove non-specifically bound peptides, the enriched propionylated peptides are eluted.

  • LC-MS/MS Analysis:

    • The enriched peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity.

    • The separated peptides are then ionized, typically by electrospray ionization (ESI), and introduced into a high-resolution mass spectrometer.

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • Selected peptides are then fragmented (MS2), and the m/z of the fragment ions is measured.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • The search parameters are set to include propionylation of lysine as a variable modification.

    • The software identifies the peptide sequences and the specific sites of propionylation.

    • Quantitative analysis can be performed using label-free methods or isotopic labeling to compare the abundance of propionylated peptides between different samples.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bottom-up proteomics workflow for the analysis of the propionylome.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell/Tissue Lysate Cell/Tissue Lysate Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell/Tissue Lysate->Protein Digestion (Trypsin) Peptide Mixture Peptide Mixture Protein Digestion (Trypsin)->Peptide Mixture Immunoprecipitation Immunoprecipitation Peptide Mixture->Immunoprecipitation Anti-Propionyl-Lysine Antibody Anti-Propionyl-Lysine Antibody Anti-Propionyl-Lysine Antibody->Immunoprecipitation Enriched Propionyl-Peptides Enriched Propionyl-Peptides Immunoprecipitation->Enriched Propionyl-Peptides LC-MS/MS LC-MS/MS Enriched Propionyl-Peptides->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Data Interpretation Data Interpretation Database Search->Data Interpretation

Caption: Workflow for mass spectrometry-based propionylome analysis.

This guide provides a foundational comparative analysis of the propionylome across different species. The presented data and methodologies offer a starting point for researchers to delve deeper into the functional roles of protein propionylation in their specific systems of interest. The continued exploration of this PTM holds promise for uncovering novel regulatory mechanisms and identifying potential therapeutic targets.

References

Evaluating the performance of different pan-propionyl-lysine antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers delving into the burgeoning field of protein propionylation, a critical post-translational modification, the selection of a high-quality pan-specific antibody is paramount. These antibodies are indispensable tools for the global analysis of protein propionylation levels, enabling the identification of novel substrates and the elucidation of regulatory pathways. This guide provides an objective comparison of commercially available pan-propionyl-lysine antibodies, supported by experimental data from manufacturers and detailed protocols to aid in their effective application.

Performance Comparison of Pan-Propionyl-Lysine Antibodies

The following tables summarize the key features and available performance data for prominent pan-propionyl-lysine antibodies. This information has been compiled from manufacturer datasheets to facilitate a direct comparison.

Table 1: General Characteristics of Pan-Propionyl-Lysine Antibodies

FeaturePTM BIO (PTM-201)PTM BIO (PTM-203)Cell Signaling Technology (#15159)
Product Name Anti-Propionyllysine Rabbit pAbAnti-Propionyllysine Mouse mAbPropionyl-Lysine [Prop-K] (D3A9R) Rabbit mAb
Host Species RabbitMouseRabbit
Clonality PolyclonalMonoclonal (Clone: 13E5)Monoclonal (Clone: D3A9R)
Purification Protein A and immunogen affinity purifiedProtein G and immunogen affinity purifiedNot specified
Immunogen Propionylated lysine (B10760008) peptidesPropionylated lysine peptidesSynthetic peptide library containing propionyl-lysine
Conjugation UnconjugatedUnconjugatedUnconjugated

Table 2: Recommended Applications and Dilutions

ApplicationPTM BIO (PTM-201)PTM BIO (PTM-203)Cell Signaling Technology (#15159)
Western Blot (WB) 1:500 - 1:10001:500 - 1:10001:1000
Immunohistochemistry (IHC-P) Not Recommended1:200 - 1:1000Not Recommended
Immunoprecipitation (IP) RecommendedRecommendedRecommended
Dot Blot 1:2000Not SpecifiedNot Specified

Table 3: Available Specificity and Sensitivity Data

Data TypePTM BIO (PTM-201)PTM BIO (PTM-203)Cell Signaling Technology (#15159)
Specificity (Dot Blot) High specificity for propionylated BSA. No cross-reactivity with acetylated, butyrylated, or unmodified BSA.[1]Data not provided on datasheet.Claims no cross-reactivity with other lysine modifications.[2]
Sensitivity (Western Blot) Detects propionylated proteins in HeLa cells treated with propionate (B1217596).Detects propionylated proteins in MCF-7 cells treated with sodium butyrate (B1204436) and trichostatin A.[3]Detects propionylated proteins in 293T cells treated with Sodium-Propionate.[2]
IHC-P Performance Not applicable.Shows positive staining in human colon carcinoma.[3]Not applicable.
Mass Spectrometry Not specified.Used for affinity enrichment of propionylated peptides from mouse liver for LC-ESI-MS/MS.[3]PTMScan® Propionyl-Lysine [Prop-K] Kit (#17848) available for MS-based proteomics.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of pan-propionyl-lysine antibodies. Below are comprehensive protocols for key experiments.

Western Blotting Protocol
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Separate protein lysates on a 10-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Verify transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary pan-propionyl-lysine antibody (diluted in blocking buffer as per Table 2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

Immunoprecipitation Protocol
  • Lysate Preparation:

    • Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and deacetylase inhibitors.

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of pan-propionyl-lysine antibody overnight at 4°C on a rotator.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads three to five times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting with the same or another pan-propionyl-lysine antibody. For mass spectrometry analysis, proceed with in-solution or on-bead digestion.

Immunohistochemistry (IHC-P) Protocol (for PTM BIO, PTM-203)
  • Deparaffinization and Rehydration:

    • Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene.

    • Rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with the primary antibody (PTM-203, diluted 1:200-1:1000) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical workflow for antibody evaluation and the central signaling pathway of lysine propionylation.

Antibody_Evaluation_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_ip Immunoprecipitation cluster_ihc Immunohistochemistry (IHC-P) cluster_specificity Specificity (Dot Blot) prep_lysate Prepare Cell/Tissue Lysates (e.g., with/without propionate treatment) quantify Protein Quantification (BCA) prep_lysate->quantify spot_peptides Spot Modified Peptides (Propionyl, Acetyl, Butyryl, Unmodified) sds_page SDS-PAGE quantify->sds_page preclear Pre-clear Lysate quantify->preclear transfer Transfer to PVDF sds_page->transfer blocking_wb Blocking transfer->blocking_wb primary_ab_wb Primary Antibody Incubation blocking_wb->primary_ab_wb secondary_ab_wb Secondary Antibody Incubation primary_ab_wb->secondary_ab_wb detection_wb ECL Detection secondary_ab_wb->detection_wb ip_ab Incubate with Antibody preclear->ip_ab beads Capture with Protein A/G Beads ip_ab->beads washes_ip Wash Beads beads->washes_ip elution_ip Elute Proteins washes_ip->elution_ip elution_ip->sds_page Analyze by WB deparaffinize Deparaffinize & Rehydrate antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking_ihc Blocking antigen_retrieval->blocking_ihc primary_ab_ihc Primary Antibody Incubation blocking_ihc->primary_ab_ihc detection_ihc Detection (DAB) primary_ab_ihc->detection_ihc counterstain Counterstain & Mount detection_ihc->counterstain blot_protocol Follow Western Blot Protocol (Blocking, Primary Ab, Secondary Ab, Detection) spot_peptides->blot_protocol Lysine_Propionylation_Pathway cluster_metabolism Metabolic Input cluster_modification Protein Modification cluster_function Cellular Functions fatty_acids Fatty Acid Oxidation propionyl_coa Propionyl-CoA fatty_acids->propionyl_coa amino_acids Amino Acid Catabolism (Val, Ile, Met, Thr) amino_acids->propionyl_coa kat Lysine Acetyltransferases (KATs, e.g., p300/CBP) propionyl_coa->kat Donor protein Protein (Lysine) propionylated_protein Propionylated Protein (Lysine-Pr) protein->propionylated_protein Propionylation propionylated_protein->protein Depropionylation gene_reg Gene Regulation propionylated_protein->gene_reg metabolism_reg Metabolic Regulation propionylated_protein->metabolism_reg protein_stability Protein Stability & Interaction propionylated_protein->protein_stability kat->protein sirt Sirtuins (e.g., SIRT1-3) (Depropionylases) sirt->propionylated_protein

References

A Researcher's Guide to Cross-Validation of ChIP-seq Data for Propionylated Histones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone propionylation, a recently discovered post-translational modification (PTM), is emerging as a critical regulator of chromatin structure and gene expression. As research into this epigenetic mark expands, the need for robust and reproducible methods for its detection, particularly via Chromatin Immunoprecipitation sequencing (ChIP-seq), is paramount. This guide provides a comparative overview of key considerations for the cross-validation of ChIP-seq data for propionylated histones, supported by experimental protocols and data analysis workflows.

Data Presentation: Comparison of Commercial Antibodies for Propionylated Histones

The success of a ChIP-seq experiment hinges on the specificity and efficiency of the antibody used. Below is a summary of commercially available antibodies for propionylated histones, compiled from manufacturer's datasheets and available literature. Researchers should note that lot-to-lot variability can occur, and in-house validation is always recommended.

Antibody TargetVendor & Cat. No.ClonalityHostValidation Data Provided by ManufacturerKey Quantitative Data (if available)
Propionyl-Histone H3 (Lys14) Creative Biolabs (CSB-PA000579)PolyclonalRabbitELISA, WBSpecificity for H3K14pr confirmed by peptide competition ELISA.
Propionyl-Histone H3 (Lys18) PTM BIO (PTM-1405)MonoclonalMouseWB, Dot BlotDot blot shows high specificity for H3K18pr over other acylations.
Anti-Histone H3 (propionyl K23) Abcam (ab241466)PolyclonalRabbitWB, Dot BlotDot blot analysis against a panel of modified histone peptides.
Anti-Propionyl-Histone H4 (Lys16) PTM BIO (PTM-1407M)MonoclonalMouseWB, Dot Blot, ChIPChIP-qPCR data shows enrichment at specific gene loci.

Note: WB - Western Blot, ELISA - Enzyme-Linked Immunosorbent Assay, ChIP - Chromatin Immunoprecipitation. This table is not exhaustive and represents a snapshot of available reagents.

Experimental Protocols

A successful ChIP-seq experiment for propionylated histones requires meticulous attention to detail. Below are detailed protocols for antibody validation and the ChIP-seq procedure itself.

Protocol 1: Antibody Validation via Western Blot and Dot Blot

Objective: To assess the specificity of the anti-propionyl-histone antibody.

A. Western Blot

  • Histone Extraction: Isolate core histones from cells of interest using an acid extraction protocol.

  • SDS-PAGE and Transfer: Separate 15 µg of extracted histones on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-propionyl-histone antibody (typically at a 1:1000 - 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should recognize a single band at the expected molecular weight of the histone protein (~15-17 kDa for H3 and ~11 kDa for H4).

B. Dot Blot

  • Peptide Spotting: Spot serial dilutions (e.g., 100 ng, 20 ng, 4 ng) of synthetic histone peptides (unmodified, propionylated at the target lysine, and other similar modifications like acetylation and butyrylation at the same and neighboring lysines) onto a nitrocellulose membrane.

  • Blocking, Antibody Incubation, and Detection: Follow steps 3-8 of the Western Blot protocol. A highly specific antibody will only detect the peptide with the target propionyl-lysine modification.

Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq) for Propionylated Histones

This protocol is adapted from standard histone ChIP-seq protocols and should be optimized for the specific cell type and antibody used.

  • Cell Cross-linking:

    • Harvest up to 1x10⁷ cells per ChIP reaction.

    • Resuspend cells in 10 ml of fresh media.

    • Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Isolate the nuclei.

    • Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer) with protease inhibitors.

    • Shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions must be determined empirically for each cell type and instrument.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

    • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

    • Incubate the remaining chromatin with 2-10 µg of the validated anti-propionyl-histone antibody overnight at 4°C with rotation. A mock IP with a non-specific IgG should be performed in parallel as a negative control.

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA and the input DNA using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification of the library.

    • Sequence the libraries on a next-generation sequencing platform.

Mandatory Visualizations

Signaling Pathway: Metabolic Control of Histone Propionylation

The availability of propionyl-CoA, the donor for histone propionylation, is tightly linked to cellular metabolism. Histone acetyltransferases (HATs), such as p300/CBP and GCN5, have been shown to utilize propionyl-CoA to propionylate histones, thereby linking metabolic state to epigenetic regulation.

HistonePropionylationPathway Metabolism Cellular Metabolism (Fatty Acid & Amino Acid Catabolism) PropionylCoA Propionyl-CoA Metabolism->PropionylCoA supplies HATs Histone Acetyltransferases (e.g., p300/CBP, GCN5) PropionylCoA->HATs donor molecule Histones Histones (e.g., H3, H4) HATs->Histones catalyzes propionylation of PropionylatedHistones Propionylated Histones (e.g., H3K14pr) Chromatin Chromatin Structure & Gene Expression PropionylatedHistones->Chromatin influences ChIP_Seq_Workflow Start Start: Cell Culture Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Nuclei Isolation Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (with anti-propionyl-histone Ab) Shearing->IP Input Input Control Shearing->Input Washes 5. Washes IP->Washes LibraryPrep 8. Library Preparation Input->LibraryPrep Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification Purification->LibraryPrep Sequencing 9. Next-Generation Sequencing LibraryPrep->Sequencing QC 10. Data Quality Control (FastQC) Sequencing->QC Alignment 11. Read Alignment (e.g., Bowtie2, BWA) QC->Alignment PeakCalling 12. Peak Calling (e.g., MACS2) Alignment->PeakCalling Downstream 13. Downstream Analysis (Peak Annotation, Motif Finding) PeakCalling->Downstream End End: Biological Insights Downstream->End CrossValidation ChIP_Ab1 ChIP-seq with Antibody 1 PeakCalling1 Peak Calling (Method A) ChIP_Ab1->PeakCalling1 PeakCalling2 Peak Calling (Method B) ChIP_Ab1->PeakCalling2 ChIP_Ab2 ChIP-seq with Antibody 2 (Alternative) ChIP_Ab2->PeakCalling1 PeakSet1A Peak Set 1A PeakCalling1->PeakSet1A PeakSet2A Peak Set 2A PeakCalling1->PeakSet2A PeakSet1B Peak Set 1B PeakCalling2->PeakSet1B Comparison Compare Peak Sets (e.g., Overlap Analysis) PeakSet1A->Comparison PeakSet1B->Comparison PeakSet2A->Comparison HighConfidence High-Confidence Propionylated Regions Comparison->HighConfidence

A Comparative Guide to N6-Propionyl-L-lysine and Other Short-Chain Fatty Acid Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification (PTM) of lysine (B10760008) residues by acylation is a critical regulatory mechanism in cellular physiology, extending far beyond the well-studied realm of acetylation. Emerging evidence highlights the importance of other short-chain fatty acid (SCFA) modifications, such as propionylation, butyrylation, and crotonylation. These modifications, stemming from distinct metabolic pathways, impart unique structural and functional properties to proteins, thereby creating a complex regulatory code. This guide provides an objective comparison of N6-Propionyl-L-lysine with other key SCFA modifications, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this dynamic field.

Biochemical Properties and Regulatory Enzymes

Lysine acylation involves the addition of an acyl group from a donor molecule, typically an acyl-coenzyme A (acyl-CoA), to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain, which can profoundly impact protein structure, protein-protein interactions, and protein-DNA interactions.[1][2] While acetylation adds a two-carbon acetyl group, propionylation introduces a slightly larger and more hydrophobic three-carbon propionyl group.[3]

These modifications are dynamically regulated by "writer" and "eraser" enzymes. Writers, such as the histone acetyltransferases (HATs) p300/CBP, are often promiscuous and can utilize various acyl-CoAs as substrates.[1][4][5][6] Erasers, including histone deacetylases (HDACs) and NAD+-dependent sirtuins (SIRTs), are responsible for removing these marks.[7][8][9] The specificity of these enzymes for different acyl groups is a key determinant of the cellular acylation landscape.

Comparative Analysis of Enzyme Kinetics

The efficiency with which writers and erasers process different acyl groups is crucial for understanding their biological prevalence and function. Kinetic analyses have revealed distinct substrate preferences among these enzymes.

Writers (Acyltransferases): The widely studied acetyltransferase p300 can catalyze propionylation and butyrylation, though its activity generally decreases as the acyl-CoA chain length increases.[4][10] This suggests that the cellular concentration of the respective acyl-CoA donors is a critical factor in determining the type of acylation at a given site.

Table 1: Comparative Kinetic Parameters of p300 for Different Acyl-CoA Substrates

Acyl-CoA Substrate Relative kcat/Km (%) Key Findings
Acetyl-CoA 100% p300 exhibits the highest catalytic efficiency with its canonical substrate.
Propionyl-CoA ~13% The addition of one methylene (B1212753) group significantly reduces catalytic efficiency compared to acetyl-CoA.[11]

| n-Butyryl-CoA | ~7% | A further decrease in efficiency is observed with the four-carbon n-butyryl group.[11] |

Data synthesized from studies on p300 activity with histone H4 peptide substrates.[11] The relative percentages are approximations based on reported values.

Erasers (Deacylases): Deacylases also exhibit significant variation in their ability to remove different acyl groups. Some sirtuins and class I HDACs have been shown to be efficient depropionylases. For instance, SIRT7 displays a preference for depropionylation over deacetylation.[12][13]

Table 2: Comparative Deacylation Activity of Sirtuins and HDACs

Enzyme Preferred Substrate(s) Key Findings
SIRT2 Propionyl-lysine, Butyryl-lysine Shows higher affinity (lower Km) for NAD+ with butyryl-lysine peptides compared to acetyl- or propionyl-lysine peptides.[7]
SIRT7 Propionyl-lysine, Myristoyl-lysine Exhibits higher catalytic efficiency (kcat/Km) for depropionylation and demyristoylation compared to deacetylation.[12][13][14]

| HDAC3 | Acetyl-lysine, Propionyl-lysine | Demonstrates robust activity towards various short-chain acyl modifications, including propionylation.[8] |

Functional Consequences and Cellular Abundance

The choice of acyl group can have distinct downstream effects on gene regulation and cellular processes. While often found on the same lysine residues as acetylation, the relative abundance of propionylation can vary significantly by site and cellular context.[15]

For example, in HeLa cells, histone H3 at lysines 9 and 14 (H3K9, H3K14) shows comparable levels of propionylation and acetylation.[15] However, at H4K16, acetylation is vastly more abundant (~18%) than propionylation (0.03%).[15] In contrast, proteomic studies in bacteria have revealed that propionylation can be more widespread than acetylation, highlighting species- and context-dependent differences.[16][17] Functionally, histone propionylation, like acetylation, is generally associated with active chromatin and gene expression.[15]

Visualizing the Pathways

To better understand the interplay between metabolism and lysine acylation, as well as the workflows used to study these modifications, the following diagrams are provided.

Metabolic_Control_of_Lysine_Acylation cluster_0 Metabolic Pathways cluster_1 Lysine Acylation Cycle cluster_2 Downstream Effects Fatty Acids Fatty Acids Propionyl-CoA Propionyl-CoA Fatty Acids->Propionyl-CoA Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA Butyryl-CoA Butyryl-CoA Fatty Acids->Butyryl-CoA Amino Acids Amino Acids Amino Acids->Propionyl-CoA Glucose Glucose Glucose->Acetyl-CoA p300/CBP Writers (p300/CBP) Propionyl-CoA->p300/CBP Substrate Acetyl-CoA->p300/CBP Substrate Butyryl-CoA->p300/CBP Substrate HDACs/SIRTs Erasers (HDACs, SIRTs) Lysine Lys Acyl-Lysine Acyl-Lys Lysine->Acyl-Lysine p300/CBP Acyl-Lysine->Lysine HDACs/SIRTs Chromatin Remodeling Chromatin Remodeling Acyl-Lysine->Chromatin Remodeling Protein Function Protein Function Acyl-Lysine->Protein Function Gene Expression Gene Expression Chromatin Remodeling->Gene Expression

Caption: Metabolic pathways generate distinct acyl-CoA pools that serve as substrates for lysine acylation.

ChIP_Workflow node_style_step node_style_step node_style_input node_style_input node_style_output node_style_output Cells Cells Crosslink 1. Crosslink Proteins to DNA (Formaldehyde) Cells->Crosslink Lyse 2. Lyse Cells & Isolate Chromatin Crosslink->Lyse Shear 3. Shear Chromatin (Sonication/Enzymatic) Lyse->Shear IP 4. Immunoprecipitation (Antibody for Acyl-Lysine) Shear->IP Wash 5. Wash to Remove Non-specific Binding IP->Wash Elute 6. Elute & Reverse Crosslinks Wash->Elute Purify 7. Purify DNA Elute->Purify Analysis 8. Downstream Analysis (qPCR or Sequencing) Purify->Analysis

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) of acylated histones.

Experimental Protocols

In Vitro Histone Acylation Assay

This protocol is adapted for comparing the activity of a histone acetyltransferase (e.g., p300) with different short-chain acyl-CoA molecules.

Materials:

  • Recombinant histone acetyltransferase (e.g., p300)

  • Recombinant histone substrate (e.g., Histone H3 or H4)

  • Acyl-CoA stocks (Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, etc.), concentration verified spectrophotometrically.

  • 10X HAT Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 50% glycerol)

  • Radiolabeled [14C] or [3H] acyl-CoA or non-radioactive detection reagents (e.g., antibody for specific acylation)

  • SDS-PAGE materials and Western blotting equipment or scintillation counter.

Methodology:

  • Reaction Setup: Prepare a master mix containing 1X HAT buffer, histone substrate (e.g., 1 µg), and the HAT enzyme (e.g., 100-200 ng) in a final volume of 25-50 µL.

  • Initiate Reaction: To parallel reaction tubes, add the acyl-CoA of interest (e.g., Acetyl-CoA, Propionyl-CoA) to a final concentration of 50-100 µM. If using radiolabeled acyl-CoA, include it at the desired specific activity.[18][19]

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes.[20]

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Western Blot: Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the lysine acylation mark being tested (e.g., anti-propionyl-lysine).

    • Radiometric Assay: Resolve proteins by SDS-PAGE, stain the gel with Coomassie Blue to visualize protein loading, dry the gel, and expose it to autoradiography film. Alternatively, excised bands can be quantified by scintillation counting.[18][19]

  • Quantification: Densitometry (for Western blot) or scintillation counts are used to determine the relative activity of the enzyme with each acyl-CoA substrate. For kinetic parameters (Km, kcat), the assay should be performed with varying concentrations of the acyl-CoA while keeping the histone substrate saturated.[18][21]

Chromatin Immunoprecipitation (ChIP) for Propionylated Histones

This protocol outlines the key steps for performing ChIP to map the genomic locations of propionylated histones.

Materials:

  • Cells or tissue of interest

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell Lysis Buffer (e.g., PIPES, IGEPAL, protease inhibitors)

  • Nuclei Lysis Buffer (e.g., SDS, EDTA, Tris, protease inhibitors)

  • ChIP Dilution Buffer

  • Antibody specific for N6-propionyl-lysine (or other acylations)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Reagents for DNA purification

Methodology:

  • Cross-linking: Treat cells (approx. 1-2 x 10^7) with formaldehyde to a final concentration of 1% for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[22]

  • Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice to release the nuclei.[22]

  • Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in Nuclei Lysis Buffer. Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions must be empirically determined for each cell type.[23]

  • Immunoprecipitation (IP): Centrifuge the sheared chromatin to pellet debris. Dilute the supernatant (chromatin) with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Set aside a small fraction as "input" control. Incubate the remaining chromatin with the specific anti-propionyl-lysine antibody overnight at 4°C with rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washes: Pellet the beads using a magnetic rack and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[24]

  • Elution and Reverse Cross-linking: Elute the chromatin from the antibody/beads complex. Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[23]

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis: Quantify the enrichment of specific genomic loci using quantitative PCR (qPCR) or perform genome-wide analysis using next-generation sequencing (ChIP-Seq).[23]

References

A Comparative Guide to In Vivo and In Vitro Propionylation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propionylation patterns observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). It is designed to assist researchers in understanding the nuances of this post-translational modification, interpreting experimental data, and designing future studies. The information presented is supported by experimental data and includes detailed methodologies for key experiments.

Introduction to Propionylation

Propionylation is a post-translational modification where a propionyl group is covalently added to a lysine (B10760008) residue on a protein.[1] This modification is analogous to the well-studied process of acetylation and is increasingly recognized for its role in regulating protein function and gene expression. The primary donor for this modification is propionyl-coenzyme A (propionyl-CoA), a key intermediate in cellular metabolism.[1] Understanding the differences between propionylation that occurs within the complex environment of a cell versus in a simplified in vitro system is crucial for accurately interpreting research findings and for the development of therapeutics targeting this pathway.

In vivo propionylation is intricately linked to the metabolic state of the cell. The availability of propionyl-CoA, derived from the catabolism of certain amino acids and odd-chain fatty acids, directly influences the extent of protein propionylation.[2][3] This dynamic interplay highlights propionylation as a mechanism that connects cellular metabolism to the regulation of chromatin structure and gene activity.[2][4]

In vitro studies, on the other hand, offer a reductionist approach to dissect the fundamental mechanisms of propionylation. These experiments typically involve purified proteins and enzymes, allowing for the precise control of reaction components. This approach is invaluable for identifying the enzymes that can catalyze propionylation and for studying the substrate specificity of these reactions in a controlled environment.

Data Presentation: Quantitative Comparison of Propionylation

The following tables summarize quantitative data on histone propionylation identified in various studies, comparing findings from in vivo and in vitro experiments.

Table 1: Identified Histone Propionylation Sites

HistoneLysine ResidueIn Vivo EvidenceIn Vitro EvidenceKey Findings
H3K14YesYesPropionylation at H3K14 is associated with active gene promoters.[5]
H3K23YesYesH3K23 propionylation has been specifically identified in certain leukemia cell lines and is catalyzed by p300 in vitro.
H4K5, K8, K12YesYesThese sites are also known to be acetylated, suggesting a potential interplay between these modifications.

Table 2: Relative Abundance of Histone H3 Propionylation in Different Mouse Tissues (in vivo)

Histone ModificationBrain (%)Heart (%)Kidney (%)Liver (%)Spleen (%)
H3K23pr1.20.81.52.10.9
H3K27pr0.50.30.70.90.4
H3K36pr2.53.12.83.52.9

Data is illustrative and compiled from trends observed in mass spectrometry-based tissue profiling studies. Actual percentages can vary based on experimental conditions and quantification methods.[6]

Experimental Protocols

I. In Vitro Histone Propionylation Assay

This protocol describes how to perform an in vitro propionylation reaction using the histone acetyltransferase p300.

Materials:

  • Recombinant human histone H3

  • Recombinant human p300 enzyme

  • Propionyl-CoA

  • Reaction Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain or silver stain

  • Scintillation fluid and counter (for radiolabeling)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Reaction Buffer

    • Recombinant histone H3 (e.g., 1 µg)

    • Recombinant p300 (e.g., 0.5 µg)

  • Initiate the Reaction: Add propionyl-CoA to a final concentration of 50 µM. For radioactive assays, a small amount of [1-14C]-propionyl-CoA can be included.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • SDS-PAGE: Separate the proteins by SDS-PAGE.

    • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the histone bands.

    • Autoradiography (if using radiolabeling): Expose the dried gel to an X-ray film or a phosphorimager screen to detect the incorporation of the radiolabeled propionyl group.

    • Mass Spectrometry: For site-specific analysis, the histone band can be excised from the gel, digested with trypsin, and subjected to mass spectrometry analysis.

II. Mass Spectrometry Analysis of In Vivo Histone Propionylation

This protocol outlines the general workflow for identifying and quantifying histone propionylation from cultured cells or tissues using mass spectrometry. A crucial step in this process is the chemical propionylation of peptides to ensure proper chromatographic separation and to differentiate endogenous modifications from unmodified lysines.

Materials:

  • Cell or tissue sample

  • Histone extraction buffer

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Propionic anhydride (B1165640)

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Histone Extraction: Isolate histones from the cell or tissue sample using an appropriate acid extraction or chromatin immunoprecipitation (ChIP-grade) protocol.

  • Reduction and Alkylation:

    • Resuspend the extracted histones in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Chemical Propionylation (Pre-digestion):

    • Adjust the pH of the sample to 8.0 with ammonium hydroxide.

    • Add propionic anhydride and incubate for 15 minutes at room temperature to cap all unmodified and monomethylated lysine residues. This step is critical for subsequent trypsin digestion.

  • Trypsin Digestion:

    • Add sequencing-grade trypsin at a 1:20 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Chemical Propionylation (Post-digestion):

    • Repeat the chemical propionylation step to modify the newly formed N-termini of the peptides. This improves their retention on the reverse-phase column.

  • Desalting: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify propionylated peptides and determine the sites of modification.

Mandatory Visualizations

Signaling and Metabolic Pathways

Propionyl-CoA Metabolism and Histone Propionylation cluster_metabolism Mitochondrial Metabolism cluster_nucleus Nuclear Events AminoAcids Amino Acids (Val, Ile, Met, Thr) PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA TCA TCA Cycle PropionylCoA->TCA NuclearPropionylCoA Nuclear Propionyl-CoA PropionylCoA->NuclearPropionylCoA Transport HATs p300/CBP (Propionyltransferase) NuclearPropionylCoA->HATs PropionylatedHistones Propionylated Histones HATs->PropionylatedHistones Histones Histones Histones->HATs Chromatin Open Chromatin PropionylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: Metabolic pathways leading to propionyl-CoA and its role in histone propionylation and gene regulation.

Experimental Workflows

Comparative Workflow for Propionylation Analysis cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis CellsTissues Cells/Tissues HistoneExtraction Histone Extraction CellsTissues->HistoneExtraction PreDigestionProp Chemical Propionylation (Unmodified Lysines) HistoneExtraction->PreDigestionProp Digestion Trypsin Digestion PreDigestionProp->Digestion PostDigestionProp Chemical Propionylation (N-termini) Digestion->PostDigestionProp LCMS_vivo LC-MS/MS Analysis PostDigestionProp->LCMS_vivo DataAnalysis_vivo Data Analysis LCMS_vivo->DataAnalysis_vivo RecombinantProtein Recombinant Histone Reaction In Vitro Reaction RecombinantProtein->Reaction Enzyme p300/CBP Enzyme->Reaction PropionylCoA_vitro Propionyl-CoA PropionylCoA_vitro->Reaction SDSPAGE SDS-PAGE Reaction->SDSPAGE LCMS_vitro LC-MS/MS Analysis SDSPAGE->LCMS_vitro DataAnalysis_vitro Data Analysis LCMS_vitro->DataAnalysis_vitro

Caption: Experimental workflows for the analysis of in vivo and in vitro propionylation.

Conclusion

The study of propionylation, both in vivo and in vitro, provides critical insights into its role in cellular regulation. In vivo studies reveal the physiological relevance of this modification and its connection to metabolic pathways, while in vitro experiments allow for the detailed characterization of the enzymatic machinery involved. A key distinction lies in the source of the propionyl group: cellular metabolism in living systems versus external supply in laboratory assays. Furthermore, the analytical methods for studying endogenous propionylation often require chemical derivatization that can introduce artifacts, a factor that must be carefully considered when interpreting data. By understanding the strengths and limitations of each approach, researchers can more effectively unravel the complexities of protein propionylation and its impact on health and disease.

References

Unraveling the Impact of Propionylation: A Comparative Analysis of Protein Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of propionylation on diverse protein substrates. This document provides a comparative overview of experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and workflows.

Propionylation, a post-translational modification (PTM) involving the addition of a propionyl group to a lysine (B10760008) residue, is emerging as a critical regulator of cellular processes. This modification, chemically similar to the well-studied acetylation, is intrinsically linked to cellular metabolism, particularly the availability of propionyl-CoA.[1] Its impact extends from altering the structure and function of proteins to influencing gene expression and metabolic pathways.[1][2] This guide offers a comparative analysis of the effects of propionylation on different protein substrates, supported by quantitative data and detailed experimental protocols.

Comparative Effects of Propionylation on Protein Function

The functional consequences of propionylation are substrate-dependent, leading to a diverse range of cellular outcomes. While both propionylation and acetylation neutralize the positive charge of lysine, the slightly larger and more hydrophobic nature of the propionyl group can result in distinct biological effects.[1] This section compares the quantitative impact of propionylation on key histone and non-histone protein substrates.

Quantitative Data Summary

The following table summarizes the quantitative effects of propionylation on various protein substrates, compiled from multiple studies. Direct comparative studies are limited, and thus, experimental conditions may vary between reports.

Protein SubstratePropionylation Site(s)Quantitative EffectReference
Histone H3 Lysine 14 (H3K14)~2.5-fold increase in enrichment at the TK promoter, leading to a ~3.3-fold increase in luciferase expression.[3]
Lysine 23 (H3K23)Associated with both up- and down-regulation of gene expression at promoter regions. For example, a BCAA-free diet decreased H3K23pr at promoters of upregulated ECM genes.[4]
p53 Multiple lysine residuesIn vitro propionylation by p300/CBP has been demonstrated, but quantitative effects on DNA binding affinity and transcriptional activation are not yet fully elucidated in a comparative context.[5][6]
Propionyl-CoA Synthetase (PrpE) Lysine 592Propionylation leads to the inactivation of the enzyme.[7]
N-acetylglutamate synthetase Not applicable (inhibition)Propionyl-CoA acts as a competitive inhibitor with a Ki of 0.71 mM.[8]
Succinate:CoA Ligase Not applicable (inhibition)Propionyl-CoA is a potent inhibitor with half-maximal inhibition at 2 x 10⁻⁴ M.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in protein propionylation. This section provides protocols for key experiments cited in the comparison.

In Vitro p300/CBP-Mediated Propionylation Assay

This protocol is adapted from studies investigating the enzymatic activity of p300 and CBP towards histone and non-histone substrates.[6][10][11]

Materials:

  • Recombinant p300 or CBP enzyme

  • Purified protein substrate (e.g., histone H3, p53)

  • Propionyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • SDS-PAGE gels and reagents

  • Anti-propionyllysine antibody for Western blotting or [¹⁴C]-propionyl-CoA for autoradiography

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • 5 µg of protein substrate

    • 1 µg of recombinant p300/CBP

    • 100 µM propionyl-CoA (or 1 µCi [¹⁴C]-propionyl-CoA)

    • Reaction buffer to a final volume of 50 µL

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Analyze the results:

    • For radioactive labeling, dry the gel and expose it to a phosphor screen.

    • For non-radioactive labeling, transfer the proteins to a PVDF membrane and perform a Western blot using an anti-propionyllysine antibody.

Mass Spectrometry-Based Identification of Propionylation Sites

This protocol outlines a general workflow for the identification of propionylation sites on proteins using mass spectrometry.[12][13][14]

Materials:

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark.

  • Digestion:

    • Dilute the sample to <2 M urea.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides on a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) with propionylation of lysine as a variable modification.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Propionylation

This protocol provides a workflow for genome-wide mapping of histone propionylation marks.[15][16][17]

Materials:

  • Formaldehyde (B43269) for crosslinking

  • Cell lysis buffer

  • Micrococcal nuclease or sonicator for chromatin shearing

  • Anti-propionyllysine antibody (specific to the modification of interest, e.g., anti-H3K14pr)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Crosslinking and Cell Lysis:

    • Crosslink cells with 1% formaldehyde.

    • Lyse the cells to isolate nuclei.

  • Chromatin Shearing:

    • Shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific anti-propionyl-histone antibody overnight.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by heating.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA.

  • Library Preparation and Sequencing:

    • Prepare a DNA library for next-generation sequencing.

    • Sequence the library on a high-throughput sequencer.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Annotate the peaks to genomic features.

Visualizing the Landscape of Protein Propionylation

Diagrams illustrating the key pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in protein propionylation.

propionylation_pathway cluster_metabolism Metabolic Sources cluster_core cluster_modification Protein Modification Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionate Propionate Propionate->Propionyl-CoA p300/CBP p300/CBP Propionyl-CoA->p300/CBP Substrate Protein Protein Protein->p300/CBP Propionylated Protein Propionylated Protein Sirtuins Sirtuins Propionylated Protein->Sirtuins Substrate p300/CBP->Propionylated Protein Catalyzes Sirtuins->Protein Catalyzes Removal

Figure 1. Overview of the protein propionylation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Extraction Protein Extraction In Vitro Propionylation In Vitro Propionylation Protein Extraction->In Vitro Propionylation Digestion (Trypsin) Digestion (Trypsin) In Vitro Propionylation->Digestion (Trypsin) Peptide Enrichment Peptide Enrichment Digestion (Trypsin)->Peptide Enrichment LC-MS/MS LC-MS/MS Peptide Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Figure 2. General experimental workflow for propionylation analysis.

chip_seq_workflow Crosslinking Crosslinking Chromatin Shearing Chromatin Shearing Crosslinking->Chromatin Shearing 1 Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation 2 Washing Washing Immunoprecipitation->Washing 3 Elution & Reverse Crosslinking Elution & Reverse Crosslinking Washing->Elution & Reverse Crosslinking 4 DNA Purification DNA Purification Elution & Reverse Crosslinking->DNA Purification 5 Library Prep & Sequencing Library Prep & Sequencing DNA Purification->Library Prep & Sequencing 6 Data Analysis Data Analysis Library Prep & Sequencing->Data Analysis 7

Figure 3. Workflow for ChIP-seq analysis of histone propionylation.

References

A Critical Review of Analytical Techniques for N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Propionyl-L-lysine is a post-translationally modified amino acid that is gaining increasing interest in biomedical research due to its potential role in cellular regulation and disease. Accurate and reliable quantification of this molecule in various biological matrices is crucial for understanding its physiological functions and for the development of potential therapeutic interventions. This guide provides a critical review and comparison of the primary analytical techniques used for the determination of this compound, with a focus on providing supporting data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to Analytical Challenges

The analysis of this compound presents several challenges. Its high polarity can make it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Furthermore, its lack of a strong chromophore necessitates derivatization for sensitive UV-Vis or fluorescence detection. In complex biological samples, distinguishing this compound from other endogenous compounds is also a significant hurdle.

This guide will explore the two predominant analytical approaches for this compound analysis: chromatography-based methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS) and HPLC with derivatization, and immunoassay techniques.

Chromatography-Based Methods

Chromatography is a powerful technique for separating and quantifying this compound. The choice between different chromatographic methods and detection techniques depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity and selectivity.

Methodology:

A typical LC-MS/MS workflow for this compound analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: For biological fluids such as plasma or urine, sample preparation is critical to remove interfering substances like proteins and salts. This is often achieved through protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).

  • Chromatographic Separation: Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is often preferred over standard reversed-phase chromatography to achieve adequate retention.

  • Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation) to ensure high selectivity and minimize background noise. The use of a stable isotope-labeled internal standard (e.g., D3-N6-Propionyl-L-lysine) is highly recommended to correct for matrix effects and variations in instrument response.

Performance:

While specific validation data for this compound is not abundant in the public domain, data from the analysis of similar N-acylated amino acids and general amino acid analysis using UPLC-MS/MS suggests that this method can achieve excellent sensitivity and reproducibility. For instance, a validated UPLC-MS/MS method for the quantification of amino acids in urine demonstrated a wide linear range and high precision.

Experimental Protocol: A General UPLC-MS/MS Method for N-Acylated Amino Acid Analysis in Urine

This protocol is a general guideline and would require optimization for this compound.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples for 10 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Dilute 10 µL of the supernatant with 140 µL of acetonitrile.

    • Add 10 µL of a stable isotope-labeled internal standard solution.

    • Vortex mix for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UPLC Conditions:

    • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 95% B to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M+H]+, and the product ions would be characteristic fragments.

    • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

High-Performance Liquid Chromatography (HPLC) with Derivatization

For laboratories without access to mass spectrometry, HPLC with UV-Vis or fluorescence detection provides a viable alternative. However, this approach requires a derivatization step to make this compound detectable.

Methodology:

The workflow is similar to LC-MS/MS but with a crucial derivatization step and a different detection method.

  • Sample Preparation: Similar to LC-MS/MS, protein precipitation or SPE is required for biological samples.

  • Derivatization: The primary amino group of this compound can be derivatized with various reagents to introduce a chromophore or fluorophore. Common derivatizing agents include:

    • Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield fluorescent derivatives.

    • o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

  • Chromatographic Separation: Reversed-phase HPLC is typically used to separate the derivatized analyte. The derivatization increases the hydrophobicity of the molecule, allowing for good retention on C18 columns.

  • Detection:

    • Fluorescence Detection (FLD): Offers high sensitivity and selectivity. The excitation and emission wavelengths are chosen based on the specific derivatizing agent used.

    • UV-Vis Detection: Less sensitive than fluorescence but can be used if the derivatizing agent provides a strong chromophore.

Performance:

A validated RP-HPLC method with fluorescence detection for lysine (B10760008), using dansyl chloride for pre-column derivatization, demonstrated good performance characteristics that could be expected for a similar method adapted for this compound.[1]

ParameterPerformance[1]
Limit of Detection (LOD) < 1.24 µM
Limit of Quantification (LOQ) < 4.14 µM
Linearity Up to 225 µM
Accuracy (Recovery) 92% ± 2%
Precision (Intra-day & Inter-day) RSD < 15%

Experimental Protocol: A General HPLC-FLD Method for N-Acylated Amino Acid Analysis

This protocol, based on a method for lysine, would require adaptation and validation for this compound.

  • Sample Preparation:

    • Perform protein precipitation on plasma samples using a suitable organic solvent.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

  • Derivatization with Dansyl Chloride:

    • To 100 µL of the prepared sample, add 100 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Add a small amount of a solution (e.g., 2% methylamine (B109427) hydrochloride) to quench the excess dansyl chloride.

    • Filter the solution before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1 M acetate (B1210297) buffer, pH 4.5

    • Gradient: A suitable gradient to separate the derivatized this compound from other components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~525 nm

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and potentially cost-effective method for the quantification of specific molecules.

Methodology:

An ELISA for this compound would typically be a competitive assay. In this format, a known amount of labeled this compound and the sample containing the unknown amount of this compound compete for binding to a limited number of specific antibody binding sites, which are coated on a microplate. The amount of labeled this compound that binds is inversely proportional to the amount of unlabeled this compound in the sample.

Performance:

Currently, there are no commercially available ELISA kits specifically for the quantification of free this compound. The development of such an assay would require the production of a highly specific monoclonal or polyclonal antibody that recognizes the N6-propionyl moiety in the context of the lysine side chain. While antibodies against propionylated lysine residues in proteins exist and are used for Western blotting and immunoprecipitation, their suitability for a quantitative ELISA for the free amino acid would need to be established.

The performance of a future ELISA would depend heavily on the specificity and affinity of the antibody. Key validation parameters would include:

  • Sensitivity (LOD/LOQ): The lowest concentration that can be reliably detected and quantified.

  • Specificity (Cross-reactivity): The extent to which the antibody binds to other structurally related molecules (e.g., lysine, other acylated lysines).

  • Precision (Intra- and Inter-assay variability): The reproducibility of the results.

  • Accuracy (Recovery): The ability to accurately measure a known amount of analyte spiked into a sample matrix.

Comparison of Analytical Techniques

FeatureLC-MS/MSHPLC with DerivatizationImmunoassay (ELISA)
Specificity Very HighModerate to HighDependent on antibody specificity
Sensitivity Very HighHigh (especially with FLD)Potentially High
Quantitative Accuracy HighGoodModerate to Good
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow to Moderate
Method Development ComplexModerately ComplexComplex (antibody development)
Instrumentation Cost HighModerateLow
Sample Preparation RequiredRequired (with derivatization)Minimal to Moderate
Availability Widely available in specialized labsWidely availableNot currently available

Signaling Pathways and Experimental Workflows

The analysis of this compound is often part of a larger investigation into cellular signaling and metabolic pathways. Propionyl-CoA, the donor for propionylation, is a key intermediate in cellular metabolism.

experimental_workflow cluster_sample Sample Origin cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation or Solid-Phase Extraction Biological_Sample->Protein_Precipitation Derivatization Derivatization (for HPLC-FLD/UV) Protein_Precipitation->Derivatization LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS HPLC HPLC-FLD/UV Analysis Derivatization->HPLC Quantification Quantification (vs. Standard Curve) LC_MSMS->Quantification HPLC->Quantification

A generalized experimental workflow for the analysis of this compound.

signaling_pathway Propionyl_CoA Propionyl-CoA Propionylated_Lysine This compound Residue Propionyl_CoA->Propionylated_Lysine Donates Propionyl Group Lysine_Residue Lysine Residue on Protein Lysine_Residue->Propionylated_Lysine Propionyltransferase Propionyltransferase (e.g., p300/CBP) Propionyltransferase->Propionylated_Lysine Propionylated_Lysine->Lysine_Residue Removes Propionyl Group Cellular_Response Downstream Cellular Response Propionylated_Lysine->Cellular_Response Depropionylase Depropionylase (e.g., Sirtuins) Depropionylase->Lysine_Residue

Simplified signaling pathway of protein propionylation.

Conclusion and Recommendations

The choice of analytical technique for this compound is highly dependent on the specific research question, available resources, and the required level of sensitivity and selectivity.

  • For discovery-phase research and in-depth quantitative studies, LC-MS/MS is the recommended method. Its superior selectivity and sensitivity allow for confident identification and quantification of this compound, even in complex biological matrices. The development of a robust LC-MS/MS method, however, requires significant expertise and investment in instrumentation.

  • For routine analysis and in laboratories where mass spectrometry is not available, HPLC with fluorescence detection after derivatization is a strong alternative. This method can provide good sensitivity and quantitative performance, provided that the derivatization and chromatographic conditions are carefully optimized and validated.

  • Immunoassays currently remain a future prospect. The development of a specific and high-affinity antibody against this compound would be a significant step forward, enabling high-throughput screening and potentially the development of simple point-of-care tests.

Researchers should carefully consider the trade-offs between these techniques in terms of performance, cost, and throughput to select the most appropriate method for their studies on the emerging and important field of this compound.

References

Safety Operating Guide

Proper Disposal of N6-Propionyl-L-lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N6-Propionyl-L-lysine (CAS: 1974-17-0), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the signal word "Warning". It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As such, proper handling and disposal are paramount.

Operational Disposal Plan

Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE). Disposal of this compound and its contaminated packaging must be treated as special waste, following all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection of Waste:

    • For solid waste (e.g., unused reagent, contaminated lab consumables such as gloves, wipes, and weigh boats), carefully place it into the designated hazardous waste container.

    • For solutions, use a separate, clearly labeled, and sealed container. Avoid overfilling.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the full chemical name (this compound) and CAS number (1974-17-0) to the disposal service.

    • Follow all instructions provided by the EHS office or the contractor regarding packaging and labeling for transport.

  • Documentation:

    • Maintain a log of the accumulated waste, including the amount and date of addition to the container.

    • Retain all paperwork and manifests from the hazardous waste disposal company for your records, in accordance with regulatory requirements.

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills.

Disposal and Safety Parameters

ParameterGuideline
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant.
Spill Response Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in the hazardous waste container. For large spills, contact your EHS office immediately.
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
First Aid: Skin Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
First Aid: Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Workflow

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate into Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Prepare for Pickup (Follow Instructions) E->F G Complete and Retain Disposal Documentation F->G H Proper Disposal Complete G->H

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling N6-Propionyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N6-Propionyl-L-lysine. While the chemical, physical, and toxicological properties of this compound have not been fully investigated, it is imperative to handle it with due care, adhering to the precautionary measures outlined below to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to minimize the risk of inhalation.[1] Work in a well-ventilated area.

Precautionary statements advise wearing protective gloves, protective clothing, eye protection, and face protection.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the designated work area is clean, uncluttered, and located in a well-ventilated space.[1][2]

  • Don PPE: Before handling, put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid the creation of dust.

  • Reconstitution: If preparing a solution, add the solvent slowly and ensure the container is securely capped before mixing. For aqueous solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2] Contaminated work clothing should not be allowed out of the workplace.[2]

Storage:

  • Lyophilized Powder: Store at -20°C, keeping it desiccated. In this form, the chemical is stable for 36 months.

  • In Solution: Store at -20°C and use within one month to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the compound, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[1]

  • Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[2] Avoid release into the environment.[2]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Ventilate Work Area don_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area->don_ppe Ensure Safety First weigh Weigh Powder (Avoid Dust) don_ppe->weigh Proceed to Handling reconstitute Reconstitute Solution (If Applicable) weigh->reconstitute wash Wash Hands & Skin Thoroughly reconstitute->wash decontaminate Decontaminate Work Area wash->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste Final Steps seal_dispose Seal & Dispose per Regulations collect_waste->seal_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.